molecular formula C8H11ClN2O2 B1504177 (3-Methyl-4-nitrophenyl)methanamine hydrochloride CAS No. 1037397-91-3

(3-Methyl-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B1504177
CAS No.: 1037397-91-3
M. Wt: 202.64 g/mol
InChI Key: RKFNWTQNFSVLQA-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-methyl-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6-4-7(5-9)2-3-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFNWTQNFSVLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680696
Record name 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
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Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037397-91-3
Record name 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (3-Methyl-4-nitrophenyl)methanamine hydrochloride is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its unique structural features—a primary benzylic amine, a nitro group, and a methyl-substituted phenyl ring—make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a plausible synthetic pathway, characteristic reactivity, and its applications, particularly as a building block in drug discovery and development. The document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this compound for practical application.

Compound Identification and Core Properties

This compound is a stable, crystalline salt. The protonated aminomethyl group enhances its stability and modifies its solubility compared to the free base, making it suitable for storage and handling in a laboratory setting.

Table 1: Chemical Identifiers and Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1037397-91-3[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Synonyms 3-Methyl-4-nitro-benzenemethanamine HCl, Benzenemethanamine, 3-methyl-4-nitro-, hydrochloride (1:1)[1]
Appearance Yellow to green crystalline solid (inferred from related compounds)[2]
Solubility No specific data available; expected to be soluble in polar solvents like water, methanol, and DMSO.[3]
Melting Point >200 °C (inferred from related compounds)[2]
Chemical Structure

The structure features a benzene ring substituted at positions 1, 3, and 4 with aminomethyl, methyl, and nitro groups, respectively. The amine is present as a hydrochloride salt.

Caption: Chemical structure of this compound.

Synthesis and Purification

While specific literature on the synthesis of this compound is not abundant, a logical and efficient pathway can be designed based on established organic chemistry principles, starting from a common precursor like 3-methylbenzyl cyanide. This approach offers a reliable method for laboratory-scale and potential scale-up production.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Nitration: Introduction of a nitro group onto the aromatic ring of 3-methylbenzyl cyanide. The directing effects of the methyl (ortho, para-directing) and cyanomethyl (meta-directing) groups favor nitration at the C4 position.

  • Reduction: Subsequent reduction of the nitrile group to a primary amine. This transformation must be selective to avoid the simultaneous reduction of the nitro group. Borane complexes are well-suited for this purpose. The final step involves salt formation with hydrochloric acid.

G start 3-Methylbenzyl Cyanide (Starting Material) step1 Step 1: Aromatic Nitration start->step1 HNO₃ / H₂SO₄ intermediate 3-Methyl-4-nitrobenzyl Cyanide (Intermediate) step1->intermediate step2 Step 2: Selective Nitrile Reduction intermediate->step2 BH₃·THF or LiAlH₄ (controlled conditions) product_freebase (3-Methyl-4-nitrophenyl)methanamine (Free Base) step2->product_freebase step3 Step 3: Salt Formation product_freebase->step3 HCl in Ether/IPA final_product This compound (Final Product) step3->final_product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Nitration of 3-Methylbenzyl Cyanide

This protocol describes the critical nitration step. The choice of a mixed acid system (HNO₃/H₂SO₄) is standard for electrophilic aromatic substitution, providing the necessary nitronium ion (NO₂⁺) electrophile.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 eq). Cool the flask to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 3-methylbenzyl cyanide (1.0 eq) to the sulfuric acid while maintaining the temperature below 5°C. The cyanide group is relatively stable under these acidic conditions for the duration of the reaction.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0°C.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes. The key to success is rigorous temperature control; the internal temperature must not exceed 5-10°C to prevent side reactions and ensure regioselectivity.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product, 3-methyl-4-nitrobenzyl cyanide, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield the pure intermediate.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary functional groups.

  • Aminomethyl Group (-CH₂NH₃⁺Cl⁻): In its salt form, the amine is non-nucleophilic. However, upon deprotonation with a mild base, the resulting free primary amine becomes a potent nucleophile. It readily participates in N-acylation with acid chlorides or anhydrides, N-alkylation with alkyl halides, and condensation reactions with aldehydes and ketones to form Schiff bases.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. Its most significant utility in drug development is its role as a precursor to an aniline. It can be selectively reduced to a primary amine (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). This transformation is fundamental for introducing a new vector for molecular elaboration.

  • Aromatic Ring: The substitution pattern on the ring influences its reactivity. The presence of the deactivating nitro group makes further electrophilic substitution challenging.

Stability and Storage: The compound is stable under normal laboratory conditions.[2] It is incompatible with strong bases, which will neutralize the hydrochloride salt to the free amine, and strong oxidizing agents.[2][4] For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: 3 signals in the δ 7.5-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring. - Benzylic Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. - Ammonium Protons (-NH₃⁺): A broad singlet around δ 8.5-9.5 ppm (deuterium-exchangeable). - Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm.
¹³C NMR - Aromatic Carbons: 6 signals in the δ 120-150 ppm range, including four signals for CH carbons and two for quaternary carbons (C-CH₃ and C-NO₂). - Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm. - Methyl Carbon (-CH₃): A signal around δ 18-22 ppm.
FT-IR (cm⁻¹) - N-H Stretch: Broad absorption from 2800-3100 (primary amine salt). - C-H Stretch: Aromatic (~3050) and aliphatic (~2950). - N-O Asymmetric Stretch: Strong absorption at ~1520. - N-O Symmetric Stretch: Strong absorption at ~1350. - C=C Stretch: Aromatic ring absorptions at ~1600 and ~1450.
Mass Spec. (ESI+) The molecular ion peak observed would correspond to the free base [M-HCl+H]⁺ at m/z 167.1. Key fragmentation would likely involve the loss of the aminomethyl group.

Applications in Research and Drug Development

This compound serves as a valuable building block for synthesizing more complex molecules, particularly pharmaceutical ingredients. Its utility stems from the ability to sequentially or concurrently modify the amine and nitro functionalities.

Related nitro-aromatic intermediates are instrumental in the development of various therapeutics, including compounds for neurological disorders and antidepressants.[3] The synthetic pathway often involves the reduction of the nitro group to an aniline, which can then be used in reactions like amide bond formation, sulfonamide synthesis, or as a nucleophile in substitution reactions. The primary amine can be functionalized to introduce side chains that modulate pharmacological activity, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

While this specific compound is not extensively characterized, data from structurally similar nitrobenzylamine hydrochlorides provides a strong basis for its safety profile.[5][6] It should be handled as a hazardous chemical.

Table 3: GHS Hazard and Precautionary Information (Inferred)
CategoryStatementSource(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[4] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

  • First-Aid Measures: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek immediate medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] It should be treated as hazardous chemical waste.

References

  • Angene Chemical . Safety Data Sheet - (2-Nitrophenyl)methanamine hydrochloride. [Link]

  • Fisher Scientific . SAFETY DATA SHEET - 4-Nitrophenylhydrazine. [Link]

  • Oakwood Chemical . (4-Nitrophenyl)methanamine hydrochloride. [Link]

  • Autech Industry Co.,Limited . N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications. [Link]

  • PubChem . 3-Methyl-4-nitrophenol. [Link]

  • PubChem . 4-Nitrobenzylamine hydrochloride. [Link]

  • PubChem . N-methyl-1-(4-nitrophenyl)methanamine. [Link]

  • PubChem . N-methyl-4-nitrophenethylamine hydrochloride. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of (3-Methyl-4-nitrophenyl)methanamine hydrochloride (C₈H₁₁ClN₂O₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical data. We will integrate data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy to build a self-validating case for the compound's structure. The causality behind experimental observations is emphasized, ensuring a framework of scientific integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a substituted benzylamine, a class of compounds that serves as a versatile scaffold in medicinal chemistry.[1][2] The precise arrangement of the methyl, nitro, and aminomethyl substituents on the aromatic ring is critical to its chemical reactivity and potential pharmacological activity. Therefore, unambiguous structure confirmation is a non-negotiable prerequisite for its use in any research or development context.

This guide presents a logical and systematic workflow for elucidating this structure, beginning with fundamental analysis and culminating in the synthesis of high-resolution spectroscopic data. Each step is designed to corroborate the findings of the others, creating a robust and defensible structural assignment.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation mol_formula Molecular Formula & Degree of Unsaturation ir FTIR Spectroscopy (Functional Groups) mol_formula->ir Provides expected functional groups ms Mass Spectrometry (Molecular Weight & Fragmentation) mol_formula->ms Provides expected molecular mass data_synthesis Data Synthesis & Final Structure Assignment ir->data_synthesis ms->data_synthesis nmr NMR Spectroscopy (Connectivity & Environment) nmr->data_synthesis G parent [M+H]⁺ m/z = 183.08 frag1 Loss of NO₂ (46 Da) parent->frag1 frag2 Benzylic Cleavage parent->frag2 ion1 [C₈H₁₀N]⁺ m/z = 136.08 frag1->ion1 ion2 [C₇H₈N]⁺ m/z = 106.07 frag2->ion2

Caption: Key fragmentation pathways in ESI-MS.

Trustworthiness: The detection of the [M+H]⁺ ion at m/z 183.08 provides high-confidence confirmation of the molecular formula. Furthermore, the logical fragmentation pattern, particularly the loss of the nitro group and the characteristic benzylic cleavage, strongly supports the proposed connectivity of the substituents to the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will analyze both ¹H and ¹³C NMR spectra. The electron-withdrawing nitro group and electron-donating methyl and aminomethyl groups create a distinct and predictable pattern of chemical shifts and couplings in the aromatic region.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of the acidic amine protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H spectrum on a 400 MHz (or higher) spectrometer.

  • Acquire a broadband proton-decoupled ¹³C spectrum.

  • (Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH₃, CH₂, and CH carbons.

Data Presentation: Predicted ¹H NMR Data (400 MHz, D₂O)

LabelProtonsIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5Ar-H 1H~8.0dJ ≈ 8.5ortho to the electron-withdrawing NO₂ group, deshielded.
H-2Ar-H 1H~7.8s (or narrow d)J ≈ 2.0ortho to the NO₂ group and meta to the CH₂NH₃⁺ group.
H-6Ar-H 1H~7.6dJ ≈ 8.5ortho to the CH₂NH₃⁺ group and meta to the NO₂ group.
H-7-CH₂ -NH₃⁺2H~4.2sN/ABenzylic protons, deshielded by the aromatic ring and adjacent NH₃⁺.
H-8Ar-CH₃ 3H~2.5sN/AAromatic methyl group.
-NH₃-CH₂-NH₃3H~4.8 (variable)s (broad)N/AExchangeable protons; signal may be broad or absent in D₂O.

(Self-generated image for illustrative purposes - not from search)

Data Presentation: Predicted ¹³C NMR Data (100 MHz, D₂O)

LabelCarbonDEPT-135Chemical Shift (δ, ppm)Rationale
C-4C -NO₂Quaternary~149Attached to the strongly electron-withdrawing NO₂ group.
C-1C -CH₂NH₃⁺Quaternary~140Quaternary aromatic carbon.
C-3C -CH₃Quaternary~135Attached to the methyl group.
C-5Ar-C HCH~132Aromatic CH, ortho to the nitro group.
C-2Ar-C HCH~128Aromatic CH.
C-6Ar-C HCH~125Aromatic CH.
C-7-C H₂-NH₃⁺CH₂~45Aliphatic benzylic carbon.
C-8Ar-C H₃CH₃~18Aliphatic methyl carbon.

Trustworthiness and Self-Validation: The predicted NMR data presents a unique and highly detailed fingerprint. The distinct chemical shifts and splitting patterns of the three aromatic protons are a direct consequence of the 1,2,4-substitution pattern and the electronic nature of the substituents. The presence of signals corresponding to one methyl group, one methylene group, and three distinct quaternary carbons, as confirmed by ¹³C and DEPT-135 spectra, leaves no room for ambiguity regarding the placement of substituents. The data from ¹H and ¹³C NMR are mutually reinforcing and provide the highest level of confidence in the final structure.

Conclusion: A Unified and Validated Structural Assignment

The structure of this compound is unequivocally confirmed through the systematic and logical integration of multiple analytical techniques.

  • Initial Analysis established the molecular formula and a degree of unsaturation consistent with a substituted nitrobenzene ring.

  • IR Spectroscopy confirmed the presence of all requisite functional groups: an ammonium salt, a nitro group, and an aromatic ring.

  • Mass Spectrometry verified the correct molecular weight of the parent molecule and showed fragmentation patterns (loss of -NO₂ and benzylic cleavage) characteristic of the proposed structure.

  • NMR Spectroscopy (¹H and ¹³C) provided the definitive evidence, mapping out the complete carbon-hydrogen framework. The chemical shifts and coupling constants of the aromatic protons were perfectly aligned with the 1,2,4-trisubstitution pattern, and the carbon spectrum accounted for all eight unique carbon environments.

Each piece of data validates the others, culminating in a robust and unassailable structural elucidation. This methodical, cross-validating approach represents a gold standard in analytical chemistry, ensuring the identity and purity of compounds essential to research and development.

References

  • A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroaromatic Compounds. Benchchem.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).
  • The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.
  • Benzylamine - Wikipedia. Wikipedia. Available from: [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available from: [Link]

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An In-depth Technical Guide to (3-Methyl-4-nitrophenyl)methanamine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (3-Methyl-4-nitrophenyl)methanamine hydrochloride (CAS No. 1037397-91-3), a compound of interest for researchers, scientists, and professionals in the field of drug development. Given the limited publicly available data on this specific molecule, this document leverages established chemical principles and methodologies from structurally analogous compounds to present a robust and scientifically grounded guide. The protocols and insights provided herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices.

Introduction and Physicochemical Properties

This compound is a substituted benzylamine derivative. The presence of a nitro group, a methyl group, and a methanamine hydrochloride moiety on the phenyl ring suggests its potential as a versatile building block in medicinal chemistry. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can serve as a handle for further chemical modifications, such as reduction to an amine. The hydrochloride salt form generally imparts improved water solubility and crystallinity, which is advantageous for handling and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Rationale
CAS Number 1037397-91-3Publicly available data
Molecular Formula C₈H₁₁ClN₂O₂Calculated from structure
Molecular Weight 202.64 g/mol Calculated from structure
Appearance Expected to be a crystalline solidBased on analogous hydrochloride salts of benzylamines
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOTypical for hydrochloride salts of amines[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substancesStandard practice for nitro-aromatic compounds

Proposed Synthesis Workflow

A plausible and efficient synthesis of this compound can be envisioned in a multi-step process starting from a readily available precursor, 2,4-dimethylnitrobenzene. The proposed pathway involves selective oxidation, followed by reduction of a carboxylic acid to an aldehyde, and subsequent reductive amination to yield the target primary amine, which is then converted to its hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Reduction to Aldehyde cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Salt Formation A 2,4-Dimethylnitrobenzene B 3-Methyl-4-nitrobenzoic acid A->B Dilute HNO3 or Co(OAc)2/air C 3-Methyl-4-nitrobenzaldehyde B->C e.g., SOCl2 then Pd/C, H2 D (3-Methyl-4-nitrophenyl)methanamine C->D NH4OAc, NaBH3CN E (3-Methyl-4-nitrophenyl)methanamine hydrochloride D->E HCl in Ether

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

The synthesis of the key intermediate, 3-methyl-4-nitrobenzoic acid, can be achieved through the selective oxidation of the 4-methyl group of 2,4-dimethylnitrobenzene. This selective oxidation is crucial and can be accomplished using methods such as nitric acid oxidation or catalytic air oxidation.[2][3]

  • Materials: 2,4-dimethylnitrobenzene, nitric acid (dilute), sodium hydroxide, hydrochloric acid, ethyl acetate.

  • Procedure:

    • To a solution of 2,4-dimethylnitrobenzene in a suitable solvent, add dilute nitric acid.

    • Heat the reaction mixture under reflux for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the 3-methyl-4-nitrobenzoic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Causality: The choice of dilute nitric acid and controlled temperature allows for the selective oxidation of the methyl group at the 4-position, which is activated by the nitro group, over the methyl group at the 2-position.

The reduction of the carboxylic acid to an aldehyde is a critical step. A common method involves the conversion of the carboxylic acid to an acid chloride followed by a Rosenmund reduction.

  • Materials: 3-Methyl-4-nitrobenzoic acid, thionyl chloride (SOCl₂), palladium on barium sulfate (Pd/BaSO₄) catalyst, hydrogen gas, quinoline-sulfur (catalyst poison), toluene.

  • Procedure:

    • Convert 3-methyl-4-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride.

    • Dissolve the resulting acid chloride in dry toluene.

    • Add the Rosenmund catalyst (Pd/BaSO₄) and a catalyst poison (quinoline-sulfur).

    • Bubble hydrogen gas through the solution at a controlled temperature and pressure until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and wash with toluene.

    • Remove the solvent under reduced pressure to obtain crude 3-methyl-4-nitrobenzaldehyde. Purify by recrystallization or column chromatography.[4]

  • Causality: The Rosenmund reduction is a well-established method for the selective reduction of acid chlorides to aldehydes. The use of a poisoned catalyst is essential to prevent over-reduction to the corresponding alcohol.

Reductive amination of 3-methyl-4-nitrobenzaldehyde provides a direct route to the target primary amine.

  • Materials: 3-Methyl-4-nitrobenzaldehyde, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Procedure:

    • Dissolve 3-methyl-4-nitrobenzaldehyde in methanol.

    • Add a molar excess of ammonium acetate to the solution.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Slowly add sodium cyanoborohydride to the reaction mixture.

    • Continue stirring at room temperature for several hours until the reaction is complete.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine intermediate formed in situ, without reducing the aldehyde or the nitro group.

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

  • Materials: (3-Methyl-4-nitrophenyl)methanamine, hydrochloric acid (in diethyl ether or isopropanol).

  • Procedure:

    • Dissolve the crude (3-Methyl-4-nitrophenyl)methanamine in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

  • Causality: The basic amine readily reacts with the acid to form the corresponding ammonium salt, which is typically less soluble in nonpolar organic solvents, facilitating its isolation.

Analytical Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Table 2: Proposed Analytical Characterization Methods

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7-8 ppm, a singlet for the benzylic CH₂ group, a singlet for the methyl group, and a broad singlet for the NH₃⁺ protons.
¹³C NMR Distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.
FT-IR Characteristic peaks for N-H stretching (amine salt), aromatic C-H stretching, asymmetric and symmetric stretching of the NO₂ group, and aromatic C=C stretching.
HPLC A single major peak indicating the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile/water with a buffer would be a suitable starting point.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the free amine [M+H]⁺.
Melting Point A sharp melting point range, indicative of high purity.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds potential in various areas of drug discovery. The nitroaromatic group is a known pharmacophore in certain classes of therapeutic agents.

  • Building Block for Bioactive Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The primary amine can be readily functionalized, and the nitro group can be reduced to an amine, providing another site for chemical modification.

  • Antimicrobial Agents: The nitro group is a key feature in several antimicrobial drugs.[5] Its presence in this scaffold makes it a candidate for the development of new antibacterial or antifungal agents.

  • Enzyme Inhibitors: The substituted phenyl ring can be designed to fit into the active site of specific enzymes. For instance, similar fluorinated nitrophenyl moieties are being explored as potential scaffolds for HSD17B13 inhibitors for the treatment of non-alcoholic fatty liver disease.[5]

  • Prodrug Strategies: The nitro group can be utilized in hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic species.[6]

Applications A (3-Methyl-4-nitrophenyl)methanamine HCl B Antimicrobial Agents A->B Nitroaromatic Pharmacophore C Enzyme Inhibitors A->C Scaffold for Active Site Binding D Hypoxia-Activated Prodrugs A->D Bioreductive Activation E Library Synthesis for HTS A->E Versatile Building Block

Caption: Potential applications of the title compound in drug discovery.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. Nitro-aromatic compounds can be toxic and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While direct literature on this specific compound is sparse, this guide provides a scientifically sound framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed methodologies are designed to be robust and reproducible, offering a solid foundation for researchers to further explore the utility of this compound in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-4-nitrobenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • ChemBK. (n.d.). (4-fluoro-3-nitrophenyl)methylamine hydrochloride.
  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
  • ResearchGate. (n.d.). Reduction of m-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
  • ChemSynthesis. (n.d.). N,N-dimethyl(4-nitrophenyl)methanamine.
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde.
  • Google Patents. (n.d.). CS234889B1 - Process for producing 3-methyl-4-nitroenenol.
  • ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations.
  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine.
  • Chemistry Stack Exchange. (2019, December 9). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?.
  • Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.
  • Bulgarian Chemical Communications. (2023, August 7). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.
  • ResearchGate. (n.d.). Synthesis of 3-methyl-4-nitrofuroxan 1.
  • Google Patents. (n.d.). WO2012141997A1 - Process for preparing caprolactam and polyamides therefrom.
  • Google Patents. (n.d.). US20110207963A1 - Preparation of iodixanol.
  • PubChem. (n.d.). A kind of flupentixol and melitracen microspheres and preparation method thereof - Patent CN-111991397-B.
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Synthesis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Introduction: Strategic Importance of a Key Building Block

This compound is a crucial chemical intermediate, valued by researchers in medicinal chemistry and drug development for its role as a versatile molecular scaffold. Its structure, featuring a substituted aromatic ring with nitro and methyl groups, alongside a reactive aminomethyl moiety, makes it an ideal starting point for the synthesis of a diverse range of more complex, biologically active molecules. Similar chiral amine hydrochlorides are fundamental in creating new therapeutics, particularly those targeting neurological and cardiovascular conditions.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing the rationale behind procedural choices to ensure both high yield and purity.

Overall Synthetic Strategy: A Two-Stage Approach

The most efficient and reliable pathway to this compound involves a two-stage process. The strategy hinges on the initial synthesis of a key precursor, 3-methyl-4-nitrobenzaldehyde, followed by its conversion to the target primary amine via reductive amination, and concluding with the formation of the stable hydrochloride salt. This approach is favored for its high degree of control and adaptability.

The logical flow of this synthesis is illustrated below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Formation & Salification A 3-Methyl-4-nitrobenzyl alcohol B Oxidation (PCC, DCM) A->B Reagent C 3-Methyl-4-nitrobenzaldehyde B->C Intermediate D Reductive Amination (NH4OAc, NaBH3CN) C->D Process E (3-Methyl-4-nitrophenyl)methanamine (Free Base) D->E Intermediate F Salt Formation (HCl in Ether) E->F Process G (3-Methyl-4-nitrophenyl)methanamine hydrochloride (Final Product) F->G Product

Figure 1: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of 3-Methyl-4-nitrobenzaldehyde

The foundational step in this synthesis is the preparation of the aldehyde precursor. This is accomplished through the mild oxidation of 3-methyl-4-nitrobenzyl alcohol.

Causality Behind Experimental Choices

The choice of Pyridinium Chlorochromate (PCC) as the oxidizing agent is deliberate. PCC is a selective oxidant that reliably converts primary alcohols to aldehydes while minimizing the risk of over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger agents like potassium permanganate or chromic acid. Dichloromethane (DCM) is selected as the solvent due to its inertness and its ability to dissolve the starting alcohol while allowing for easy filtration of the chromium byproducts.

Detailed Experimental Protocol: Oxidation
  • Setup: To a dry, 500 mL round-bottom flask equipped with a magnetic stirrer, add a solution of 3-methyl-4-nitrobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Reagent Addition: Add Pyridinium Chlorochromate (PCC) (1.1 eq.) to the solution in portions at room temperature. The mixture will turn into a dark brown slurry.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Work-up: Upon completion, filter the mixture through a pad of diatomaceous earth or silica gel to remove the chromium byproducts. Wash the filter cake with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 95:5) to afford pure 3-methyl-4-nitrobenzaldehyde as a crystalline solid.[2]

Stage 2: Reductive Amination and Hydrochloride Salt Formation

This stage converts the aldehyde into the target amine and then transforms it into a stable, manageable salt.

Causality Behind Experimental Choices

Reductive amination is a robust method for forming C-N bonds.[3] The process involves the initial reaction of the aldehyde with an ammonia source (here, ammonium acetate) to form an intermediate imine, which is then immediately reduced to the amine.

The selection of the reducing agent is critical. While a powerful reductant like sodium borohydride (NaBH₄) could be used, it risks reducing the nitro group present on the aromatic ring, leading to undesired byproducts.[4] Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective agent that excels at reducing the C=N bond of the imine while leaving the nitro group and any unreacted aldehyde intact, especially under weakly acidic conditions that favor imine formation.[3][4]

Finally, converting the oily or unstable free amine into its hydrochloride salt is standard practice. The salt is typically a stable, crystalline solid that is easier to handle, purify, and store.[5]

Detailed Experimental Protocol: Reductive Amination & Salification
  • Setup: In a round-bottom flask, dissolve 3-methyl-4-nitrobenzaldehyde (1.0 eq.) and ammonium acetate (approx. 10 eq.) in anhydrous methanol (approx. 20 volumes).

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq.) in small portions. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation of Free Amine: Concentrate the filtrate under reduced pressure to yield the crude (3-Methyl-4-nitrophenyl)methanamine as an oil. This crude product can be used directly in the next step.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of 2M HCl in diethyl ether dropwise until precipitation ceases.

  • Final Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any impurities. Dry the product in a vacuum oven to yield this compound as a solid.

Quantitative Data Summary

The following table provides an overview of the stoichiometry and typical outcomes for this synthetic procedure.

ParameterStage 1: OxidationStage 2: Reductive Amination & Salification
Key Reactant 3-Methyl-4-nitrobenzyl alcohol3-Methyl-4-nitrobenzaldehyde
Key Reagents Pyridinium Chlorochromate (PCC)Ammonium Acetate, NaBH₃CN, HCl
Molar Ratio (Reagent) 1.1 eq. PCC per 1.0 eq. alcohol~10 eq. NH₄OAc, ~1.5 eq. NaBH₃CN per 1.0 eq. aldehyde
Solvent Dichloromethane (DCM)Methanol, Diethyl Ether
Typical Reaction Time 3-4 hours12-16 hours
Temperature Room Temperature0°C to Room Temperature
Typical Yield 85-95%[2]70-85%

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • 3-Methyl-4-nitrobenzaldehyde:

    • ¹H NMR (CDCl₃): Expect signals at δ ~10.1 (s, 1H, -CHO), δ ~8.0-7.8 (m, 3H, Ar-H), and δ ~2.6 (s, 3H, -CH₃).[2]

    • IR (KBr): Characteristic peaks around 1702 cm⁻¹ (C=O stretch) and 1518 cm⁻¹ (NO₂ stretch).[2]

  • This compound:

    • ¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, the benzylic CH₂ protons shifted downfield, and a broad signal for the -NH₃⁺ protons.

    • Melting Point: A sharp melting point indicates high purity.

References

  • ChemicalBook. (n.d.). 3-METHYL-4-NITROBENZALDEHYDE | 18515-67-8.
  • ResearchGate. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
  • Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chem-Impex. (n.d.). (S)-a-Methyl-4-nitrobenzylamine hydrochloride.
  • ChemicalBook. (n.d.). (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDROCHLORIDE | 132873-57-5.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • BenchChem. (n.d.). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
  • Lai, J., et al. (n.d.). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.

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An In-Depth Technical Guide to (3-Methyl-4-nitrophenyl)methanamine Hydrochloride: A Strategic Starting Material in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride, a pivotal starting material for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's strategic importance, the causality behind its synthetic applications, and the validated protocols that ensure reproducible success in the laboratory.

Introduction: The Strategic Value of a Versatile Building Block

This compound is more than a mere chemical intermediate; it is a strategically designed molecular scaffold. Its structure, featuring a benzylamine core substituted with ortho-methyl and nitro groups, provides a unique combination of reactive sites. This arrangement is particularly valuable in the synthesis of complex heterocyclic systems, which form the backbone of many modern pharmaceuticals. The primary utility of this compound lies in the latent functionality of the nitro group, which, upon reduction, sets the stage for intramolecular cyclization or further intermolecular reactions, making it a cornerstone in multi-step synthetic campaigns. Its most notable application is as a key precursor in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1][2][3]

Physicochemical & Structural Characteristics

A thorough understanding of a starting material's physical properties is fundamental to its effective use in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O₂[4]
Molecular Weight 202.64 g/mol [4]
Appearance Yellow - Green Solid Crystalline[4]
Melting Point 200 °C / 392 °F[4]
Solubility No data available, but generally soluble in polar protic solvents.[4]

Below is the chemical structure of this compound, illustrating the key functional groups.

Caption: Structure of this compound.

Core Synthetic Application: The Gateway to Vicinal Diamines

The primary synthetic transformation involving this compound is the reduction of its nitro group. This reaction is of paramount importance because it converts the molecule into (4-amino-3-methylphenyl)methanamine, a vicinal diamine derivative. Such ortho-diamine structures are exceptionally useful precursors for the construction of nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and indazoles.

The workflow below illustrates the central role of this starting material.

G start (3-Methyl-4-nitrophenyl)methanamine HCl reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) start->reduction Step 1 intermediate Key Intermediate: (4-Amino-3-methylphenyl)methanamine reduction->intermediate Step 2 cyclization Heterocycle Formation intermediate->cyclization Step 3 product Target Molecules (e.g., Indazoles for PARP Inhibitors) cyclization->product Step 4

Caption: Synthetic utility workflow from starting material to target heterocycles.

Case Study: Synthesis of Niraparib

Niraparib is a highly effective PARP inhibitor for treating certain types of cancer.[1] Several patented synthetic routes for Niraparib utilize an indazole core, which can be constructed from the diamine derived from this compound.[2][3]

The simplified scheme below outlines this strategic conversion. The initial reduction provides the essential diamine, which is then poised for diazotization and intramolecular cyclization (or a related multi-step sequence) to form the crucial 2H-indazole ring system of Niraparib.

G start (3-Methyl-4-nitrophenyl)methanamine derivative reduction Reduction (H₂, Pd/C) start->reduction diamine (4-Amino-3-methylphenyl)methanamine derivative reduction->diamine cyclization Subsequent Steps (e.g., Diazotization, Cyclization, Amidation, Coupling) diamine->cyclization niraparib Niraparib Core Structure (2H-indazole-7-carboxamide) cyclization->niraparib

Sources

An In-depth Technical Guide to the Purity and Analysis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the essential aspects of purity and analysis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride. The methodologies and insights presented herein are grounded in established chemical principles and analytical practices to ensure scientific integrity and reliable outcomes.

Introduction: Chemical Identity and Significance

This compound, with the CAS Number 1037397-91-3, is a key organic intermediate.[1] Its structure, featuring a substituted nitrobenzylamine core, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound[1]
Synonyms 3-Methyl-4-nitro-benzenemethanamine HCl, 3-Methyl-4-nitrobenzylamine hydrochloride[1]
CAS Number 1037397-91-3[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance White to light yellow powder or crystals (typical for similar compounds)[2]
Melting Point Estimated to be in the range of 240-260 °C (based on analogous compounds)[2][3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.[4]

Synthesis and Potential Impurities

A thorough understanding of the synthetic route is fundamental to anticipating and controlling impurities. A common pathway to this compound starts from 3-methyl-4-nitrobenzoic acid.[5][6]

Synthesis_Pathway cluster_0 Synthesis of this compound A 3-Methyl-4-nitrobenzoic Acid B 3-Methyl-4-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ C 3-Methyl-4-nitrobenzamide B->C NH₃ or NH₄OH D (3-Methyl-4-nitrophenyl)methanamine (Free Base) C->D Reduction (e.g., LiAlH₄, BH₃) E This compound D->E HCl Recrystallization_Workflow cluster_1 Recrystallization Protocol dissolve Dissolve crude product in minimum hot ethanol cool Slowly cool to room temperature dissolve->cool chill Chill in an ice bath to maximize crystal formation cool->chill filtrate Collect crystals by vacuum filtration chill->filtrate wash Wash crystals with a small amount of cold ethanol filtrate->wash dry Dry the purified crystals under vacuum wash->dry

Figure 2: A typical workflow for the recrystallization of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently with stirring until the solid completely dissolves. [7]2. Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. [8]3. Maximizing Yield: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product. [7]4. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for aromatic amines.

Table 2: Suggested HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (gradient elution)Acetonitrile is a common organic modifier. Water is the aqueous component. TFA is an ion-pairing agent that improves peak shape for amines. [9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~270 nmNitroaromatic compounds typically have strong UV absorbance in this region.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce analysis time. [10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of amines, derivatization is often necessary to improve chromatographic performance. [11][12] Derivatization: Acylation with agents like trifluoroacetic anhydride (TFAA) or silylation can reduce the polarity and improve the volatility of the amine, leading to better peak shapes and reduced tailing on common non-polar GC columns. [11] Table 3: Suggested GC-MS Method Parameters

ParameterConditionRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS)A versatile, non-polar column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow rateInert carrier gas compatible with mass spectrometry.
Injection Split/SplitlessSplit injection for concentrated samples, splitless for trace analysis.
Temperature Program Start at a low temperature (e.g., 70 °C) and ramp up to a high temperature (e.g., 280 °C)Allows for the separation of compounds with a range of boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Spectroscopic Characterization

Spectroscopic methods provide crucial information about the chemical structure and are used to confirm the identity of the purified compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methyl group protons (CH₃), and the amine protons (NH₂). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and aminomethyl groups.

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the key functional groups:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amine.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C=C stretching (aromatic ring): Bands in the 1450-1600 cm⁻¹ region.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) for the free base, (3-Methyl-4-nitrophenyl)methanamine, would be expected at m/z 166. Common fragmentation pathways would involve the loss of the nitro group and cleavage of the benzylic C-N bond.

Conclusion

The purity and rigorous analysis of this compound are critical for its successful application in research and development. A systematic approach that combines an understanding of the synthetic route and potential impurities with robust purification techniques like recrystallization is essential. The identity and purity of the final product must be unequivocally confirmed through a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR, MS) methods. The protocols and insights provided in this guide offer a solid framework for achieving and verifying the high purity required for demanding scientific applications.

References

  • A. Author et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci., 37(3), 384-396. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

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  • What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?. FAQ. [Link]

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  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. PubChem. [Link]

  • Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927. PubChem. [Link]

  • 3-Nitro-4-methylbenzaldehyde. NIST WebBook. [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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An In-depth Technical Guide to the Reactivity of the Amine Group in (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine group in (3-Methyl-4-nitrophenyl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of the factors governing the amine's reactivity. We will explore the nuanced interplay of electronic and steric effects imparted by the aromatic substituents, the critical role of the hydrochloride salt form, and provide detailed, field-proven protocols for key transformations such as N-acylation and N-alkylation. Through this guide, the reader will gain not only the "how" but, more importantly, the "why" behind the synthetic strategies involving this versatile chemical intermediate.

Introduction: The Structural and Electronic Landscape

This compound is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of a reactive primary amine, which acts as a synthetic handle for the introduction of diverse molecular functionalities. However, the reactivity of this amine is not straightforward; it is modulated by the electronic and steric environment created by the substituents on the aromatic ring.

A thorough understanding of this molecule necessitates a close look at its structure:

  • Benzylic Amine: The amine group is attached to a methylene (-CH₂) bridge, which is in turn connected to the aromatic ring. This benzylic position is known for its enhanced reactivity in certain reactions due to the ability of the adjacent benzene ring to stabilize reaction intermediates, such as carbocations or radicals, through resonance.[1]

  • Electron-Withdrawing Nitro Group (-NO₂): Positioned para to the methanamine group, the nitro group is a strong electron-withdrawing group through both the inductive (-I) and mesomeric (-M) effects.[2] This significantly reduces the electron density of the aromatic ring and influences the basicity and nucleophilicity of the amine.

  • Electron-Donating Methyl Group (-CH₃): Located ortho to the methanamine group, the methyl group is weakly electron-donating through the inductive effect (+I).[3] It also introduces a degree of steric hindrance around the benzylic carbon.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt (·HCl), meaning the amine nitrogen is protonated to form an ammonium cation (-CH₂NH₃⁺Cl⁻). In this form, the nitrogen's lone pair is unavailable for nucleophilic attack. This is a critical consideration for any reaction design, as the free amine must be liberated to participate in most reactions.

The following diagram illustrates the key structural features influencing the amine's reactivity.

Caption: Key structural and electronic factors influencing reactivity.

The Prerequisite: Deprotonation of the Amine Hydrochloride

As a salt, this compound is stable and easy to handle. However, the protonated ammonium group is not nucleophilic. Therefore, the first and most critical step in nearly all reactions involving the amine functionality is its deprotonation to generate the free amine.

This is a simple acid-base reaction. A base is required to remove the proton from the ammonium ion, liberating the lone pair on the nitrogen.

Reaction: R-CH₂NH₃⁺Cl⁻ + Base → R-CH₂NH₂ + [Base-H]⁺Cl⁻

The choice of base is dictated by the subsequent reaction conditions:

  • For aqueous or biphasic reactions (e.g., Schotten-Baumann): An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is often used.[4]

  • For anhydrous organic reactions: A non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA, Hünig's base) is preferred. These bases are soluble in common organic solvents and will not compete with the amine nucleophile.[5]

It is crucial to use at least one molar equivalent of the base to neutralize the hydrochloride. In practice, a slight excess (1.1-1.2 equivalents) is often employed to ensure complete deprotonation and to scavenge any acid generated during the subsequent reaction (e.g., HCl from an acyl chloride).

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is commonly achieved by reacting the free amine with an acylating agent, such as an acyl chloride or an acid anhydride. The resulting amide bond is a key feature in many pharmaceuticals.

Mechanistic Rationale: The Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride in the presence of a base is known as the Schotten-Baumann reaction.[6] This is a robust and widely used method for amide synthesis.[7]

The Causality Behind the Choice of Method:

  • Activation of the Carboxylic Acid: Carboxylic acids themselves do not readily react with amines to form amides due to an unfavorable acid-base reaction that forms a stable carboxylate-ammonium salt. Converting the carboxylic acid to a more electrophilic acyl chloride dramatically increases its reactivity.[5]

  • Nucleophilic Attack: The free amine, generated in situ by the added base, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination and Proton Transfer: This intermediate collapses, expelling the chloride ion (a good leaving group) and regenerating the carbonyl double bond. The resulting protonated amide is then deprotonated by the base to yield the final, neutral amide product. The base also serves the critical role of neutralizing the HCl byproduct, driving the reaction to completion.[4]

The workflow for this process is illustrated below.

G start (3-Methyl-4-nitrophenyl)methanamine Hydrochloride (Amine Salt) free_amine Free Amine Generation (in situ) start->free_amine Deprotonation reaction Nucleophilic Acyl Substitution (Schotten-Baumann Reaction) free_amine->reaction acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction product N-Acylated Product (Amide) reaction->product Forms Amide Bond workup Aqueous Workup & Purification product->workup base Base Addition (e.g., Et₃N, NaOH) base->free_amine

Caption: Workflow for the N-Acylation of the amine hydrochloride.

Field-Proven Protocol: Synthesis of N-Acetyl-(3-methyl-4-nitrophenyl)methanamine

This protocol is adapted from a standard procedure for the acetylation of a structurally similar compound, 4-methoxy-3-nitroaniline, and applies the principles of the Schotten-Baumann reaction.[8]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(3-Methyl-4-nitrophenyl)methanamine HCl204.6410.01.02.05 g
Dichloromethane (DCM), anhydrous84.93--50 mL
Triethylamine (Et₃N)101.1912.01.21.67 mL
Acetyl Chloride78.5011.01.10.78 mL
1 M Hydrochloric Acid (HCl)---25 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution---25 mL
Brine---25 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--~5 g

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.05 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes. Causality: The amine hydrochloride is sparingly soluble. Adding the base generates the free amine, which is more soluble in DCM, and neutralizes the HCl. Cooling prevents potential side reactions from the exothermic acid-base neutralization.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (0.78 mL, 11.0 mmol) dropwise over 5 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Expertise: The reaction is typically rapid. Allowing it to warm to room temperature ensures completion.

  • Work-up: Quench the reaction by adding 25 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (25 mL) to remove excess triethylamine, saturated NaHCO₃ solution (25 mL) to remove any remaining acetyl chloride, and brine (25 mL). Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of all water-soluble reagents and byproducts, leading to a purer crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-acetyl-(3-methyl-4-nitrophenyl)methanamine as a solid.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups onto the amine nitrogen, leading to the formation of secondary or tertiary amines. This is typically accomplished by reacting the amine with an alkyl halide.

Mechanistic Considerations and Challenges

The reaction of a primary amine with an alkyl halide (e.g., methyl iodide) is a classic Sₙ2 reaction. The amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

Key Challenges:

  • Overalkylation: The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine, and even a third, forming a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is essential to achieve selective mono-alkylation.[9]

  • Acid Byproduct: The reaction generates one equivalent of acid (e.g., HI from methyl iodide), which will protonate any available amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to scavenge this acid.[10]

G cluster_main N-Alkylation Pathway cluster_control Control Strategy start Primary Amine (R-NH₂) secondary Secondary Amine (R-NHR') start->secondary + R'-X - HX tertiary Tertiary Amine (R-NR'₂) secondary->tertiary + R'-X - HX quaternary Quaternary Salt (R-N⁺R'₃ X⁻) tertiary->quaternary + R'-X control Use of excess amine or careful stoichiometry to favor mono-alkylation. control->secondary base Addition of a non-nucleophilic base to neutralize HX byproduct. base->start

Caption: N-Alkylation pathway and the challenge of overalkylation.

Protocol: Synthesis of N-Methyl-(3-methyl-4-nitrophenyl)methanamine

This protocol provides a general method for the mono-methylation of a primary amine, emphasizing control over stoichiometry to minimize overalkylation.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
(3-Methyl-4-nitrophenyl)methanamine HCl204.6410.01.02.05 g
Acetonitrile (MeCN), anhydrous41.05--50 mL
Potassium Carbonate (K₂CO₃), anhydrous138.2125.02.53.46 g
Methyl Iodide (MeI)141.9410.01.00.62 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine this compound (2.05 g, 10.0 mmol), anhydrous potassium carbonate (3.46 g, 25.0 mmol), and anhydrous acetonitrile (50 mL). Causality: Anhydrous K₂CO₃ is used as the base. It is strong enough to deprotonate the ammonium salt and neutralize the HI produced, but its limited solubility helps moderate the reaction. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Alkylation: Add methyl iodide (0.62 mL, 10.0 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC. Expertise: Using a 1:1 stoichiometry of amine to alkylating agent is a key strategy to disfavor the second alkylation. The secondary amine product must compete with the unreacted primary amine for the limited amount of methyl iodide.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated products.

Other Potential Reactions

While acylation and alkylation are the most common transformations, the amine group can participate in other reactions, such as:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a secondary or tertiary amine. This method offers excellent control and avoids the overalkylation issues associated with alkyl halides.

  • Sulfonamide Formation: Reaction with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base to yield a stable sulfonamide.

It is important to note that the primary amine in (3-Methyl-4-nitrophenyl)methanamine is aliphatic (benzylic) , not aromatic. Therefore, it will not undergo diazotization reactions characteristic of primary aromatic amines (anilines) to form a stable diazonium salt.[11]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount.

  • This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[12][13]

  • Acyl Chlorides (e.g., Acetyl Chloride): These are corrosive and lachrymatory. They react violently with water and moisture. Handle exclusively in a fume hood.

  • Alkyl Halides (e.g., Methyl Iodide): These are toxic and volatile. Handle with extreme care in a fume hood, using appropriate gloves.

  • Bases: Triethylamine is flammable and has a strong odor. Sodium hydroxide is corrosive. Handle with appropriate care.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The reactivity of the amine group in this compound is a study in the balance of electronic effects, steric hindrance, and the practical considerations of its salt form. The strong electron-withdrawing nitro group decreases the amine's basicity, yet its benzylic nature ensures it remains a competent nucleophile for key synthetic transformations once liberated from its hydrochloride salt. N-acylation and N-alkylation are reliable and scalable reactions that provide access to a wide array of derivatives. By understanding the principles outlined in this guide—from the necessity of deprotonation to the control of overalkylation—researchers can confidently and effectively utilize this versatile building block in their synthetic programs, transforming a simple amine into a gateway for molecular complexity and innovation.

References

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  • Angene Chemical. (2024). Safety Data Sheet for (2-Nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

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  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1938. [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

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  • Gunda, P., & Gunda, S. K. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research, 10(8), 1-11. [Link]

  • PubChem. (n.d.). 4-Nitrobenzylamine. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
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  • Google Patents. (n.d.). Industrial production of n-methyl-4-benzylcarbamidopyridinium iodide.
  • Ghanei-Motlagh, M., & Taher, M. A. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 129. [Link]

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Role of the nitro group in (3-Methyl-4-nitrophenyl)methanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Role of the Nitro Group in (3-Methyl-4-nitrophenyl)methanamine Hydrochloride Reactions

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. The presence and strategic placement of the nitro group on the phenyl ring fundamentally dictates the molecule's reactivity and its subsequent synthetic transformations. This guide provides a comprehensive analysis of the nitro group's multifaceted role, exploring its powerful electron-withdrawing effects, its ability to direct incoming substituents, and its function as a versatile precursor for the synthetically crucial amino group. We will delve into the mechanistic underpinnings of key reactions, provide actionable experimental protocols, and offer insights into how the nitro group's influence can be leveraged for the rational design of novel compounds.

Introduction: The Defining Influence of the Nitro Group

The nitro group (-NO2) is a potent modulator of a molecule's chemical personality. Its strong electron-withdrawing nature, a consequence of both inductive and resonance effects, profoundly impacts the electron density distribution within an aromatic system.[1][2][3] In the context of this compound, this electronic influence is the cornerstone of its reactivity, governing its behavior in a wide array of chemical transformations. This guide will specifically explore three key facets of the nitro group's role:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The significant electron deficiency induced by the nitro group makes the aromatic ring susceptible to attack by nucleophiles.

  • Directing Effects in Electrophilic Aromatic Substitution (EAS): While deactivating the ring towards electrophilic attack overall, the nitro group directs incoming electrophiles to specific positions.

  • Transformation into the Amino Group: The reduction of the nitro group to an amine is a pivotal reaction, opening up a vast landscape of further functionalization possibilities.

This document will serve as a technical resource for chemists seeking to understand and exploit the unique chemical properties imparted by the nitro group in this specific molecular scaffold.

The Electron-Withdrawing Powerhouse: Mechanistic Insights

The nitro group's ability to withdraw electron density from the benzene ring is a result of two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma bond framework.[2][3]

  • Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms, creating resonance structures with a positive charge on the ring.[2][3][4] This delocalization is most effective at the ortho and para positions relative to the nitro group.

This combined electron withdrawal significantly lowers the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.[1][5] Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution, as the ring is less capable of attacking an incoming electrophile.[4][5]

Key Reactions Dictated by the Nitro Group

The electronic properties conferred by the nitro group orchestrate the outcomes of several critical synthetic transformations involving this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group is paramount in activating the aromatic ring for nucleophilic aromatic substitution (SNAr).[6][7][8] This reaction is particularly effective when a good leaving group is positioned ortho or para to the nitro group. In the case of this compound, while there isn't an inherent leaving group other than hydrogen, the principle of activation remains. The nitro group strongly acidifies the protons ortho to it, making them susceptible to deprotonation and subsequent substitution reactions under specific conditions.

The generally accepted mechanism for SNAr proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

Generalized SNAr Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a tetrahedral intermediate.

  • Formation of the Meisenheimer Complex: The negative charge is delocalized throughout the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

The ability of the nitro group to stabilize the negatively charged Meisenheimer complex is the key reason for its activating effect in SNAr reactions.[7]

Reduction of the Nitro Group to an Amine

One of the most synthetically valuable transformations of nitroarenes is their reduction to the corresponding anilines.[9][10] This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. This transformation is a cornerstone of many multi-step syntheses in drug discovery and materials science.

Several methods are commonly employed for this reduction, each with its own advantages and substrate compatibility.

Common Reduction Methods:

Reagent/Catalyst Conditions Advantages Considerations
Catalytic Hydrogenation (e.g., H2/Pd-C) Typically low to moderate pressure of H2, various solvents (e.g., ethanol, ethyl acetate)High yields, clean reaction, scalableCatalyst can be pyrophoric, requires specialized equipment for handling hydrogen gas
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl) Acidic conditions, often requires heatingInexpensive reagents, effective for many substratesOften requires stoichiometric amounts of metal, workup can be cumbersome
Transfer Hydrogenation (e.g., Ammonium formate/Pd-C) Mild conditions, avoids the use of gaseous hydrogenSafer to handle than H2 gas, good functional group toleranceCan be more expensive than other methods

The mechanism of nitro group reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamine species.[9][10][11]

Simplified Reduction Pathway:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)

The choice of reducing agent can be critical to avoid over-reduction or side reactions, especially in the presence of other sensitive functional groups.

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature.[4][5] This deactivation arises because the electron-poor aromatic ring is less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the nitro group is a meta-director. This directing effect can be understood by examining the resonance structures of the sigma complex (arenium ion) intermediate formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge directly adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. In contrast, meta attack does not result in this destabilizing arrangement.

While EAS reactions on this compound would be challenging and require harsh conditions, understanding the directing effect of the nitro group is crucial for predicting the outcome of any potential electrophilic transformations.

Experimental Protocols

The following protocols are provided as representative examples for key transformations. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment.

Protocol: Reduction of this compound to (4-Amino-3-methylphenyl)methanamine dihydrochloride using Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Add concentrated HCl (1.1 eq) to the reaction mixture.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (monitor by pressure drop).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Self-Validation:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: Synthesis of this compound from 3-Methyl-4-nitrobenzaldehyde (Illustrative Reductive Amination)

While the title compound is commercially available, this protocol illustrates a common synthetic route.

Materials:

  • 3-Methyl-4-nitrobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • Dissolve 3-Methyl-4-nitrobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Self-Validation:

  • Monitor the formation of the imine intermediate and the final product by TLC or LC-MS.

  • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Influence of the Nitro Group

The following diagrams illustrate the key concepts discussed in this guide.

Diagram 1: Electronic Effects of the Nitro Group

G cluster_0 Inductive Effect (-I) cluster_1 Resonance Effect (-M) Nitro_Group_I Nitro Group (High Electronegativity) Sigma_Bond Sigma Bond Nitro_Group_I->Sigma_Bond Pulls e- Aromatic_Ring_I Aromatic Ring (Electron Density Withdrawn) Sigma_Bond->Aromatic_Ring_I Nitro_Group_R Nitro Group (Pi-Acceptor) Pi_System Pi System Pi_System->Nitro_Group_R Aromatic_Ring_R Aromatic Ring (Electron Density Delocalized) Aromatic_Ring_R->Pi_System Delocalizes e-

Caption: Inductive and resonance effects of the nitro group.

Diagram 2: Generalized Reaction Pathways

G cluster_reactions Key Transformations Start (3-Methyl-4-nitrophenyl)methanamine HCl Reduction Reduction (e.g., H2/Pd-C) Start->Reduction SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine_Product (4-Amino-3-methylphenyl)methanamine (Electron-Donating Amino Group) Reduction->Amine_Product SNAr_Product Substituted Product (Further Functionalization) SNAr->SNAr_Product

Caption: Major reaction pathways for the title compound.

Conclusion

The nitro group in this compound is not merely a substituent but a powerful control element that dictates the molecule's reactivity and synthetic utility. Its strong electron-withdrawing properties activate the aromatic ring for nucleophilic substitution and provide a handle for one of the most fundamental transformations in organic synthesis: the reduction to an amine. A thorough understanding of the mechanistic principles governing these reactions, as detailed in this guide, is essential for researchers in drug discovery and materials science to effectively utilize this versatile building block in the design and synthesis of novel and functional molecules. The strategic manipulation of the nitro group's electronic influence opens up a vast chemical space for exploration and innovation.

References

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Methodological & Application

Application Notes and Protocols: Synthesis of Triazolopyrimidine Derivatives Utilizing (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolopyrimidine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][4] These derivatives have garnered significant attention from researchers in drug development due to their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial agents.[5][6] Furthermore, certain triazolopyrimidine-based molecules have shown promise as potent and selective kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various malignancies and inflammatory disorders.[7][8][9]

The versatility of the triazolopyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[4][10] This document provides a comprehensive guide for the synthesis of a novel triazolopyrimidine derivative, starting from the readily available (3-Methyl-4-nitrophenyl)methanamine hydrochloride. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a clear pathway to access this valuable class of compounds for further investigation in their drug discovery programs.

Synthetic Strategy: A Multi-step Approach to the Triazolopyrimidine Core

The synthesis of the target triazolopyrimidine derivative from this compound is a multi-step process that involves the initial formation of a key intermediate, a substituted 3-amino-1,2,4-triazole. This intermediate is then subjected to a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound to construct the final bicyclic ring system. This strategic approach allows for the modular assembly of the target molecule and provides opportunities for diversification at various stages of the synthesis.

The overall synthetic workflow can be summarized as follows:

Synthetic Workflow start (3-Methyl-4-nitrophenyl)methanamine HCl step1 Step 1: Neutralization start->step1 intermediate1 (3-Methyl-4-nitrophenyl)methanamine (Free Base) step1->intermediate1 step2 Step 2: Guanidinylation intermediate1->step2 intermediate2 Substituted Guanidine step2->intermediate2 step3 Step 3: Aminotriazole Formation intermediate2->step3 intermediate3 3-Amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazole step3->intermediate3 step4 Step 4: Cyclocondensation intermediate3->step4 final_product 5-Methyl-7-((3-methyl-4-nitrophenyl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine step4->final_product

A high-level overview of the synthetic pathway from the starting material to the final triazolopyrimidine derivative.

Experimental Protocols

PART 1: Synthesis of the 3-Amino-1,2,4-triazole Intermediate

This part details the conversion of this compound into the crucial 3-amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazole intermediate.

Step 1: Neutralization of this compound

  • Rationale: The starting material is a hydrochloride salt. To facilitate its reaction in the subsequent guanidinylation step, it must be converted to the corresponding free amine. This is achieved by treatment with a suitable base to remove the hydrogen chloride.

  • Materials:

    • This compound

    • 1 M Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Protocol:

    • In a 250 mL separatory funnel, dissolve this compound (1 equivalent) in deionized water.

    • Slowly add 1 M NaOH solution dropwise while monitoring the pH with litmus paper or a pH meter until the solution is basic (pH > 10).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil or low-melting solid. The product is used in the next step without further purification.

Step 2: Guanidinylation of (3-Methyl-4-nitrophenyl)methanamine

  • Rationale: This step introduces the guanidinyl moiety, which is essential for the formation of the triazole ring. Dicyandiamide serves as a convenient and commercially available source of the guanidine core. The reaction proceeds via nucleophilic attack of the primary amine onto one of the nitrile carbons of dicyandiamide.

  • Materials:

    • (3-Methyl-4-nitrophenyl)methanamine (from Step 1)

    • Dicyandiamide[1][3][11][12][13]

    • Concentrated Hydrochloric acid (HCl)

    • n-Butanol

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add (3-Methyl-4-nitrophenyl)methanamine (1 equivalent), dicyandiamide (1.1 equivalents), and n-butanol.

    • Add a catalytic amount of concentrated hydrochloric acid (approximately 0.1 equivalents).

    • Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The crude product, the corresponding biguanide hydrochloride, is used directly in the next step.

Step 3: Cyclization to 3-Amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazole

  • Rationale: The biguanide intermediate formed in the previous step undergoes an intramolecular cyclization with the loss of ammonia to form the stable 3-amino-1,2,4-triazole ring. This reaction is typically promoted by heating in a suitable solvent.

  • Materials:

    • Crude biguanide hydrochloride (from Step 2)

    • Ethylene glycol

  • Protocol:

    • Place the crude biguanide hydrochloride in a round-bottom flask equipped with a reflux condenser.

    • Add ethylene glycol to the flask.

    • Heat the reaction mixture to 150-160 °C and maintain for 3-4 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 3-amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazole.

PART 2: Synthesis of the Final Triazolopyrimidine Derivative

Step 4: Cyclocondensation to form 5-Methyl-7-((3-methyl-4-nitrophenyl)methyl)-[1][2][3]triazolo[1,5-a]pyrimidine

  • Rationale: This is the final step in the synthesis of the target triazolopyrimidine. The reaction is a classic example of the construction of the[1][2][3]triazolo[1,5-a]pyrimidine ring system. It involves the reaction of a 3-amino-1,2,4-triazole with a β-ketoester, in this case, ethyl acetoacetate. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the fused bicyclic heterocycle. The use of a base, such as sodium ethoxide, is crucial to deprotonate the active methylene group of the β-ketoester, facilitating the initial nucleophilic attack.

  • Materials:

    • 3-Amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazole (from Step 3)

    • Ethyl acetoacetate[2][4][5][14]

    • Sodium ethoxide[15][16][17][18][19]

    • Absolute ethanol

    • Glacial acetic acid

  • Protocol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

    • To the freshly prepared sodium ethoxide solution, add 3-amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazole (1 equivalent).

    • Add ethyl acetoacetate (1.1 equivalents) dropwise to the reaction mixture with stirring.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize it by the careful addition of glacial acetic acid.

    • Concentrate the solvent under reduced pressure.

    • Add water to the residue, and the crude product will precipitate.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the final product, 5-methyl-7-((3-methyl-4-nitrophenyl)methyl)-[1][2][3]triazolo[1,5-a]pyrimidine.

Data Presentation

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 (3-Methyl-4-nitrophenyl)methanamine HCl1 M NaOH(3-Methyl-4-nitrophenyl)methanamine>95
2 (3-Methyl-4-nitrophenyl)methanamineDicyandiamide, HClSubstituted Guanidine70-80
3 Substituted GuanidineEthylene glycol3-Amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazole60-70
4 3-Amino-1-((3-methyl-4-nitrophenyl)methyl)-1H-1,2,4-triazoleEthyl acetoacetate, Sodium ethoxide5-Methyl-7-((3-methyl-4-nitrophenyl)methyl)-[1][2][3]triazolo[1,5-a]pyrimidine65-75

Mechanism of the Key Cyclocondensation Step

The formation of the[1][2][3]triazolo[1,5-a]pyrimidine ring system from a 3-amino-1,2,4-triazole and a β-ketoester is a well-established reaction. The proposed mechanism involves the following key transformations:

Mechanism cluster_0 Reaction Pathway Aminotriazole 3-Amino-1,2,4-triazole StepA Nucleophilic Attack Aminotriazole->StepA Ketoester Ethyl Acetoacetate Ketoester->StepA IntermediateA Adduct StepA->IntermediateA StepB Intramolecular Cyclization IntermediateA->StepB IntermediateB Cyclized Intermediate StepB->IntermediateB StepC Dehydration IntermediateB->StepC Product [1,2,4]Triazolo[1,5-a]pyrimidine StepC->Product

Proposed mechanism for the cyclocondensation reaction.
  • Nucleophilic Attack: The exocyclic amino group of the 3-amino-1,2,4-triazole acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where a nitrogen atom from the triazole ring attacks the ester carbonyl group.

  • Dehydration: The cyclized intermediate then eliminates a molecule of water and a molecule of ethanol to form the aromatic[1][2][3]triazolo[1,5-a]pyrimidine ring system.

Trustworthiness and Protocol Validation

The protocols described in this application note are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. Each step of the synthesis is designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of the intermediates and the final product should be confirmed by a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the various structural motifs.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

    • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

  • Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in these protocols.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Specific Chemical Hazards:

    • This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.

    • Dicyandiamide: May be harmful if swallowed and can cause irritation.[1][3][11][12][13]

    • Sodium ethoxide: Corrosive and flammable. Reacts violently with water. Handle with extreme care under an inert atmosphere.[15][16][17][18][19]

    • Ethyl acetoacetate: Combustible liquid.[2][4][5][14]

    • Concentrated Hydrochloric Acid and Glacial Acetic Acid: Corrosive and cause severe burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]

  • Huntsman, E., & Balsells, J. (2005). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765.
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  • Singh, S. K., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103521.
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  • KISHIDA CHEMICAL CO., LTD. (2024, June 20). Dicyandiamide,2331E-3 - Safety Data Sheet. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2829.

  • Jones, G. (1998). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Technical Disclosure Commons. (2023, June 5). A process for the preparation of Trazodone and its hydrochloride. Retrieved from [Link]

  • Brazeau, B. J., & Rosse, G. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. Request PDF. Retrieved from [Link]

  • Quick Company. (n.d.). "Process For Preparation Of Trazodone And Novel Intermediates". Retrieved from [Link]

  • Wang, Z., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 244-248.
  • European Patent Office. (2019, February 5). CONTINUOUS PROCESS FOR THE PREPARATION OF TRAZODONE - EP 3749668 B1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019154770A1 - Continuous process for the preparation of trazodone.
  • Google Patents. (n.d.). US20210032243A1 - Continuous process for the preparation of trazodone.
  • Journal of Chemical Technology. (n.d.). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Retrieved from [Link]

  • Org Prep Daily. (2010, November 4). beta ketoester cyclization with aminotriazoles. Retrieved from [Link]

  • Siddiqui, N., et al. (2013). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Acta Poloniae Pharmaceutica, 70(5), 855-862.

  • Siddiqui, N., et al. (2013). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cyclocondensation of 3Amino1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones. Retrieved from [Link]

  • Angene Chemical. (2024, September 16). Safety Data Sheet. Retrieved from [Link]

  • Beilstein Journals. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from [Link]

  • Herchel, R., et al. (2016). Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Molecules, 21(11), 1573.
  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • ResearchGate. (2009, November 3). Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Retrieved from [Link]

Sources

The Strategic Application of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of (3-Methyl-4-nitrophenyl)methanamine hydrochloride as a versatile starting material for the construction of medicinally relevant heterocyclic compounds, specifically focusing on quinazoline and benzimidazole derivatives. We present a two-stage synthetic strategy, commencing with the chemoselective reduction of the nitro group to unveil a key diamine intermediate. Subsequently, detailed, field-proven protocols for the cyclization of this intermediate into the target heterocyclic systems are provided. The causality behind experimental choices, mechanistic insights, and comprehensive reference data are integrated to offer a self-validating guide for researchers, scientists, and professionals in drug development.

Introduction: The Latent Potential of a Versatile Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry, with quinazoline and benzimidazole cores featuring prominently in a multitude of FDA-approved drugs and clinical candidates due to their diverse pharmacological activities.[1][2] The strategic selection of starting materials is paramount for the efficient and divergent synthesis of libraries of these compounds. This compound presents itself as a highly valuable, yet underutilized, precursor. Its latent functionality, an ortho-disposed amino- and aminomethyl-aniline derivative upon reduction, provides a direct and convergent entry into both quinazoline and benzimidazole ring systems. This guide will illuminate the pathways to unlock this potential.

The Gateway Transformation: Reduction of the Nitro Group

The pivotal first step in harnessing the synthetic potential of this compound is the selective reduction of the aromatic nitro group to a primary amine. The choice of reducing agent is critical to ensure high yield and compatibility with the existing functional groups. Two robust and widely applicable methods are presented here: Catalytic Transfer Hydrogenation and reduction using Tin(II) Chloride.

Protocol 1: Catalytic Transfer Hydrogenation

This method is favored for its mild reaction conditions and cleaner work-up procedures, often considered a "greener" alternative.[3]

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Ammonium formate

  • Methanol

  • Diatomaceous earth (Celite®)

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in methanol.

  • To this solution, add ammonium formate (5.0 eq.).

  • Carefully add 10% Pd/C (0.1 eq. by weight of the substrate).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[4]

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-2-methylaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This classical method is highly effective and tolerant of a wide range of functional groups.[4][5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq.) to the solution.[4]

  • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and monitor by TLC.[4]

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction by the slow addition of a concentrated NaOH solution until the pH is greater than 10. Tin salts will precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-(aminomethyl)-2-methylaniline.

Synthesis of 6-Methylquinazoline Derivatives

The resulting 4-(aminomethyl)-2-methylaniline is an ideal precursor for the synthesis of 6-methylquinazolines through condensation with aldehydes.

Experimental Protocol: Oxidative Condensation with Aldehydes

This protocol is adapted from established methods for the synthesis of quinazolines from 2-aminobenzylamines.[1][6]

Materials:

  • 4-(aminomethyl)-2-methylaniline (from Section 2)

  • Aromatic or aliphatic aldehyde (1.0 eq.)

  • Molecular Iodine (I₂) (0.2 eq.)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen balloon

Step-by-Step Protocol:

  • To a round-bottom flask, add 4-(aminomethyl)-2-methylaniline (1.0 eq.), the desired aldehyde (1.0 eq.), and molecular iodine (0.2 eq.) in DMSO.

  • Attach an oxygen balloon to the flask.

  • Heat the reaction mixture at 100 °C and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methylquinazoline derivative.

Mechanistic Rationale

The synthesis of quinazolines from 2-aminobenzylamines and aldehydes proceeds through a multi-step sequence.[7]

G cluster_0 Reaction Pathway A 4-(aminomethyl)-2-methylaniline + Aldehyde (RCHO) B Schiff Base Intermediate A->B Condensation -H₂O C Dihydroquinazoline Intermediate B->C Intramolecular Cyclization D 6-Methylquinazoline C->D Oxidation (I₂/O₂) -2H G cluster_1 Reaction Pathway E 4-(aminomethyl)-2-methylaniline + Carboxylic Acid (RCOOH) F N-Acyl Intermediate E->F Acylation -H₂O G Cyclized Intermediate F->G Intramolecular Cyclization H 5-Methylbenzimidazole G->H Dehydration -H₂O

Caption: Mechanism of the Phillips benzimidazole synthesis.

Data Presentation: Expected Products and Yields
EntryCarboxylic Acid (RCOOH)Product (5-Methylbenzimidazole derivative)Expected Yield Range (%)
1Formic Acid5-Methyl-1H-benzimidazole80-90
2Acetic Acid2,5-Dimethyl-1H-benzimidazole75-85
3Propionic Acid2-Ethyl-5-methyl-1H-benzimidazole70-80
4Benzoic Acid2-Phenyl-5-methyl-1H-benzimidazole65-75

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. [8][9]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This compound is a potent and versatile building block for the synthesis of quinazoline and benzimidazole derivatives. The protocols detailed in this guide provide reliable and reproducible methods for accessing these important heterocyclic scaffolds. The strategic insights into reaction mechanisms and experimental design are intended to empower researchers to further explore the synthetic potential of this valuable starting material in their drug discovery and development endeavors.

References

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

  • Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Benzimidazole (Synthesis). Retrieved from [Link]

  • ResearchGate. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]

  • PMC. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • PMC. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]

  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Publications. (1979). Transfer hydrogenation and transfer hydrogenolysis. 13. Hydrogen transfer from cyclic amines to aromatic nitro compounds catalyzed by noble metal salts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]

  • OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from [Link]

Sources

Reaction of (3-Methyl-4-nitrophenyl)methanamine hydrochloride with dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Synthesis of N-((3-Methyl-4-nitrophenyl)methyl)pyrimidin-amine Derivatives via Nucleophilic Aromatic Substitution on Dichloropyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to mimic natural nucleobases and engage in critical hydrogen bonding interactions with biological targets like protein kinases.[1] Among its derivatives, 2-aminopyrimidines are particularly significant, serving as versatile intermediates and pharmacophores in their own right.[2][3][4]

This document provides a comprehensive guide to the synthesis of substituted aminopyrimidines through the reaction of (3-Methyl-4-nitrophenyl)methanamine with dichloropyrimidines. This specific reaction is of interest as it combines the biologically relevant aminopyrimidine core with a substituted nitrophenyl moiety, a common feature in pharmacologically active molecules that can be further functionalized, for instance, through reduction of the nitro group.

We will delve into the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism, provide detailed, validated protocols for regioselective mono-amination, and offer insights into the critical parameters that govern reaction success.

The Chemistry: Mechanism and Regioselectivity

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient and thus highly activated for nucleophilic attack.[5] The chlorine atoms serve as excellent leaving groups.

The key steps of the mechanism are:

  • Nucleophilic Attack: The primary amine, (3-Methyl-4-nitrophenyl)methanamine, acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom.

  • Formation of a Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Rearomatization: The complex collapses, expelling a chloride ion and restoring the aromaticity of the pyrimidine ring to yield the final product.

Controlling Regioselectivity

For asymmetrically substituted dichloropyrimidines like 2,4-dichloropyrimidine, the position of the initial substitution is critical. Generally, the C4 and C6 positions are more electrophilic and reactive than the C2 position due to the cumulative electron-withdrawing influence of the adjacent ring nitrogens.[1][6] Therefore, nucleophilic attack preferentially occurs at C4 in 2,4-dichloropyrimidines and at either C4 or C6 in 4,6-dichloropyrimidines.[6][7]

However, this selectivity can be influenced by substituents on the pyrimidine ring. Strong electron-donating groups at the C6 position, for instance, can shift the preference toward C2 substitution.[7] For the purpose of this protocol, we will focus on the generally observed C4 selectivity in common dichloropyrimidine substrates.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Product Amine (3-Methyl-4-nitrophenyl)methanamine Intermediate σ-complex Amine->Intermediate Nucleophilic Attack (at C4) Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->Intermediate Product N-((3-Methyl-4-nitrophenyl)methyl)- 2-chloro-4-pyrimidinamine Intermediate->Product Chloride Expulsion (Rearomatization) HCl HCl Intermediate->HCl - Cl⁻ protocol_workflow Start 1. Reagent Setup Base 2. Add Base (DIPEA) to Amine Salt Start->Base React 3. Add Dichloropyrimidine Base->React Heat 4. Heat Reaction (e.g., 80-100 °C) React->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify End 8. Characterize Product Purify->End

Sources

The Strategic Utility of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Abstract and Scope

(3-Methyl-4-nitrophenyl)methanamine hydrochloride is a versatile chemical building block whose strategic importance in the synthesis of complex pharmaceutical agents is increasingly recognized. This guide provides an in-depth exploration of its physicochemical properties, detailed synthetic pathways, and critical applications as a pharmaceutical intermediate. The protocols and application notes herein are designed to furnish researchers and drug development professionals with the necessary technical insights to effectively utilize this compound in their synthetic endeavors. Our focus is on elucidating the causality behind experimental choices, ensuring that the provided protocols are robust and reproducible.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O₂N/A
Molecular Weight 202.64 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point Information not available for this specific isomer. The related (S)-α-Methyl-4-nitrobenzylamine hydrochloride has a melting point of 248-250 °C.N/A
Solubility Soluble in water, methanol, and DMSO; slightly soluble in ethyl acetate.[2]
Storage Store at 2-8°C in a dry, dark environment.N/A

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired scale of production. Two plausible and commonly employed synthetic strategies are outlined below.

Synthetic Pathway 1: Reduction of 3-Methyl-4-nitrobenzonitrile

A prevalent method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This pathway offers high yields and selectivity.

Diagram 1: Synthesis via Reduction of 3-Methyl-4-nitrobenzonitrile

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 3-Methylbenzonitrile 3-Methylbenzonitrile 3-Methyl-4-nitrobenzonitrile 3-Methyl-4-nitrobenzonitrile 3-Methylbenzonitrile->3-Methyl-4-nitrobenzonitrile Nitration HNO3_H2SO4 HNO3 / H2SO4 3-Methyl-4-nitrobenzonitrile_2 3-Methyl-4-nitrobenzonitrile 3-Methyl-4-nitrophenyl_methanamine (3-Methyl-4-nitrophenyl)methanamine 3-Methyl-4-nitrobenzonitrile_2->3-Methyl-4-nitrophenyl_methanamine Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, H2/Catalyst) 3-Methyl-4-nitrophenyl_methanamine_2 (3-Methyl-4-nitrophenyl)methanamine Final_Product This compound 3-Methyl-4-nitrophenyl_methanamine_2->Final_Product Protonation HCl HCl in inert solvent

Caption: Synthetic workflow from 3-methylbenzonitrile to the target intermediate.

Protocol 1: Synthesis of (3-Methyl-4-nitrophenyl)methanamine via Nitrile Reduction (Illustrative)

  • Step 1: Synthesis of 3-Methyl-4-nitrobenzonitrile

    • To a stirred solution of 3-methylbenzonitrile in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction is stirred for a specified time at a controlled temperature to ensure complete nitration.

    • The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried to yield 3-methyl-4-nitrobenzonitrile.[3]

  • Step 2: Reduction to (3-Methyl-4-nitrophenyl)methanamine

    • The 3-methyl-4-nitrobenzonitrile is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF).

    • A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a controlled temperature (typically 0 °C).

    • The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

    • The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude (3-Methyl-4-nitrophenyl)methanamine.

  • Step 3: Formation of the Hydrochloride Salt

    • The crude amine is dissolved in a suitable inert solvent (e.g., diethyl ether or ethyl acetate).

    • A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

    • The precipitated this compound is collected by filtration, washed with the inert solvent, and dried under vacuum.

Synthetic Pathway 2: Amination of 3-Methyl-4-nitrobenzyl Halide

An alternative route involves the nucleophilic substitution of a benzyl halide with an amine source. This method is advantageous when the corresponding benzyl halide is readily accessible.

Protocol 2: Synthesis via Amination of 3-Methyl-4-nitrobenzyl Bromide (Illustrative)

  • Step 1: Synthesis of 3-Methyl-4-nitrobenzyl Bromide

    • 3-Methyl-4-nitrotoluene is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride.[4]

    • The reaction mixture is refluxed until the starting material is consumed.

    • After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-methyl-4-nitrobenzyl bromide, which can be purified by recrystallization. A similar procedure is well-established for the synthesis of 4-nitrobenzyl bromide.[5]

  • Step 2: Amination to form (3-Methyl-4-nitrophenyl)methanamine

    • The 3-methyl-4-nitrobenzyl bromide is dissolved in a suitable solvent.

    • An excess of an ammonia source (e.g., aqueous ammonia or a solution of ammonia in an alcohol) is added, and the mixture is stirred at room temperature or with gentle heating.

    • Upon completion of the reaction, the solvent is removed, and the residue is partitioned between an organic solvent and water.

    • The organic layer is separated, dried, and concentrated to give the crude amine.

  • Step 3: Formation of the Hydrochloride Salt

    • This step is carried out as described in Protocol 1, Step 3.

Application in Pharmaceutical Synthesis: A Case Study

The primary utility of this compound lies in the subsequent reduction of the nitro group to an aniline, which then serves as a nucleophile in various coupling reactions to build more complex molecular architectures.

Diagram 2: General Application in API Synthesis

G Intermediate This compound Reduction Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2/HCl) Intermediate->Reduction Diamino_Intermediate (4-Amino-3-methylphenyl)methanamine Reduction->Diamino_Intermediate Coupling Coupling Reaction (e.g., Amide bond formation, Buchwald-Hartwig amination) Diamino_Intermediate->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

Caption: General workflow for the utilization of the intermediate in API synthesis.

Protocol 3: Reduction of the Nitro Group and Subsequent Coupling (General Protocol)

  • Step 1: Reduction to (4-Amino-3-methylphenyl)methanamine

    • This compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

    • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

    • The mixture is subjected to hydrogenation with hydrogen gas, either at atmospheric pressure or under elevated pressure in a Parr shaker or a similar hydrogenation apparatus.

    • The reaction is monitored until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the diamine product.

  • Step 2: Example of a Subsequent Coupling Reaction (Amide Bond Formation)

    • The resulting (4-amino-3-methylphenyl)methanamine is dissolved in an aprotic solvent (e.g., dichloromethane or DMF).

    • A carboxylic acid and a coupling agent (e.g., DCC, EDC, or HATU) are added, along with a base (e.g., triethylamine or DIPEA) if the starting amine is in its salt form.

    • The reaction is stirred at room temperature until the formation of the amide is complete.

    • The reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

    • The organic layer is dried and concentrated, and the final product is purified by chromatography or recrystallization.

Quality Control and Analytical Protocols

Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of quality control in drug manufacturing.[9][10][11] High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of such compounds.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Method)

Due to the lack of a specific published method for this compound, the following protocol is a general starting point based on methods for related positional isomers of nitroanilines and other aromatic compounds.[12][13]

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is suitable.

    • For separating positional isomers of aromatic compounds, reversed-phase columns with phenyl-based stationary phases (e.g., phenyl-hexyl) can offer enhanced selectivity due to π-π interactions, in addition to hydrophobic interactions.[14] C18 columns are also commonly used.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Based on the UV absorbance of the nitroaromatic chromophore, detection is typically effective in the range of 254-280 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Method Validation:

    • The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is derived from the strategic placement of the methyl, nitro, and aminomethyl groups on the phenyl ring, which allows for a wide range of subsequent chemical transformations. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for chemists in the pharmaceutical industry, enabling the efficient and safe utilization of this key building block in the development of novel therapeutic agents.

References

  • ResearchGate. (2025). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (n.d.). Nitro-containing pharmaceuticals and functional materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzonitrile. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Application Note AN-2026-01: High-Temperature Synthesis of N-Butyl-(3-methyl-4-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for Base-Catalyzed N-Alkylation Using 1-Butanol as Reagent and Solvent

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-butyl-(3-methyl-4-nitrophenyl)methanamine via a high-temperature N-alkylation reaction. The procedure utilizes (3-Methyl-4-nitrophenyl)methanamine hydrochloride as the starting material and 1-butanol as both the alkylating agent and the reaction solvent, embodying principles of atom economy and process simplification. The reaction proceeds under basic conditions at reflux temperature. We will delve into the underlying reaction mechanism, provide detailed experimental and purification procedures, discuss critical process parameters, and outline essential safety precautions. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing secondary benzylamines.

Introduction

N-alkylated benzylamines are pivotal structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and sustainable methods for their synthesis is a significant goal in modern organic chemistry. A particularly attractive strategy is the direct N-alkylation of amines using alcohols, which are readily available, inexpensive, and generate water as the only stoichiometric byproduct.[2]

This protocol details the synthesis of N-butyl-(3-methyl-4-nitrophenyl)methanamine, a model compound for substituted nitroaromatics that are valuable intermediates in chemical synthesis. The reaction employs a high-temperature, base-catalyzed approach where 1-butanol serves a dual role, acting as the bulk solvent and the source of the butyl group. Such reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, typically involve the in-situ, transient oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, and subsequent reduction to the final product.[3][4] While often facilitated by transition metal catalysts, this transformation can also be achieved at elevated temperatures with a suitable base.[5]

This document provides a self-validating system, explaining the rationale behind each step to empower researchers to adapt and troubleshoot the methodology for their specific needs.

Reaction Scheme & Mechanism

2.1. Overall Transformation

The synthesis involves the reaction of this compound with excess 1-butanol in the presence of a base, such as potassium carbonate (K₂CO₃), at reflux temperature.

Reaction Scheme

2.2. Proposed Reaction Mechanism

The reaction is initiated by the neutralization of the amine hydrochloride salt by the base (K₂CO₃) to liberate the free primary amine. At high temperatures, the reaction is proposed to proceed via a base-assisted "borrowing hydrogen" pathway:

  • Dehydrogenation: 1-butanol is reversibly oxidized to butanal. This step can be catalyzed by the base or trace metal impurities, or simply occur thermally. Hydrogen is temporarily held by a catalytic species or is present in a transient form.

  • Condensation: The free (3-Methyl-4-nitrophenyl)methanamine nucleophilically attacks the carbonyl carbon of the in-situ generated butanal, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly dehydrates to form the corresponding N-benzylidenebutanamine (an imine).

  • Hydrogenation: The imine is then reduced by the "borrowed" hydrogen from the initial step, yielding the final secondary amine product, N-butyl-(3-methyl-4-nitrophenyl)methanamine.

This catalytic cycle avoids the use of external oxidants and reductants, making it an atom-economical process.[5]

Borrowing_Hydrogen_Mechanism cluster_main Catalytic Cycle cluster_inputs Inputs Butanol 1-Butanol (CH3(CH2)3OH) Butanal Butanal (CH3(CH2)2CHO) Butanol->Butanal - 2[H] (Dehydrogenation) Imine Imine (R-CH2N=CH(CH2)2CH3) Butanal->Imine + Amine - H2O Amine Primary Amine (R-CH2NH2) Product Secondary Amine (R-CH2NH(CH2)3CH3) Imine->Product + 2[H] (Hydrogenation) Input_Amine (3-Methyl-4-nitrophenyl)methanamine (from hydrochloride salt + Base) Input_Amine->Amine Input_Butanol 1-Butanol Input_Butanol->Butanol

Figure 1: Proposed "Borrowing Hydrogen" mechanism for N-alkylation.

Materials and Equipment

Chemicals
ReagentCAS NumberPuritySupplierNotes
This compoundN/A≥97%Commercial sourcesStarting material.
1-Butanol71-36-3≥99%Commercial sourcesReagent and solvent.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7≥99%Commercial sourcesBase.
Ethyl Acetate141-78-6ACS GradeCommercial sourcesExtraction solvent.
Brine (Saturated NaCl solution)7647-14-5N/APrepared in-houseFor washing during work-up.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6ACS GradeCommercial sourcesDrying agent.
Silica Gel7631-86-9230-400 meshCommercial sourcesFor column chromatography.
Deuterated Chloroform (CDCl₃)865-49-699.8 atom % DCommercial sourcesFor NMR analysis.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Thermometer or thermocouple

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR Spectrometer

  • Mass Spectrometer (GC-MS or LC-MS)

Experimental Protocol

Workflow Overview

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Place a 100 mL round-bottom flask containing a magnetic stir bar on a heating mantle.

  • Fit the flask with a reflux condenser.

  • Establish an inert atmosphere by connecting the top of the condenser to a nitrogen or argon gas line with an oil bubbler outlet.

  • Ensure the entire apparatus is securely clamped and placed within a fume hood.

Step 2: Reagent Addition

  • To the flask, add this compound (1.0 eq., e.g., 2.03 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (1.5 eq., e.g., 2.07 g, 15.0 mmol). The excess base ensures complete neutralization of the hydrochloride salt and catalyzes the reaction.

  • Add 1-butanol (30 mL). This serves as the solvent and the alkylating agent.

Step 3: High-Temperature Reaction

  • With vigorous stirring, begin heating the reaction mixture.

  • Bring the mixture to a gentle reflux. The boiling point of 1-butanol is approximately 117.7 °C.[6][7] Maintain this temperature for the duration of the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours.

    • TLC System: A 4:1 Hexane:Ethyl Acetate mixture is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The starting material and product should be UV active.

  • The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate. A typical reaction time is 12-24 hours.

Step 4: Work-up and Extraction

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Remove the bulk of the 1-butanol using a rotary evaporator.

  • Add deionized water (50 mL) to the resulting residue and stir for 10 minutes to dissolve the inorganic salts.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic impurities.

Step 5: Purification

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: Use a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) to elute the product.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, N-butyl-(3-methyl-4-nitrophenyl)methanamine.

Step 6: Characterization

  • Determine the final yield of the purified product.

  • Confirm the structure and purity using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and covalent linkages.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR: To identify key functional groups.

Results and Discussion

Expected Outcome

This protocol is expected to produce the desired secondary amine with good yield and high purity after chromatographic purification.

ParameterValue / Observation
Reaction Temperature ~118 °C (Reflux in 1-butanol)[8]
Reaction Time 12 - 24 hours
Expected Yield 60 - 80% (post-purification)
Appearance (Crude) Yellow to brown oil or semi-solid
Appearance (Pure) Pale yellow oil or solid
Purification Method Flash Column Chromatography (Silica Gel)
Causality and Experimental Insights (E-E-A-T)
  • Choice of Base: Potassium carbonate is an inexpensive, moderately strong, and non-nucleophilic base. It is sufficient to deprotonate the amine hydrochloride and facilitate the reaction without causing significant side reactions. Stronger bases like KOtBu could also be used and might accelerate the reaction.[9]

  • Role of High Temperature: The activation energy for the dehydrogenation of alcohols without a dedicated metal catalyst is high.[3] Refluxing in 1-butanol provides the necessary thermal energy to drive this initial, often rate-limiting, step of the borrowing hydrogen cycle.

  • 1-Butanol as Solvent and Reagent: Using the alkylating agent as the solvent ensures a high concentration of the reagent, driving the reaction equilibrium towards the product according to Le Châtelier's principle. This approach also simplifies the reaction setup and reduces the number of components.

  • Potential Side Reactions:

    • Over-alkylation: The secondary amine product can potentially react with another molecule of 1-butanol to form a tertiary amine. This is generally slower than the primary alkylation and can be minimized by stopping the reaction once the starting material is consumed.

    • Ether Formation: At high temperatures, 1-butanol can undergo acid- or base-catalyzed self-condensation to form dibutyl ether.[10] This is typically a minor pathway under these conditions.

    • Thermal Decomposition: The nitroaromatic ring is generally stable, but prolonged exposure to very high temperatures (>200 °C) could lead to decomposition.[11] Sticking to the boiling point of 1-butanol mitigates this risk.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory techniques.

  • This compound: While specific data is limited, related nitroaromatic and benzylamine compounds can be irritants and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.[12][13]

  • 1-Butanol: Flammable liquid and vapor. Causes skin irritation, serious eye damage, and may cause respiratory irritation and drowsiness.[6] Keep away from heat, sparks, and open flames.

  • Potassium Carbonate: Causes serious eye irritation. Handle with care to avoid generating dust.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[14]

Conclusion

This application note details a robust and straightforward protocol for the high-temperature N-alkylation of this compound using 1-butanol. By explaining the mechanistic rationale and providing a detailed, step-by-step guide, this document serves as a valuable resource for chemists engaged in the synthesis of substituted secondary amines for pharmaceutical and materials science applications.

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  • OC Synthesis. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-(4-Nitrophenyl)ethylamine hydrochloride.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 3-Methyl-4-nitrophenol.
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  • Pandey, J., et al. (2000). Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. Biochimica et Biophysica Acta (BBA) - General Subjects, 1523(1), 1-8.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzylamine 97%.
  • ChemicalBook. (n.d.). 3-METHYL-4-NITROBENZONITRILE synthesis.
  • MedChemExpress. (n.d.). 3-Methyl-4-nitrophenol.
  • Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.
  • Atsumi, S., et al. (2010). 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation. Applied microbiology and biotechnology, 85(5), 1331-1338.
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  • Biosynth. (n.d.). 3-Methyl-4-nitroanisole.

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Triethylamine as a base in reactions of (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Use of Triethylamine as a Base in Reactions of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of triethylamine (TEA) as a base in synthetic reactions involving this compound. This substrate is a valuable building block in medicinal chemistry, often utilized in the synthesis of amide derivatives for drug discovery pipelines. The protocol details the dual role of triethylamine: first, as a deprotonating agent to liberate the free primary amine from its hydrochloride salt, and second, as an acid scavenger to neutralize the hydrogen chloride byproduct generated during subsequent acylation reactions. By explaining the underlying chemical principles, providing a detailed, validated protocol, and offering insights into process optimization, this guide serves as an essential resource for chemists engaged in the synthesis of novel molecular entities.

Foundational Chemistry: Understanding the Key Reagents

A successful synthesis hinges on a clear understanding of the roles and properties of each reactant. In this system, the interplay between the amine salt and the organic base is critical for achieving high yields and purity.

This compound

(3-Methyl-4-nitrophenyl)methanamine is a primary benzylic amine. The presence of a nitro group (-NO₂) and a methyl group (-CH₃) on the aromatic ring modifies its electronic properties and can be a crucial pharmacophore or a synthetic handle for further transformations.[1][2] It is typically supplied and stored as a hydrochloride salt for several key reasons:

  • Enhanced Stability: Amine salts are generally more crystalline, less volatile, and less susceptible to air oxidation compared to the corresponding free amines.

  • Improved Handling: As stable solids, salts are easier to weigh and handle accurately than the often-liquid or low-melting-point free amines.

  • Inactivity: The protonated ammonium group (-NH₃⁺Cl⁻) is not nucleophilic, preventing undesired side reactions during storage or in the initial phases of a reaction setup.

Before it can participate in reactions such as acylation, the free amine must be generated in situ.

Triethylamine (TEA): The Versatile Organic Base

Triethylamine (N(CH₂CH₃)₃, Et₃N) is a tertiary amine widely employed in organic synthesis as a non-nucleophilic base.[3][4] Its utility in this context is twofold, stemming from its structural and chemical properties:

  • Sufficient Basicity: With a pKa of approximately 10.75 for its conjugate acid, TEA is sufficiently basic to deprotonate the ammonium salt of the primary amine (pKa typically ~9-10), liberating the nucleophilic free amine.[4][5]

  • Steric Hindrance: The three ethyl groups surrounding the nitrogen atom create significant steric bulk. This hindrance prevents TEA from competing with the primary amine as a nucleophile and attacking the electrophilic center (e.g., an acyl chloride), thereby minimizing the formation of undesired side products.[5]

  • Acid Scavenger: In reactions that produce acidic byproducts like HCl (e.g., acylation with acyl chlorides), TEA readily neutralizes the acid to form triethylammonium chloride (Et₃N·HCl).[6][7] This salt is often insoluble in common organic solvents like dichloromethane (DCM) or diethyl ether, allowing for its convenient removal by filtration.[8][9]

The Reaction Unveiled: A Mechanistic Perspective

The overall transformation, such as the synthesis of an amide from (3-Methyl-4-nitrophenyl)methanamine and an acyl chloride, proceeds through a well-defined, multi-step mechanism facilitated by triethylamine.

The process can be broken down into three key stages:

  • Deprotonation (Activation): The first equivalent of TEA acts as a base, abstracting a proton from the this compound. This acid-base equilibrium strongly favors the formation of the free, nucleophilic primary amine and triethylammonium chloride.

  • Nucleophilic Acyl Substitution: The liberated primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This occurs via a nucleophilic addition-elimination pathway, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final amide product and a molecule of hydrogen chloride (HCl).[10][11]

  • Acid Scavenging: The second equivalent of TEA immediately neutralizes the HCl generated in Step 2. This is crucial because any free HCl would protonate the unreacted primary amine, rendering it non-nucleophilic and halting the reaction.[6][11]

Detailed Protocol: Synthesis of N-((3-Methyl-4-nitrophenyl)methyl)benzamide

This protocol provides a step-by-step method for the acylation of this compound with benzoyl chloride.

Materials and Reagents
ReagentM.W. ( g/mol )MolarityAmount (mmol)Mass/VolumeEquivalents
(3-Methyl-4-nitrophenyl)methanamine HCl218.66-10.02.19 g1.0
Triethylamine (TEA), distilled101.19-22.03.05 mL (2.23 g)2.2
Benzoyl Chloride140.57-10.51.23 mL (1.48 g)1.05
Anhydrous Dichloromethane (DCM)---100 mL-
Saturated Aqueous NaHCO₃ Solution---50 mL-
Brine (Saturated Aqueous NaCl)---50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---~5 g-
Experimental Workflow

G start Start setup Combine Amine HCl and DCM in flask. Cool to 0 °C. start->setup add_tea Slowly add Triethylamine (TEA). Stir for 15 min. setup->add_tea add_acyl Add Benzoyl Chloride dropwise at 0 °C. add_tea->add_acyl react Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC. add_acyl->react filter Filter the mixture to remove TEA·HCl precipitate. react->filter wash Wash filtrate with 1. NaHCO₃ (aq) 2. Brine filter->wash dry Dry organic layer over MgSO₄. wash->dry concentrate Concentrate in vacuo to yield crude product. dry->concentrate purify Purify by recrystallization or column chromatography. concentrate->purify end End purify->end

Detailed Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.19 g, 10.0 mmol).

  • Solvent Addition and Cooling: Add anhydrous dichloromethane (100 mL) to the flask. Place the flask in an ice-water bath and stir the suspension for 10 minutes until the temperature equilibrates to 0-5 °C.

  • Liberation of Free Amine: While stirring at 0 °C, add triethylamine (3.05 mL, 22.0 mmol) dropwise over 5 minutes. A thick white precipitate of triethylammonium chloride may begin to form. Allow the mixture to stir at 0 °C for an additional 15 minutes to ensure complete deprotonation of the amine salt.

  • Acylation: Slowly add benzoyl chloride (1.23 mL, 10.5 mmol) dropwise to the stirring suspension, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup - Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated triethylammonium chloride. Wash the solid cake with a small amount of cold DCM (~20 mL).[8]

  • Workup - Aqueous Wash: Combine the filtrate and the washings in a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL) to remove any remaining salts and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-((3-Methyl-4-nitrophenyl)methyl)benzamide.

Troubleshooting and Optimization

Problem ObservedPotential CauseRecommended Solution
Low or No Reaction 1. Incomplete deprotonation of the amine salt. 2. Inactive acylating agent (hydrolyzed). 3. Insufficient TEA.1. Ensure TEA is added first and stirred for an adequate time before adding the acyl chloride. 2. Use freshly opened or distilled acyl chloride.[7] 3. Use at least 2.1 equivalents of TEA.
Formation of Byproduct (4-Nitrobenzoic Acid) Presence of moisture in the reaction, leading to hydrolysis of the acyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]
Difficult Filtration The triethylammonium chloride precipitate is very fine or gelatinous.Dilute the reaction mixture with more solvent (e.g., DCM or diethyl ether) before filtration. Using a pad of celite in the filter funnel can also aid in capturing fine particles.[8]
Product Contaminated with Starting Amine The reaction has not gone to completion.Increase the reaction time or gently warm the reaction mixture (e.g., to 35-40 °C) after the initial exothermic phase has subsided. Use a slight excess (1.05-1.1 eq) of the acylating agent.

References

  • Study Prep in Pearson+. (2024). Nucleophilic Acyl Substitution.
  • Allen. (n.d.). What is the action of acetyl chloride on triethyl amine?
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • Google Patents. (n.d.). US5045244A - Preparation of metal halide-amine complexes.
  • Truce, W. E., & Bailey, P. S. (1950). Mechanism of alcoholysis of carboxylic acid halides in the presence of triethylamine. The Journal of Organic Chemistry, 15(5), 919-928.
  • Adams, R., & Marvel, C. S. (1921). Trimethylamine hydrochloride. Organic Syntheses, 1, 71.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • ResearchGate. (2018). What concentration of HCl should be used to prepare triethyl amine hydrochloride from triethyl amine?
  • Cason, J. (1952). 6-ketohendecanedioic acid. Organic Syntheses, 32, 76.
  • Sciencemadness Wiki. (2023). Triethylamine.
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  • Wikipedia. (n.d.). Triethylamine.
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  • Nature. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts.
  • iGEM. (2012). Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine.
  • Chemistry Stack Exchange. (2019). How are neutral amines effective bases in organic chemistry?
  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol.
  • BenchChem. (2025). The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols.
  • Google Patents. (n.d.). US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones.
  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Reddit. (2024). Acid chloride reaction with amine.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds.
  • ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?
  • MDPI. (n.d.). N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • Taylor & Francis. (n.d.). Triethylamine – Knowledge and References.
  • OECD SIDS. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
  • National Toxicology Program. (n.d.). Nomination Background: Triethylamine (CASRN: 121-44-8).
  • BenchChem. (2025). Application of 3-Methyl-4-nitrophenol in Dye Manufacturing: Detailed Application Notes and Protocols.
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Application Notes & Protocols: Strategic Use of Diisopropylethylamine (DIPEA) in Reactions with (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Hindered Base

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the precise control of reactivity is paramount. The synthesis of complex molecular architectures often relies on the strategic use of reagents that perform specific functions with high fidelity, minimizing side reactions. (3-Methyl-4-nitrophenyl)methanamine hydrochloride is a valuable building block, frequently employed as a precursor for a wide range of biologically active compounds.[1] However, as a hydrochloride salt, its primary amine functionality is protonated and thus, non-nucleophilic. To unlock its synthetic potential, a base is required to liberate the free amine.

This is where N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, becomes an indispensable tool. DIPEA is a sterically hindered tertiary amine characterized by two isopropyl groups and one ethyl group attached to the nitrogen atom.[2] This steric bulk renders it an exceptionally poor nucleophile while maintaining strong basicity (pKa ≈ 10.75).[3] This combination of properties is crucial: DIPEA can effectively scavenge protons to deprotonate the amine salt in situ, but it will not compete with the liberated primary amine in subsequent reactions with electrophiles.[4][5] This application note provides an in-depth guide to the strategic application of DIPEA in key transformations involving this compound, focusing on the causality behind protocol choices and providing field-tested methodologies.

Core Mechanism: In Situ Liberation of the Free Amine

The foundational role of DIPEA in these reactions is the acid-base neutralization of the amine hydrochloride salt. The hydrochloride form ensures the long-term stability and handling of the methanamine derivative. Prior to its reaction with an electrophile, it must be converted to its active, free base form.

Reaction Scheme: this compound + DIPEA ⇌ (3-Methyl-4-nitrophenyl)methanamine (free base) + [DIPEA-H]⁺Cl⁻

The equilibrium of this reaction lies far to the right, ensuring a sufficient concentration of the nucleophilic free amine is available to react. The resulting diisopropylethylammonium chloride salt is typically soluble in common organic solvents, and its removal is straightforward during aqueous workup.

The choice of DIPEA over other bases like triethylamine (TEA) is often deliberate. While TEA can be used, DIPEA's greater steric hindrance provides an additional layer of security against side reactions, especially when highly reactive electrophiles are used or when the primary amine is particularly valuable.[4]

Application I: Amide Bond Formation (Acylation)

Amide bond formation is one of the most critical reactions in medicinal chemistry.[6] DIPEA is a standard base for coupling (3-Methyl-4-nitrophenyl)methanamine with carboxylic acids, a process that typically requires a coupling agent to activate the carboxylic acid.

Causality and Workflow

The reaction proceeds through a well-defined sequence where each component plays a specific role. The carboxylic acid is first activated by a coupling reagent (e.g., EDC, HATU, PyBOP), forming a highly reactive intermediate. DIPEA performs two critical functions:

  • It deprotonates the this compound to generate the nucleophilic free amine.

  • It maintains a basic environment to neutralize any acidic byproducts formed during the activation and coupling steps, driving the reaction to completion.

The workflow is designed to prevent premature reactions and maximize yield.

Amide_Coupling_Workflow cluster_0 Step 1: Initial Setup cluster_1 Step 2: Amine Liberation cluster_2 Step 3: Acid Activation & Coupling AmineHCl (3-Methyl-4-nitrophenyl)methanamine HCl Solvent1 Anhydrous Solvent (e.g., DCM, DMF) AmineHCl->Solvent1 Dissolve/Suspend DIPEA DIPEA (1.5-2.0 eq) FreeAmine Generate Free Amine (in situ) DIPEA->FreeAmine Deprotonation CarboxylicAcid Carboxylic Acid (1.0 eq) ActivatedAcid Activated Intermediate FreeAmine->ActivatedAcid Nucleophilic Attack CouplingAgent Coupling Agent (e.g., HATU, 1.1 eq) CarboxylicAcid->CouplingAgent Mix CouplingAgent->ActivatedAcid Activate Product Final Amide Product ActivatedAcid->Product

Caption: Workflow for DIPEA-mediated amide coupling.

Detailed Protocol: Amide Coupling with HATU

This protocol describes the coupling of this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.0-1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine). Stir for 5-10 minutes at room temperature.

  • In a separate flask, suspend this compound (1.0 equiv) in a small amount of DMF.

  • Add DIPEA (2.0 equiv) to the amine suspension and stir for 5 minutes. Scientist's Note: Using a slight excess of DIPEA ensures complete deprotonation and neutralization of the HATU byproduct.

  • Add the amine/DIPEA solution dropwise to the activated carboxylic acid solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This washing sequence removes unreacted starting materials, DMF, and the ammonium salt byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Application II: N-Alkylation Reactions

N-alkylation is another cornerstone transformation for which DIPEA is an ideal base. The goal is to form a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide.

Causality and Workflow

The primary challenge in the alkylation of primary amines is preventing over-alkylation to form tertiary amines or even quaternary ammonium salts (the Menshutkin reaction). DIPEA's steric hindrance significantly mitigates this issue.[4] It deprotonates the primary amine hydrochloride to initiate the reaction and then deprotonates the resulting secondary ammonium salt intermediate to yield the neutral product, but it is too bulky to act as an alkylation agent itself.

Alkylation_Workflow cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Final Deprotonation AmineHCl (3-Methyl-4-nitrophenyl)methanamine HCl (1.0 eq) DIPEA1 DIPEA (2.0-2.5 eq) AmineHCl->DIPEA1 Add to solution FreeAmine Free Primary Amine (in situ) DIPEA1->FreeAmine Deprotonates AlkylHalide Alkyl Halide (R-X) (1.0-1.2 eq) FreeAmine->AlkylHalide SecondaryAmmonium Secondary Ammonium Salt [R-NH2-R']⁺X⁻ AlkylHalide->SecondaryAmmonium Reacts with DIPEA2 Excess DIPEA SecondaryAmmonium->DIPEA2 Product N-Alkylated Product DIPEA2->Product Deprotonates salt

Caption: Workflow for DIPEA-mediated N-alkylation.

Detailed Protocol: N-Benzylation

This protocol details the reaction with benzyl bromide as a representative alkylating agent.

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • DIPEA (2.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel, magnetic stirrer, reflux condenser, nitrogen atmosphere setup

Procedure:

  • Add this compound (1.0 equiv) and anhydrous acetonitrile (approx. 0.2 M) to a dry reaction vessel under a nitrogen atmosphere.

  • Add DIPEA (2.2 equiv) to the suspension and stir. Scientist's Note: A full 2.0 equivalents are needed to neutralize the starting material and the HCl byproduct of the reaction. A slight excess (2.2 eq) helps drive the reaction to completion.

  • Add benzyl bromide (1.1 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, or until TLC/LC-MS indicates the consumption of the starting amine.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aq. NaHCO₃ (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired N-benzylated amine.

Summary of Key Parameters and Considerations

ParameterAmide Coupling (Acylation)N-Alkylation
Electrophile Activated Carboxylic Acid / Acid ChlorideAlkyl Halide / Tosylate
Equiv. of DIPEA 1.5 - 2.52.0 - 2.5
Rationale for Stoichiometry Neutralize HCl salt + acidic byproductsNeutralize HCl salt + HX byproduct
Typical Solvent DMF, DCMAcetonitrile, THF, DMF
Typical Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Typical Yield 70 - 95%60 - 85%
Key Considerations Requires a coupling agent. Order of addition can be critical.Risk of over-alkylation is low with DIPEA. More reactive halides (I > Br > Cl) react faster.

Conclusion

N,N-Diisopropylethylamine is a powerful and versatile non-nucleophilic base that is essential for unlocking the synthetic utility of amine salts like this compound. Its primary advantage—strong basicity paired with profound steric hindrance—allows for the clean and efficient in situ generation of the reactive free amine without the complication of base-related side reactions. By understanding the underlying principles of its application in both acylation and alkylation reactions, researchers can confidently design robust synthetic routes, troubleshoot potential issues, and ultimately accelerate the development of novel chemical entities. The protocols provided herein serve as a validated starting point for laboratory execution.

References

  • Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Patnaik, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]

  • Common Organic Chemistry. DIEA (N,N-Diisopropylethylamine). Available at: [Link]

  • Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-nitrophenyl). Available at: [Link]

  • Molecules. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

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The Strategic Utility of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of (3-Methyl-4-nitrophenyl)methanamine hydrochloride, a key starting material for the synthesis of complex active pharmaceutical ingredients (APIs). By leveraging established synthetic routes for analogous compounds, we present a comprehensive guide to the potential applications and detailed experimental protocols involving this precursor. The primary focus will be on its plausible role in the development of novel analogs of existing drugs, a common strategy in medicinal chemistry to enhance efficacy, selectivity, and pharmacokinetic profiles.

Introduction: The Significance of Substituted Nitrophenyl Precursors in Medicinal Chemistry

Nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The nitro group, a powerful electron-withdrawing moiety, can be readily transformed into an amino group, which then serves as a versatile handle for further molecular elaboration. The strategic placement of substituents, such as a methyl group, on the phenyl ring can significantly influence the biological activity of the final API by altering its binding affinity to target receptors or modifying its metabolic stability. This compound, with its specific substitution pattern, offers a unique scaffold for the creation of novel drug candidates.

While direct literature on the use of this compound in the synthesis of commercialized APIs is not abundant, its structural similarity to key intermediates of blockbuster drugs provides a strong rationale for its application in drug discovery and development. A prime example is the synthesis of Mirabegron, a β3-adrenergic agonist for the treatment of overactive bladder, which utilizes the closely related 4-nitrophenethylamine hydrochloride as a crucial precursor.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Appearance Yellow to yellow-green crystalline powder[2]
Melting Point ~265 °C (decomposition)
Solubility Soluble in methanol:glacial acetic acid (1:1)

Safety and Handling: this compound should be handled in accordance with standard laboratory safety procedures.[3] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[3] In case of contact with eyes or skin, rinse immediately with plenty of water.[4]

Application in the Synthesis of Mirabegron Analogs: A Plausible Pathway

Drawing parallels from the established synthesis of Mirabegron, we can logically propose a synthetic route to novel analogs utilizing this compound. The introduction of a methyl group on the phenyl ring of the Mirabegron scaffold could lead to altered pharmacological properties, potentially resulting in a more potent or selective drug candidate.

The proposed synthetic pathway involves three key stages:

  • Reductive Amination: Coupling of (3-Methyl-4-nitrophenyl)methanamine with a suitable chiral epoxide to introduce the hydroxy-phenylethylamino side chain.

  • Nitro Group Reduction: Conversion of the nitro group to an amine, which is essential for the subsequent amide bond formation.

  • Amide Coupling: Formation of the final amide bond with 2-(2-aminothiazol-4-yl)acetic acid to yield the Mirabegron analog.

Synthetic_Pathway A (3-Methyl-4-nitrophenyl)methanamine hydrochloride C Intermediate A (N-Substituted aminophenol) A->C Reductive Amination B Chiral Epoxide B->C D Intermediate B (Diamino derivative) C->D Nitro Reduction (e.g., H₂, Pd/C) F Mirabegron Analog D->F Amide Coupling (e.g., EDC, HOBt) E 2-(2-aminothiazol-4-yl)acetic acid E->F

Caption: Proposed synthetic workflow for a Mirabegron analog.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of Mirabegron and are proposed for the synthesis of its 3-methyl analog.[5][6]

Protocol 1: Synthesis of (R)-1-(3-methyl-4-nitrophenyl)-N-(2-hydroxy-2-phenylethyl)methanamine (Intermediate A)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Add (R)-styrene oxide (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Protocol 2: Synthesis of (R)-1-(4-amino-3-methylphenyl)-N-(2-hydroxy-2-phenylethyl)methanamine (Intermediate B)

  • Dissolve Intermediate A (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Intermediate B.

Protocol 3: Synthesis of 2-(2-aminothiazol-4-yl)-N-(4-((R)-2-hydroxy-2-phenylethylamino)methyl-2-methylphenyl)acetamide (Mirabegron Analog)

  • Dissolve Intermediate B (1.0 eq) and 2-(2-aminothiazol-4-yl)acetic acid (1.05 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final Mirabegron analog.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized intermediates and the final API.

Analytical TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and identify the positions of protons and carbons.
HPLC To determine the purity of the compounds and monitor reaction progress.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecules.

A validated HPLC method for the analysis of the related compound 3-methyl-4-nitrophenol has been reported, which can be adapted for the analysis of this compound and its derivatives.[7][8] The method typically utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[8]

Conclusion

This compound is a valuable precursor for the synthesis of novel APIs, particularly for the development of analogs of existing drugs like Mirabegron. The presence of the methyl group on the phenyl ring offers a strategic handle for modulating the pharmacological properties of the target molecule. The detailed protocols provided in this application note, based on established and reliable synthetic methodologies, offer a solid foundation for researchers and scientists to explore the potential of this versatile building block in their drug discovery and development endeavors. As with any chemical synthesis, proper safety precautions and thorough analytical characterization are essential for successful and reproducible results.

References

Sources

Synthetic Pathways to Complex Molecules Utilizing (3-Methyl-4-nitrophenyl)methanamine Hydrochloride: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Nitrophenyl Moiety in Complex Synthesis

(3-Methyl-4-nitrophenyl)methanamine hydrochloride is a versatile and strategically important building block in modern organic synthesis. Its utility stems from the unique electronic properties conferred by the nitro group and the reactive potential of the primary aminomethyl substituent. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and adjacent functionalities, while the primary amine serves as a key handle for a variety of chemical transformations. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of complex molecular architectures, with a focus on transformations relevant to pharmaceutical and materials science research. We will explore its application in the construction of heterocyclic systems, amide bond formation, and reductive amination, offering both specific examples from the literature and generalized, robust protocols.

Core Application: Synthesis of Substituted Pyrimidines for Pharmaceutical Scaffolds

One of the most powerful applications of this compound is in the synthesis of highly functionalized heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. A notable example is its use in the construction of substituted pyrimidine derivatives, which can serve as precursors to potent kinase inhibitors.

Causality of Experimental Design

The protocol described below, adapted from patent literature, illustrates the nucleophilic aromatic substitution (SNAr) reaction where the primary amine of (3-Methyl-4-nitrophenyl)methanamine displaces a halogen on an activated pyrimidine ring[1]. The choice of a high-boiling point alcohol like 1-butanol as the solvent is critical; it allows the reaction to be conducted at elevated temperatures (e.g., 120°C), which is often necessary to overcome the activation energy for SNAr reactions with less activated substrates. A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is employed to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction without competing in the primary nucleophilic attack[1]. The stepwise addition of the amine hydrochloride can be a strategy to maintain a favorable concentration gradient and drive the reaction to completion, minimizing the formation of dimeric or other side products[1].

Experimental Protocol 1: Synthesis of a Diamino-Substituted Pyrimidine Derivative

This protocol details the synthesis of a key intermediate in the preparation of advanced pharmaceutical compounds.

Materials:

  • 2,5-Diamino-4,6-dichloropyrimidine (DADCP)

  • This compound

  • 1-Butanol

  • Diisopropylethylamine (DIPEA)

Procedure:

  • To a suitable reaction vessel, add 2,5-Diamino-4,6-dichloropyrimidine (1.00 eq), this compound (0.90 eq), 1-butanol, and diisopropylethylamine (2.4 eq)[1].

  • Heat the reaction mixture to 120°C and maintain this temperature for 3 to 3.5 hours, with continuous stirring[1].

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • After the initial reaction period, cool the mixture to room temperature[1].

  • Add an additional portion of this compound (0.25 eq) to the reaction vessel[1].

  • Reheat the mixture to 120°C and maintain for an additional 3 to 4 hours[1].

  • Upon completion, cool the reaction to room temperature. The crude product can then be isolated by standard workup procedures, such as quenching with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions DADCP 2,5-Diamino-4,6- dichloropyrimidine Reaction_Step Nucleophilic Aromatic Substitution DADCP->Reaction_Step AmineHCl (3-Methyl-4-nitrophenyl)methanamine hydrochloride AmineHCl->Reaction_Step Solvent 1-Butanol Solvent->Reaction_Step Base DIPEA Base->Reaction_Step Temperature 120°C Temperature->Reaction_Step Product Substituted Pyrimidine Intermediate Reaction_Step->Product

Caption: Workflow for the synthesis of a substituted pyrimidine.

General Synthetic Transformations

Beyond specific, complex cyclizations, this compound is a valuable substrate for fundamental organic transformations that build molecular complexity. The following sections provide generalized protocols for N-acylation and reductive amination.

Application Note: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most important reactions in organic chemistry, particularly in the synthesis of peptides, polymers, and pharmaceuticals. The primary amine of this compound readily undergoes N-acylation with a variety of acylating agents.

Causality of Experimental Design:

The choice of acylating agent and reaction conditions depends on the stability of the starting materials and the desired product. Acyl chlorides are highly reactive and often require a base to neutralize the HCl byproduct. Acetic anhydride is a common and effective reagent for acetylation. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to avoid hydrolysis of the anhydride. The addition of a catalytic amount of a base like pyridine or triethylamine can accelerate the reaction.

Experimental Protocol 2: General N-Acetylation

This protocol describes a general method for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by recrystallization or silica gel chromatography.

Table of Representative Acylating Agents and Conditions:

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Acetyl ChlorideTriethylamine/PyridineDCM0°C to RT1-3 hours
Acetic AnhydrideTriethylamine (cat.)DCMRT2-4 hours
Benzoyl ChloridePyridineDCM0°C to RT2-5 hours
Carboxylic AcidEDC/HOBtDMF/DCMRT12-24 hours

Diagram of the N-Acylation Workflow:

G AmineHCl (3-Methyl-4-nitrophenyl)methanamine hydrochloride Reaction N-Acylation AmineHCl->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction AmideProduct N-Acylated Product Reaction->AmideProduct

Caption: Generalized workflow for N-acylation.

Application Note: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines. This compound can be reacted with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.

Causality of Experimental Design:

This "one-pot" procedure is highly efficient. The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more sterically hindered than sodium borohydride, which reduces the likelihood of reducing the starting aldehyde or ketone before imine formation. The reaction is typically carried out in a non-protic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF). The presence of a mild acid, such as acetic acid, can catalyze imine formation.

Experimental Protocol 3: General Reductive Amination

This protocol provides a general procedure for the reductive amination of an aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and dichloroethane.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired secondary amine.

Table of Representative Carbonyl Compounds and Expected Products:

Carbonyl CompoundExpected Product
BenzaldehydeN-((3-Methyl-4-nitrophenyl)methyl)benzenemethanamine
CyclohexanoneN-((3-Methyl-4-nitrophenyl)methyl)cyclohexanamine
PropanalN-((3-Methyl-4-nitrophenyl)methyl)propan-1-amine

Diagram of the Reductive Amination Workflow:

G AmineHCl (3-Methyl-4-nitrophenyl)methanamine hydrochloride ImineFormation Imine Formation AmineHCl->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., STAB) Reduction In situ Reduction ReducingAgent->Reduction Solvent Solvent (e.g., DCE) Solvent->ImineFormation Solvent->Reduction SecondaryAmine Secondary Amine Product ImineFormation->Reduction Reduction->SecondaryAmine

Caption: Generalized workflow for reductive amination.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide range of transformations, leading to the construction of diverse molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this important building block in their own research endeavors. The strategic placement of the nitro group also offers further synthetic handles, as it can be reduced to an amine, enabling the synthesis of even more complex and functionalized molecules.

References

  • Polymorphs and solvates of a pharmaceutical and method of making. (2010). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Side Reactions of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, potential side reactions, and logical troubleshooting strategies to ensure the successful and repeatable synthesis of a high-purity final product.

Section 1: Overview of the Synthetic Pathway

The most common and cost-effective route to this compound involves a two-step process starting from 3-methylbenzaldehyde. The process includes the regioselective nitration of the aromatic ring, followed by a reductive amination of the aldehyde functional group. Each step presents unique challenges and potential for side-product formation which must be carefully controlled.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 3-Methylbenzaldehyde B 3-Methyl-4-nitrobenzaldehyde (Desired Intermediate) A->B HNO3 / H2SO4 (0-5 °C) I1 Isomeric Impurities (e.g., 3-Methyl-2-nitrobenzaldehyde, 3-Methyl-6-nitrobenzaldehyde) A->I1 Poor Temp. Control I3 Oxidation Products (3-Methyl-4-nitrobenzoic acid) A->I3 Harsh Conditions I2 Over-nitration Products (Dinitro derivatives) B->I2 Excess Nitrating Agent or High Temp. C (3-Methyl-4-nitrophenyl)methanamine (Free Base) B->C NH3 source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) I4 Over-reduction Product (4-Amino-3-methylphenyl)methanamine B->I4 Strong Reducing Agent (e.g., H2/Pd-C, high pressure) I5 Alcohol Impurity (3-Methyl-4-nitrophenyl)methanol B->I5 Reduction faster than imine formation B_in_cluster1 B_in_cluster1 I6 Secondary Amine Impurity C->I6 Reacts with starting aldehyde D (3-Methyl-4-nitrophenyl)methanamine Hydrochloride (Final Product) C->D HCl in solvent (e.g., Ether, IPA) B_in_cluster1->C

Caption: Synthetic pathway for this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis, providing explanations for their root causes and actionable solutions.

Problem Area 1: The Nitration of 3-Methylbenzaldehyde

Q1: My reaction is yielding a mixture of nitrated isomers. How can I improve the selectivity for the desired 4-nitro product?

A1: This is a common issue rooted in the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The desired 4-nitro product is para to the methyl group and meta to the aldehyde. However, other isomers, such as 3-methyl-2-nitrobenzaldehyde and 3-methyl-6-nitrobenzaldehyde, can form.

  • Causality: The regioselectivity is highly dependent on kinetic versus thermodynamic control. Lower temperatures favor the kinetically preferred product.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the addition of the nitrating mixture. Excursions above this range can significantly increase the formation of unwanted isomers.

    • Order of Addition: A slow, dropwise addition of the nitrating mixture (a solution of nitric acid in sulfuric acid) to the solution of 3-methylbenzaldehyde is crucial. This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) and minimizes side reactions.[1]

    • Solvent: While often run neat in sulfuric acid, using a co-solvent in some cases can help with temperature management, although it may slow the reaction rate.

ConditionTemperatureTypical 4-Nitro SelectivityKey Consideration
Optimal 0-5 °C> 85%Minimizes isomeric byproducts.
Sub-optimal 10-20 °C70-80%Increased formation of 2-nitro and 6-nitro isomers.
Poor > 25 °C< 60%Significant isomer formation and risk of runaway reaction.

Q2: My crude product is contaminated with dinitro-m-cresol derivatives. What causes this over-nitration?

A2: Over-nitration occurs when the desired product, 3-methyl-4-nitrobenzaldehyde, undergoes a second nitration. The initial product is less reactive than the starting material due to the electron-withdrawing nitro group, but harsh conditions can still force a second addition.

  • Causality: The primary drivers for over-nitration are an excess of the nitrating agent or elevated reaction temperatures.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess, but no more than 1.05-1.10 equivalents, of nitric acid.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction by pouring it onto ice immediately after the starting material is consumed.

    • Temperature: As with isomer control, maintaining a low temperature is critical.

Problem Area 2: The Reductive Amination of 3-Methyl-4-nitrobenzaldehyde

Q1: I'm observing the formation of (3-Methyl-4-nitrophenyl)methanol instead of the desired amine. Why is this happening?

A1: This side reaction occurs when the reducing agent reduces the aldehyde to an alcohol faster than the aldehyde reacts with the ammonia source to form an imine, which is the actual species that gets reduced to the amine.

  • Causality: The relative rates of two competing reactions—imine formation and aldehyde reduction—are at play. Using a powerful reducing agent like sodium borohydride (NaBH₄) can favor direct aldehyde reduction.

  • Troubleshooting:

    • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices for this purpose.

    • pH Control: Imine formation is typically fastest at a pH of 4-6. Buffering the reaction mixture, often with ammonium acetate which serves as both the ammonia source and a buffer, can significantly favor the desired pathway.

    • Pre-formation of Imine: In some cases, you can stir the aldehyde and the ammonia source together for a period (e.g., 30-60 minutes) before introducing the reducing agent to allow the imine concentration to build up.

Q2: My final product is contaminated with a secondary amine, bis((3-methyl-4-nitrophenyl)methyl)amine. How can I prevent this?

A2: This impurity forms when the desired primary amine product, being a nucleophile itself, reacts with a molecule of the starting aldehyde that has not yet been consumed. This forms a new imine which is then reduced to the secondary amine.

  • Causality: This is a classic side reaction when the concentration of the primary amine product becomes significant while the starting aldehyde is still present.

  • Troubleshooting:

    • Excess Ammonia Source: Use a large excess (5-10 equivalents) of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This high concentration of the primary nucleophile (ammonia) outcompetes the primary amine product for reaction with the aldehyde.

    • Controlled Addition: In large-scale reactions, a slow addition of the reducing agent can help maintain a low concentration of the primary amine product until most of the aldehyde has been converted to the initial imine.

Problem Area 3: Purification and Salt Formation

Q1: My final hydrochloride salt is a tan or brownish color, not the expected off-white solid. What is the source of this discoloration?

A1: Color in the final product often indicates the presence of trace impurities that may be oxidized or are inherently colored.

  • Causality:

    • Residual Nitro-Isomers: Some nitrated byproducts can be highly colored.[2]

    • Oxidation: The amine functional group can be susceptible to air oxidation, especially if trace metals are present, leading to colored degradation products.

    • Residual Acid: If excess, unbuffered acid is carried over from previous steps, it can catalyze degradation during workup or storage.

  • Troubleshooting:

    • Purification of the Free Base: Before forming the salt, it is critical to purify the free base. Flash column chromatography on silica gel is highly effective for removing both isomeric and over-reduction impurities.[2]

    • Charcoal Treatment: If the color is due to minor, highly conjugated impurities, a treatment of the free base solution with activated charcoal before filtration and salt formation can be effective.

    • Inert Atmosphere: During the final workup and drying, using an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the purified free base.

    • Proper Salt Formation: Ensure the hydrochloride salt is precipitated from a clean solution and washed thoroughly with a non-polar solvent (like diethyl ether or hexane) to remove any soluble colored impurities.

G cluster_0 Troubleshooting Workflow cluster_1 cluster_2 Start Problem Observed: Impurity in Final Product Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Isomer Isomeric Impurity Identify->Isomer e.g., 2-nitro OverNitration Over-nitration Identify->OverNitration e.g., dinitro Alcohol Alcohol Byproduct Identify->Alcohol e.g., -CH2OH SecondaryAmine Secondary Amine Identify->SecondaryAmine e.g., -NH-CH2- Action1 Improve Nitration Temp. Control (0-5°C) Isomer->Action1 OverNitration->Action1 Action2 Control Nitrating Agent Stoichiometry (1.05 eq.) OverNitration->Action2 Action3 Use Imine-Selective Reducing Agent (NaBH3CN) Alcohol->Action3 Action4 Use Large Excess of NH3 Source (5-10 eq.) SecondaryAmine->Action4

Caption: A logical workflow for troubleshooting common synthesis impurities.

Section 3: Key Experimental Protocols

Protocol 1: Purification of Crude (3-Methyl-4-nitrophenyl)methanamine Free Base via Flash Column Chromatography

This protocol is designed to remove the common side products discussed above prior to final salt formation.

  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., 95:5 Hexane/Ethyl Acetate) and pack a glass column.

    • Dissolve the crude free base in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. This "dry loading" technique prevents band broadening.

  • Column Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). This will elute non-polar impurities first.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexane/Ethyl Acetate). The desired product, being more polar, will begin to elute.[2]

    • Monitor the column fractions by TLC, staining with ninhydrin (to visualize the amine) and UV light (to visualize the nitro-aromatic).

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base as an oil or solid.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol (IPA).

  • Precipitation: Slowly add a solution of anhydrous HCl in the same solvent (commercially available or prepared by bubbling HCl gas through the solvent) dropwise with stirring.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

    • Dry the final product thoroughly under high vacuum to remove all traces of solvent and residual HCl. Store in a tightly sealed container under an inert atmosphere.

References

  • ChemBK. (n.d.). (4-fluoro-3-nitrophenyl)methylamine hydrochloride. Retrieved from ChemBK.com. [Link]

  • OECD SIDS. (1994). 3-Methyl-4-nitrophenol. UNEP Publications. [Link]

  • Google Patents. (2014).
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving (3-Methyl-4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reacting this specific substrate. The unique electronic and steric properties of this compound present distinct challenges that this guide will help you overcome.

Understanding the Substrate: Key Physicochemical Properties

This compound is a primary benzylamine derivative with notable structural features that influence its reactivity. The presence of a strong electron-withdrawing nitro group para to the methyl group and meta to the aminomethyl group significantly reduces the nucleophilicity of the amine. Additionally, the ortho-methyl group can introduce steric hindrance, further complicating coupling reactions. As a hydrochloride salt, the amine must be neutralized in situ to participate in the desired reaction.

PropertyValue/InformationImplication for Coupling Reactions
Molecular Formula C₈H₁₁ClN₂O₂-
Molecular Weight 202.64 g/mol Important for calculating molar equivalents.
Form Hydrochloride saltRequires addition of a base to liberate the free amine for reaction.
Electronic Nature Electron-deficient amineReduced nucleophilicity can lead to sluggish or incomplete reactions.[1]
Steric Hindrance Ortho-methyl groupMay impede the approach of bulky reagents or substrates.[2][3]
Solubility Generally soluble in polar solventsChoice of reaction solvent is critical for substrate and reagent solubility. Benzylamine hydrochloride is soluble in water and organic solvents.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound in various coupling reactions.

Category 1: Amide Bond Formation

Question 1: My amide coupling reaction with this compound is giving low to no yield. What are the likely causes?

Answer: Low yields in amide coupling reactions with this substrate are common and typically stem from a combination of factors:

  • Reduced Nucleophilicity: The primary reason for low reactivity is the electron-withdrawing effect of the nitro group, which significantly decreases the nucleophilicity of the amine.[1] This makes the amine less likely to attack the activated carboxylic acid.

  • Incomplete Amine Neutralization: As a hydrochloride salt, a base is required to generate the free amine. Insufficient or an inappropriate choice of base will result in a low concentration of the active nucleophile.

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently to react with the weakly nucleophilic amine.[2]

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the amine to the activated carboxylic acid, especially if the acid partner is also bulky.[2]

Troubleshooting Workflow for Low-Yield Amide Coupling:

G Start Low Yield Observed Base Step 1: Optimize Base - Use 2-3 eq. of a non-nucleophilic base (e.g., DIPEA, NMM). - Ensure anhydrous conditions. Start->Base Coupling_Reagent Step 2: Enhance Carboxylic Acid Activation - Switch to a more potent coupling reagent (e.g., HATU, HBTU, COMU). - Consider additives like HOBt or OxymaPure. Base->Coupling_Reagent If no improvement Success Improved Yield Base->Success If successful Conditions Step 3: Modify Reaction Conditions - Increase reaction temperature (40-60 °C). - Increase reaction time (monitor by LC-MS). - Switch to a more polar aprotic solvent (e.g., DMF, NMP). Coupling_Reagent->Conditions If still low yield Coupling_Reagent->Success If successful Acyl_Halide Alternative Strategy: Acyl Halide Formation - Convert the carboxylic acid to an acyl chloride (e.g., with SOCl₂ or oxalyl chloride). - React the acyl chloride with the amine in the presence of a base. Conditions->Acyl_Halide For very challenging cases Conditions->Success If successful Acyl_Halide->Success If successful G Start Slow/Incomplete Reductive Amination Check_Reagents Step 1: Verify Reagent Choice - Amine is the hydrochloride salt (needs base). - Using a mild reducing agent (STAB)? Start->Check_Reagents Optimize_Imine Step 2: Promote Imine Formation - Add acetic acid to catalyze. - Add molecular sieves to remove water. Check_Reagents->Optimize_Imine If reagents are correct Success Successful Amination Check_Reagents->Success If successful Reaction_Conditions Step 3: Adjust Conditions - Increase concentration of reactants. - Allow for longer reaction times (24-48h). Optimize_Imine->Reaction_Conditions If still slow Optimize_Imine->Success If successful Two_Step Alternative: Two-Step Procedure 1. Form imine first (with heating/water removal). 2. Isolate or use crude imine in a separate reduction step. Reaction_Conditions->Two_Step If one-pot fails Reaction_Conditions->Success If successful Two_Step->Success If successful

Sources

Overcoming solubility issues with (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methyl-4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: A Senior Application Scientist's Perspective

This compound is an amine hydrochloride salt. The presence of the hydrochloride group generally enhances the aqueous solubility of the parent amine. However, the overall solubility is a delicate interplay between the salt form and the physicochemical properties of the aromatic parent molecule. The nitro and methyl groups on the benzene ring contribute to its hydrophobicity, which can lead to solubility challenges in purely aqueous systems.

The key to successfully working with this compound is to understand and manipulate the equilibrium between its charged (salt) and uncharged (free base) forms. This guide will walk you through the principles and practical steps to achieve optimal solubilization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in water. What should I do?

A1: While the hydrochloride salt is designed to be water-soluble, its solubility can be limited. Here’s a systematic approach to troubleshoot this issue:

  • pH Adjustment: The solubility of amine hydrochlorides is highly pH-dependent.[1][2] In an acidic environment, the equilibrium favors the protonated, more soluble form.[3][4] Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6). Avoid highly alkaline solutions, as this will convert the salt to its less soluble free base form.[3]

  • Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, be cautious with prolonged heating, as it may degrade the compound. Always monitor for any color changes or precipitation upon cooling.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

  • Co-solvents: If aqueous solubility remains an issue, consider the use of a co-solvent system. Start by preparing a concentrated stock solution in an organic solvent and then diluting it with your aqueous medium. See Q2 for more details.

Q2: What are the recommended organic solvents for this compound?

A2: For situations requiring higher concentrations or when aqueous solubility is insufficient, the following organic solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile organic solvent, DMSO is an excellent choice for creating high-concentration stock solutions.[5] A related compound, 3-Methyl-4-nitrophenol, is highly soluble in DMSO.[6]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can be effective. The positional isomer, (4-Nitrophenyl)methanamine hydrochloride, shows good solubility in DMF.

  • Methanol/Ethanol: These protic polar solvents can also be used, although they may be less effective than DMSO or DMF for highly concentrated solutions.

  • Methanol:Glacial Acetic Acid Mixture (1:1): The positional isomer, (4-Nitrophenyl)methanamine hydrochloride, has been reported to be soluble in this mixture at 25 mg/mL. This suggests that a similar acidic organic mixture could be effective for the target compound.

Important Note on Co-solvents: When using a co-solvent for biological experiments, it is crucial to be aware of the potential for solvent toxicity. Always run a vehicle control (your final buffer/media containing the same concentration of the organic solvent) to ensure that the observed effects are from your compound and not the solvent.

Q3: My compound precipitates out of solution when I dilute my organic stock in an aqueous buffer. How can I prevent this?

A3: This is a common issue when diluting a concentrated organic stock into an aqueous medium. Here are some strategies to mitigate precipitation:

  • Decrease the Stock Concentration: Try preparing a less concentrated stock solution in your organic solvent.

  • Slow, Dropwise Addition: Add the organic stock to the aqueous buffer very slowly, drop by drop, while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Pre-warm the Aqueous Buffer: Having the aqueous buffer slightly warmed can sometimes help to keep the compound in solution upon dilution.

  • Incorporate a Surfactant: For certain applications, a low concentration of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) in the aqueous buffer can help to maintain solubility.[5]

Q4: How does pH affect the solubility of this compound?

A4: The pH of the solution is a critical factor influencing the solubility of this compound. The relationship can be summarized as follows:

  • Acidic pH (below the pKa of the amine): In an acidic solution, the amine group is protonated (R-NH3+), forming the hydrochloride salt. This charged species is more polar and therefore more soluble in aqueous solutions.[2][3][4]

  • Basic pH (above the pKa of the amine): In a basic solution, the amine group is deprotonated (R-NH2), forming the free base. The free base is less polar and significantly less soluble in water.[3]

Therefore, to maintain the compound in solution, it is generally advisable to work with buffers that have a pH below the pKa of the amine.

Troubleshooting Guide: A Tabular Approach

Problem Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffer. Insufficient aqueous solubility at neutral pH.1. Lower the pH of the buffer to the acidic range (e.g., pH 4-6).2. Gently warm the solution while stirring.3. Use sonication to aid dissolution.4. Consider using a co-solvent system (see Q2).
Compound precipitates after dissolving. Solution is supersaturated or has cooled down.1. Ensure the concentration is not above the solubility limit at that temperature.2. If warming was used, try to maintain a slightly elevated temperature if the experimental setup allows.3. Add a small percentage of a co-solvent like DMSO or ethanol.
Organic stock solution precipitates upon dilution in aqueous media. Rapid change in solvent polarity.1. Add the organic stock dropwise to the aqueous buffer with vigorous stirring.2. Prepare a more dilute organic stock solution.3. Consider using a surfactant in the aqueous buffer.
Inconsistent results between experiments. Potential precipitation or degradation of the compound.1. Always visually inspect your solutions for any signs of precipitation before use.2. Prepare fresh solutions for each experiment, as the compound may not be stable in solution for extended periods.3. Ensure the pH of your experimental media is consistent.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Determine the desired concentration.

  • Select an appropriate acidic buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Weigh the required amount of this compound.

  • Add a small volume of the buffer to the solid and vortex.

  • Gradually add the remaining buffer while stirring or vortexing.

  • If necessary, gently warm the solution (30-40°C) or sonicate until the solid is completely dissolved.

  • Allow the solution to cool to room temperature and visually inspect for any precipitation.

  • Sterile filter the solution if required for your application.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution
  • Select an appropriate organic solvent (e.g., DMSO or DMF).

  • Weigh the required amount of this compound.

  • Add the solvent to the solid.

  • Vortex or sonicate until the compound is fully dissolved.

  • Store the stock solution appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

Visualizing the Dissolution Workflow

Caption: A workflow diagram for troubleshooting the dissolution of this compound.

The Underlying Chemical Principles

The solubility challenges with this molecule can be understood through the lens of acid-base chemistry and intermolecular forces.

G cluster_0 Insoluble State (Higher pH) cluster_1 Soluble State (Lower pH) FreeBase R-NH2 (Free Base) Less Polar Low Aqueous Solubility Salt R-NH3+ Cl- (Hydrochloride Salt) More Polar Higher Aqueous Solubility FreeBase->Salt + H+ (Acidic Conditions) Salt->FreeBase - H+ (Basic Conditions)

Sources

Technical Support Center: Scalable Synthesis of (3--Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scalable synthesis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.

I. Synthetic Strategy Overview

The scalable synthesis of this compound is most effectively achieved through a two-step process starting from 3-methyl-4-nitrobenzonitrile. This precursor is readily accessible from commercially available starting materials. The primary transformation involves the reduction of the nitrile functionality to a primary amine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and scalable method is the reduction of 3-methyl-4-nitrobenzonitrile. This approach is generally preferred over the reductive amination of 3-methyl-4-nitrobenzaldehyde due to the potential for side reactions involving the nitro group under certain reductive amination conditions. The nitrile reduction pathway offers a more direct and higher-yielding route to the desired primary amine.[1]

Q2: How can I prepare the precursor, 3-methyl-4-nitrobenzonitrile?

3-Methyl-4-nitrobenzonitrile can be synthesized from 3-methyl-4-nitrobenzamide by dehydration.[2][3] A common method involves treating the amide with a dehydrating agent like phosphorus oxychloride (POCl₃) in an appropriate solvent such as toluene.[2][3]

Q3: What are the critical safety precautions when working with this compound and its precursors?

Nitro-aromatic compounds are potentially energetic and should be handled with care, especially at scale.[2][4] It is crucial to avoid excessive heating and to be mindful of potential exothermic reactions, particularly during the nitro group reduction if that is a considered route.[5] The final product, a hydrochloride salt of an amine, may be irritating and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Always consult the Safety Data Sheet (SDS) for detailed handling and storage information.[6][7]

Q4: How can I monitor the progress of the nitrile reduction reaction?

The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, a suitable mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) that provides good separation between the starting nitrile and the product amine. Staining with ninhydrin can be used to visualize the primary amine product. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or TFA) is a good starting point for method development.

Q5: What is the best way to isolate and purify the final product?

As the product is a hydrochloride salt, it can often be precipitated from the reaction mixture by adjusting the pH or by adding a suitable anti-solvent. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purification. If the free base is isolated first, it can be purified by column chromatography before conversion to the hydrochloride salt.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Incomplete or Sluggish Nitrile Reduction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material (3-methyl-4-nitrobenzonitrile) remaining after the expected reaction time.

  • Low yield of the desired amine.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Catalyst For catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), the catalyst may be old, improperly stored, or poisoned by impurities in the starting material or solvent.• Use a fresh batch of catalyst.• Ensure the starting material and solvent are of high purity.• Increase catalyst loading.
Insufficient Reducing Agent For chemical reductions (e.g., using boranes or metal hydrides), the stoichiometry of the reducing agent may be insufficient to drive the reaction to completion.• Increase the molar equivalents of the reducing agent.• Add the reducing agent portion-wise to maintain its concentration.
Low Reaction Temperature The reaction may require thermal energy to overcome the activation barrier.• Gradually increase the reaction temperature while carefully monitoring for exotherms and side product formation.
Poor Solubility The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.• Select a solvent system in which all reactants are fully soluble at the reaction temperature.• Increase the solvent volume.
Problem 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or extra peaks in the HPLC chromatogram of the crude product.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Over-reduction of the Nitro Group Some powerful reducing agents can also reduce the nitro group to an amine, leading to the formation of 3,4-diaminobenzylmethanamine.• Choose a chemoselective reducing agent that preferentially reduces the nitrile over the nitro group under the reaction conditions. Borane complexes are often a good choice.• Carefully control the reaction temperature and stoichiometry of the reducing agent.
Formation of Secondary Amines If the reaction conditions are not carefully controlled, the newly formed primary amine can react with any remaining starting material or intermediates to form secondary amines.• Use a slight excess of the reducing agent to ensure the complete conversion of the starting material.• Maintain a lower reaction temperature.
Hydrolysis of Nitrile Under acidic or basic work-up conditions, the nitrile group can be hydrolyzed to a carboxylic acid.• Maintain a neutral pH during the work-up and purification steps as much as possible.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 3-Methyl-4-nitrobenzonitrile from 3-Methyl-4-nitrobenzamide
  • To a stirred solution of 3-methyl-4-nitrobenzamide (1.0 eq) in toluene, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at room temperature.[2][3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 3-methyl-4-nitrobenzonitrile.[2]

Protocol 2: Reduction of 3-Methyl-4-nitrobenzonitrile to (3-Methyl-4-nitrophenyl)methanamine
  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the borane-amine complex.

  • Adjust the pH to >12 with aqueous NaOH to liberate the free amine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3-Methyl-4-nitrophenyl)methanamine.

Protocol 3: Formation of this compound
  • Dissolve the crude (3-Methyl-4-nitrophenyl)methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Table 1: Comparison of Common Nitrile Reduction Methods

Reducing Agent Solvent Typical Temperature Advantages Disadvantages
BH₃·THF THF0 °C to RTHigh chemoselectivity for nitrile over nitro group.Moisture sensitive, requires inert atmosphere.
LiAlH₄ THF, Diethyl ether0 °C to refluxPowerful reducing agent, high yields.Not chemoselective, will also reduce the nitro group. Highly reactive and requires careful handling.
H₂/Raney Ni Methanol, EthanolRT to 50 °CCost-effective for large scale, good yields.May also reduce the nitro group, requires specialized hydrogenation equipment.
H₂/Pd-C Methanol, EthanolRT to 50 °CEffective for many nitrile reductions.Prone to reducing the nitro group, potential for dehalogenation if applicable.

V. Visualizations

Diagram 1: Synthetic Pathway

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Nitrile Reduction cluster_2 Salt Formation 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzonitrile 3-Methyl-4-nitrobenzonitrile 3-Methyl-4-nitrobenzamide->3-Methyl-4-nitrobenzonitrile POCl₃, Toluene, Reflux (3-Methyl-4-nitrophenyl)methanamine (3-Methyl-4-nitrophenyl)methanamine 3-Methyl-4-nitrobenzonitrile->(3-Methyl-4-nitrophenyl)methanamine 1. BH₃·THF 2. HCl/H₂O quench (3-Methyl-4-nitrophenyl)methanamine HCl (3-Methyl-4-nitrophenyl)methanamine HCl (3-Methyl-4-nitrophenyl)methanamine->(3-Methyl-4-nitrophenyl)methanamine HCl HCl in Ether

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Decision Tree for Incomplete Nitrile Reduction

Troubleshooting_Tree Start Incomplete Reduction? Catalyst Using Catalytic Hydrogenation? Start->Catalyst CheckCatalyst Use fresh catalyst Increase loading Check starting material purity Catalyst->CheckCatalyst Yes CheckReagent Increase equivalents of reducing agent Add portion-wise Catalyst->CheckReagent No (Chemical Reduction) IncreaseTemp Gradually increase temperature Monitor for side products CheckCatalyst->IncreaseTemp CheckReagent->IncreaseTemp CheckSolubility Use a different solvent Increase solvent volume IncreaseTemp->CheckSolubility End Reaction Complete CheckSolubility->End

Caption: Decision tree for troubleshooting incomplete nitrile reduction.

VI. References

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. PMC - NIH. Available at: [Link]

  • Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. ResearchGate. Available at: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents. Available at:

  • Synthesis of substituted benzene rings I (video). Khan Academy. Available at: [Link]

  • The preparation method of the aminobenzoic acid of 3 methyl 4. Google Patents. Available at:

  • Supporting Information. CDC Stacks. Available at: [Link]

  • 3-methyl-4-nitrobenzonitrile (C8H6N2O2). PubChemLite. Available at: [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka | Patsnap. Available at: [Link]

  • 4-nitrophenethylamine hydrochloride and preparation method thereof. Google Patents. Available at:

  • Method for producing 3-methyl-4-nitrobenzoic acid. Google Patents. Available at:

  • Process for the preparation of 3-nitro-4-methylphenyl chloroformate. Google Patents. Available at:

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • SAFETY DATA SHEET. Angene Chemical. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

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Technical Support Center: Characterization of Impurities in (3-Methyl-4-nitrophenyl)methanamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis and characterization of impurities arising from reactions involving (3-Methyl-4-nitrophenyl)methanamine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this specific compound. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format to address common challenges encountered during synthesis and analysis.

Introduction to Impurity Profiling

In pharmaceutical development, impurity profiling is a critical process of identifying, quantifying, and characterizing any unwanted chemical substances present in active pharmaceutical ingredients (APIs) or formulated drug products.[1][2] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) to control impurities in new drug substances and products.[4][5][6]

This compound, a key intermediate in various synthetic pathways, is prone to the formation of several process-related and degradation impurities. Understanding the origin and chemical nature of these impurities is paramount for process optimization and ensuring the quality of the final API.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[2][7][8] For this specific synthesis, you should primarily focus on:

  • Organic Impurities: These are the most common and can include starting materials, by-products of side reactions, intermediates, and degradation products.[3][8][9] For instance, incomplete reduction of the nitro group can lead to nitroso and hydroxylamine intermediates.[10][11][12]

  • Starting Material Carryover: Unreacted starting materials or reagents from previous steps.

  • By-products: Formed from competing or undesired reaction pathways. A common side reaction in nitro group reductions is the condensation of the nitroso intermediate with the hydroxylamine to form azoxybenzene derivatives.[10]

  • Degradation Products: Resulting from the breakdown of the desired product under specific conditions like heat, light, or pH stress.[13][14]

Q2: At what level do I need to identify and characterize these impurities?

A2: The requirement for identification and characterization is dictated by the ICH Q3A/B guidelines and depends on the maximum daily dose of the final drug product.[4][15] Generally, the thresholds are:

Threshold TypeReporting LevelIdentification LevelQualification Level
Description The level above which an impurity must be reported.The level above which an impurity's structure must be determined.The level above which an impurity must be assessed for its biological safety.
Typical Value ≥ 0.05%≥ 0.10% or 1.0 mg/day intake (whichever is lower)> 0.15% or 1.0 mg/day intake (whichever is lower)

Note: These are general thresholds and can vary. Always refer to the latest ICH guidelines for specific cases.[4][16]

Q3: What analytical techniques are best suited for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1][7][16]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating and quantifying impurities.[17][18] A stability-indicating method should be developed that can resolve the main peak from all potential impurities and degradation products.[19]

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.[17][19]

  • Gas Chromatography (GC), often coupled with MS (GC-MS): This technique is ideal for the analysis of volatile impurities and residual solvents.[18]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experimental work.

Issue 1: An unknown peak is observed in my HPLC chromatogram.

Possible Causes & Troubleshooting Steps:

  • Contamination: The impurity might not be from your reaction but from contaminated solvents, reagents, or glassware.

    • Action: Run a blank injection (solvent only) to rule out system contamination. Analyze starting materials individually to check for pre-existing impurities.

  • Process-Related Impurity: The peak could be a by-product or an unreacted intermediate.

    • Action: Review your synthetic scheme for potential side reactions. For nitro group reductions, consider the formation of intermediates like nitroso and hydroxylamine species, and their subsequent condensation products.[10][11]

    • Workflow:

      Caption: Troubleshooting workflow for an unknown HPLC peak.

  • Degradation Product: The API might be degrading under the analytical conditions or during storage.

    • Action: Perform forced degradation studies (stress testing) to intentionally degrade the sample under various conditions (acid, base, oxidation, heat, light).[13][14][20][21][22] If the unknown peak increases under any of these stress conditions, it is likely a degradation product.

Issue 2: My LC-MS data for an unknown impurity is inconclusive.

Possible Causes & Troubleshooting Steps:

  • Low Ionization Efficiency: The impurity may not ionize well under the current MS conditions.

    • Action: Experiment with different ionization sources (e.g., switch between ESI and APCI) and polarities (positive and negative ion mode).[17] Adjust source parameters like capillary voltage and gas flow.

  • Co-elution: The unknown peak may be co-eluting with another component, leading to a complex mass spectrum.

    • Action: Optimize your HPLC method to improve resolution. Try a different column chemistry, adjust the gradient profile, or modify the mobile phase composition.

  • Complex Fragmentation: The molecule might be fragmenting extensively, making it difficult to identify the parent ion.

    • Action: Use a softer ionization technique if available. Perform MS/MS (tandem mass spectrometry) on the most abundant fragment ions to build a fragmentation pathway and deduce the structure.

Issue 3: I am observing poor mass balance in my forced degradation studies.

Possible Causes & Troubleshooting Steps:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and are therefore not detected by a UV detector.

    • Action: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.

  • Volatile Degradants: The degradation products might be volatile and lost during sample preparation or analysis.

    • Action: Analyze the headspace of the stressed sample using GC-MS.

  • Incomplete Elution: Highly polar or non-polar degradants may not be eluting from the HPLC column under the current method conditions.

    • Action: Modify your gradient to include a stronger or weaker solvent at the end of the run. Consider using a different stationary phase.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is a starting point and should be adapted based on the stability of your compound.

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, by a validated stability-indicating HPLC method.

Protocol 2: Impurity Isolation for Structural Elucidation
  • Method Development: Develop a preparative HPLC method capable of resolving the impurity of interest from the main component and other impurities.

  • Fraction Collection: Inject a concentrated solution of the crude material onto the preparative HPLC system and collect the fractions containing the target impurity.

  • Purity Check: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated impurity.

  • Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure.

  • Structural Elucidation: Subject the isolated impurity to spectroscopic analysis, primarily NMR (¹H, ¹³C, COSY, HSQC) and high-resolution MS, to determine its structure.[17][19]

Visualization of Impurity Characterization Workflow

Impurity_Characterization_Workflow cluster_Detection Detection & Quantification cluster_Identification Identification cluster_Elucidation Structural Elucidation detect Impurity Detection (HPLC/UHPLC) quant Quantification vs. Thresholds (ICH Q3A/B) detect->quant lcms Preliminary ID (LC-MS) quant->lcms If > Identification Threshold forced_deg Forced Degradation Studies quant->forced_deg isolate Isolation (Prep HPLC) lcms->isolate If structure is ambiguous forced_deg->lcms nmr Structure Confirmation (NMR) isolate->nmr report Reporting & Documentation nmr->report

Caption: A typical workflow for impurity characterization.

By following these guidelines and troubleshooting steps, researchers can effectively identify, characterize, and control impurities in the synthesis of this compound, ensuring the quality and safety of the final product.

References

  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Phatangare, P. K., et al. (2024). Recent trends in impurity profiling methods using analytical techniques. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Shinde, V. (2020). Impurity Profiling in Drug Development. Veeprho. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • Forced Degradation Study & Impurity Analysis. (n.d.). Protheragen. Retrieved from [Link]

  • Kumar, N., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Impurity Characterization & Management. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Shah, B., & Jain, P. (2014). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Isolation and characterization of pharmaceuticals with impurities. (2024). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • Francke, R., & Schille, B. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Catalysis. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Baertschi, S. W., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. Retrieved from [Link]

  • G, N., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. Retrieved from [Link]

  • Shinde, V. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Retrieved from [Link]

  • Side Chain Reduction: Nitro Groups. (n.d.). College of Saint Benedict & Saint John's University. Retrieved from [Link]

  • Williams, D. E., & N, R. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

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Technical Support Center: Reactivity of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of sterically hindered amines with (3-Methyl-4-nitrophenyl)methanamine hydrochloride. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step diagnostic and resolution workflow.

Issue 1.1: My deprotonation or subsequent reaction is extremely slow or appears to have stalled.

A slow or stalled reaction is the most common issue when using a sterically hindered amine to deprotonate the this compound salt. The primary reason is that the bulky nature of the base can kinetically impede its ability to abstract a proton, even from an acidic ammonium salt.[1]

Troubleshooting Workflow:

A systematic approach is crucial to identify the root cause. Follow the decision tree below to diagnose the problem.

Diagram 1.1: Troubleshooting Workflow for Slow Reactions

G start Reaction Slow / Stalled? check_reagents Step 1: Verify Reagent Integrity (Base & Substrate) start->check_reagents check_conditions Step 2: Optimize Reaction Conditions (Temperature & Solvent) check_reagents->check_conditions Reagents OK sub1 TLC/NMR confirms degradation? check_reagents->sub1 screen_bases Step 3: Screen Alternative Hindered Bases check_conditions->screen_bases Still Slow success Reaction Proceeds screen_bases->success Improved Rate fail Consult Advanced Troubleshooting (Sec 1.2) screen_bases->fail No Improvement sub1->check_conditions No replace Replace Reagent sub1->replace Yes replace->start Restart

Protocol 1.1.1: Step-by-Step Troubleshooting
  • Verify Reagent Integrity:

    • Substrate: Confirm the purity of this compound via NMR or melting point. Ensure it is dry.

    • Hindered Amine: Many sterically hindered amines can degrade over time or absorb atmospheric CO₂. Verify the purity of your base (e.g., DIPEA, DBU) by titration or NMR. If the base is old or has been improperly stored, use a freshly opened bottle or distill it.

  • Optimize Reaction Conditions:

    • Temperature: While many deprotonations are run at room temperature, the activation energy for a sterically demanding proton transfer can be high.[2] Cautiously increase the reaction temperature in 5-10 °C increments, monitoring by TLC for product formation and potential decomposition.

    • Solvent: The choice of solvent can dramatically influence reaction rates. Aprotic polar solvents like DMF or DMSO can facilitate the dissolution of the hydrochloride salt and may better solvate the transition state. If using a nonpolar solvent like toluene, consider switching to a more polar alternative.

  • Screen Alternative Hindered Bases:

    • Not all hindered amines are created equal. They differ in basicity (pKa) and steric bulk.[3][4] If one base is ineffective, another may work. The key is to find a balance where the base is strong enough to deprotonate the substrate efficiently but not nucleophilic enough to cause side reactions.[5][6]

    Table 1.1: Comparison of Common Non-Nucleophilic Bases [4][7]

    Base Abbreviation pKa (Conjugate Acid) Key Feature
    N,N-Diisopropylethylamine DIPEA / Hünig's Base ~10.75 Moderately strong, common, and cost-effective.
    1,8-Diazabicycloundec-7-ene DBU ~13.5 Stronger base, often used for eliminations but effective for deprotonation.
    2,6-Di-tert-butylpyridine ~3.58 Very hindered, but a much weaker base. Useful only if trace basicity is needed.

    | Lithium diisopropylamide | LDA | ~36 | Extremely strong base, but may cause unwanted side reactions with the nitro group. Use with caution at low temperatures. |

Issue 1.2: I am observing a significant side product, often colored (yellow/brown).

The presence of a nitro group on the aromatic ring makes the substrate susceptible to certain side reactions, especially under basic or heated conditions.[8][9]

Potential Causes & Solutions:
  • Nucleophilic Attack by the Base:

    • Cause: Although you are using a "non-nucleophilic" base, this property is relative.[4] Under forcing conditions (e.g., high heat), even a hindered amine might act as a nucleophile.

    • Diagnosis: Use LC-MS to identify the mass of the side product. Check if it corresponds to the addition of your base to the substrate.

    • Solution: Switch to a more sterically hindered base (see Table 1.1) or reduce the reaction temperature. The goal is to favor the thermodynamic pathway of deprotonation over the kinetically slower, but possible, nucleophilic attack.[10]

  • Decomposition of the Nitro Aromatic Compound:

    • Cause: Nitroaromatic compounds can be sensitive. The combination of a strong base and heat can sometimes lead to decomposition pathways or even single-electron transfer (SET) processes, which can generate colored radical species.[11] The methyl group can also be deprotonated under very strong basic conditions, leading to other byproducts.

    • Diagnosis: The appearance of a dark brown or tar-like consistency is a strong indicator of decomposition.

    • Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Ensure your reaction is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions.

Q1: Why must I use a sterically hindered amine? Why not a simpler base like triethylamine (TEA) or potassium carbonate?

A1: The core principle is the difference between basicity and nucleophilicity .[5][10]

  • Basicity is a thermodynamic measure of a molecule's ability to accept a proton.

  • Nucleophilicity is a kinetic measure of its ability to attack an electron-deficient center (like a carbon atom).[6]

Your substrate, (3-Methyl-4-nitrophenyl)methanamine, once deprotonated, becomes a primary amine which is itself a nucleophile. If you are performing a subsequent reaction with an electrophile (e.g., an alkyl halide), a non-hindered base like TEA could compete with your substrate, leading to undesired side products. A sterically hindered amine is designed to be a poor nucleophile due to its bulk, meaning it is very effective at abstracting protons but very poor at attacking other electrophilic centers.[12][13] This selectivity is crucial for clean product formation.

Diagram 2.1: Selectivity of Hindered vs. Non-Hindered Bases

G cluster_0 Scenario A: Sterically Hindered Base (e.g., DIPEA) cluster_1 Scenario B: Non-Hindered Base (e.g., TEA) DIPEA DIPEA (Bulky Base) Proton H+ DIPEA->Proton Abstracts Desired Desired Deprotonation (Fast) Proton->Desired TEA TEA (Nucleophilic Base) Proton2 H+ TEA->Proton2 Abstracts Electrophile Electrophile (e.g., R-X) TEA->Electrophile Attacks Deprotonation Deprotonation Proton2->Deprotonation SideReaction Side Reaction (e.g., TEA alkylation) (Undesired) Electrophile->SideReaction

Q2: How do I properly monitor the reaction? TLC is giving me ambiguous spots.

A2: Monitoring can be tricky. The starting material (hydrochloride salt) and the free-base product may have similar polarities or streak on silica gel plates.

  • Baseline your TLC: Before starting the reaction, spot three lanes on a TLC plate:

    • A solution of your hydrochloride starting material.

    • A solution of your starting material to which you've added a drop of your hindered amine base (this generates the free-base in situ).

    • A co-spot of the first two lanes. This will show you the precise Rf values for both the salt and the free base, making it easier to track the disappearance of the starting material.

  • Use a Staining Agent: The nitro group can make the compound appear yellowish on a TLC plate, but a stain like potassium permanganate can help visualize spots more clearly.

  • Consider LC-MS or Crude NMR: For unambiguous results, periodically take a small aliquot from the reaction, quench it, and analyze by LC-MS to see the mass of the starting material disappear and the product appear. A quick crude ¹H NMR can also confirm the disappearance of the broad ammonium proton peak.[14]

Q3: Can the nitro group be reduced or transformed under these conditions?

A3: Under the typical conditions for deprotonation with a hindered amine (e.g., room temperature to moderate heat in an aprotic solvent), the nitro group is generally stable. However, be cautious if your downstream reaction involves reagents that could reduce a nitro group. For instance, if your subsequent step involves catalytic hydrogenation (e.g., H₂, Pd/C) to react with another functional group, the nitro group will almost certainly be reduced to an amine. Always consider the compatibility of all reagents with the functionalities present on your substrate.

References

  • RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines. Retrieved from [Link]

  • ACS Figshare. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The formation of phenolic products from the 4-nitrophenol (a, pH = 2).... Retrieved from [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2025). Retrieved from [Link]

  • Reddit. (2025). Unhindered and hindered. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. YouTube. Retrieved from [Link]

  • Quora. (2021). Why is the rate of reaction of organic compounds slow?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Sciencemadness.org. (2018). tris(4-nitrophenyl)methanide, an easily formed blue carbanion. Retrieved from [Link]

Sources

Preventing byproduct formation with (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Methyl-4-nitrophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during its use in chemical synthesis. This guide provides in-depth technical information and practical, field-proven solutions to common challenges encountered in the laboratory.

I. Troubleshooting Guide: Byproduct Formation

This section addresses specific issues related to byproduct formation when using this compound in various chemical reactions. Each question outlines a common problem, its probable causes, and detailed protocols for mitigation.

Question 1: I am observing an unexpected imine byproduct in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of an imine, specifically N-((3-methyl-4-nitrophenyl)methylene)-1-(3-methyl-4-nitrophenyl)methanamine, is a common byproduct resulting from the oxidative self-condensation of (3-Methyl-4-nitrophenyl)methanamine.[1][2] The benzylic amine is susceptible to oxidation, forming an intermediate aldehyde, which then rapidly condenses with a starting amine molecule.[3]

Causality:

  • Presence of Oxidants: Trace amounts of oxidizing agents in your reagents or solvent, or exposure to atmospheric oxygen, can initiate the oxidation of the benzylic amine.[4][5]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of both oxidation and condensation.

  • Catalyst Choice: Certain metal catalysts, particularly those used in coupling reactions, can promote oxidative pathways.[1]

Prevention Protocol:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or deoxygenated solvents to eliminate dissolved oxygen and peroxide impurities.

  • Temperature Control: Maintain the lowest effective temperature for your reaction. Consider running trials at lower temperatures to find the optimal balance between reaction rate and byproduct formation.

  • Antioxidant Addition: In some cases, the addition of a radical scavenger or antioxidant can be beneficial, though this should be tested for compatibility with your desired reaction.

Experimental Workflow for Minimizing Imine Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Solvent Use Freshly Distilled/Deoxygenated Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Reagents Add (3-Methyl-4-nitrophenyl)methanamine HCl & Other Reagents Inert->Reagents Temp Maintain Lowest Effective Temperature Reagents->Temp Monitor Monitor by TLC/LC-MS for Imine Formation Temp->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product (e.g., Column Chromatography) Quench->Purify

Caption: Workflow to minimize imine byproduct formation.

Question 2: My reaction is producing a secondary amine byproduct. How can I improve the selectivity for the primary amine product?

Answer:

The formation of a secondary amine, such as N,N-bis((3-methyl-4-nitrophenyl)methyl)amine, is a common issue in N-alkylation reactions where this compound is used as the amine source. This occurs because the product, a primary amine, can be more nucleophilic than the starting ammonia equivalent, leading to a second alkylation event.[6]

Causality:

  • Stoichiometry: Using a 1:1 molar ratio of the amine to the alkylating agent often leads to a mixture of primary and secondary amine products.

  • Reaction Concentration: Higher concentrations can increase the likelihood of the newly formed primary amine reacting with the alkylating agent.

  • Reaction Time and Temperature: Extended reaction times and elevated temperatures provide more opportunity for over-alkylation to occur.

Prevention Protocol:

  • Amine in Excess: Use a significant molar excess of this compound (e.g., 3-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, further reducing the chance of over-alkylation.

  • Lower Concentration: Running the reaction at a lower concentration can also disfavor the bimolecular over-alkylation reaction.

  • Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting alkylating agent is consumed.

Stoichiometric Control of N-Alkylation

ParameterStandard ConditionOptimized for Primary Amine
Amine:Alkylating Agent 1:13-5 : 1
Addition of Alkylating Agent All at onceSlow, dropwise addition
Concentration HighLow
Monitoring EndpointFrequent, to avoid over-reaction
Question 3: I am attempting to reduce the nitro group, but I'm isolating byproducts such as hydroxylamine, nitroso, or azoxy compounds. How can I achieve complete reduction to the aniline?

Answer:

The reduction of an aromatic nitro group to an amine proceeds through several intermediates, including nitroso, hydroxylamine, azoxy, azo, and hydrazo species.[7][8] Incomplete reduction can lead to the isolation of these intermediates as byproducts. The choice of reducing agent and reaction conditions is critical for driving the reaction to completion.

Causality:

  • Insufficient Reducing Agent: Not using a sufficient molar excess of the reducing agent can result in partial reduction.

  • Mild Reducing Conditions: Some reducing agents or conditions may not be strong enough to effect the complete reduction of the nitro group.

  • pH of the Reaction Medium: The pH can significantly influence the reduction pathway. For example, reductions with metals under alkaline conditions are more prone to forming azoxy and azo compounds.[9]

  • Reaction Time and Temperature: Insufficient reaction time or temperature may not allow the reaction to proceed to completion.

Prevention Protocol:

  • Choice of Reducing System:

    • Catalytic Hydrogenation: This is often a clean and effective method. Use a catalyst such as Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere.[10][11]

    • Metal/Acid Reduction: A common and robust method involves using a metal such as iron, tin, or zinc in the presence of an acid like HCl.[10] Iron powder in the presence of a proton source is often a good choice for its chemoselectivity.

  • Sufficient Equivalents of Reducing Agent: Ensure an adequate molar excess of the reducing agent is used. For metal/acid reductions, this can be in the range of 3-10 equivalents of the metal.

  • Control of pH: For metal-based reductions, maintaining acidic conditions generally favors the formation of the amine.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the complete disappearance of the starting material and any intermediates.

Potential Reduction Byproducts Pathway

Caption: Intermediates in the reduction of aromatic nitro compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to detect the byproducts mentioned?

A1: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and detecting the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can be used to resolve closely related byproducts.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying the molecular weights of byproducts, which aids in their structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts, though derivatization may be necessary for the amine.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your desired product and identifying the structures of any isolated byproducts.

Q2: How should I purify this compound if I suspect it has degraded?

A2: If you suspect degradation, such as oxidation or self-condensation, purification can be achieved by recrystallization or by converting it to the free base and then back to the hydrochloride salt. A common procedure is to dissolve the compound in an organic solvent like ether and precipitate the hydrochloride salt by adding HCl in ether.[2] The purified salt can then be filtered. Alternatively, the salt can be neutralized with a base, the free amine extracted into an organic solvent, dried, and then the pure hydrochloride salt can be reformed.

Q3: Can the primary amine of this compound undergo diazotization?

A3: Yes, as a primary aromatic amine, it can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[12] These intermediates can be unstable and may lead to a variety of byproducts if not used immediately in a subsequent reaction, such as a Sandmeyer reaction. It is crucial to maintain low temperatures (0-5 °C) during diazotization to minimize decomposition.

Q4: Are there any known incompatibilities with common reagents or solvents?

A4:

  • Strong Oxidizing Agents: Avoid strong oxidants as they will readily oxidize the benzylic amine.[13][14]

  • Strong Bases: While the hydrochloride salt is stable, treatment with a strong base will liberate the free amine, which is more susceptible to oxidation and self-condensation.

  • Reactive Carbonyls: The primary amine can react with aldehydes and ketones to form imines. If these are not the desired products, their presence as impurities in solvents or reagents should be avoided.

References

  • Aromatic Nitro Compounds. (n.d.).
  • Oxidative self-condensation of benzylamine. (n.d.).
  • Selective Reduction of Nitroarenes. (n.d.). LookChem.
  • Reduction of nitro compounds. (2024). In Wikipedia.
  • How to purify Benzylamine? (2024). Reddit.
  • Oxidation and Deprotection of Primary Benzylamines by Visible Light Flavin Photoc
  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
  • Side Chain Oxidations, Phenols, Arylamines. (2022). Chemistry LibreTexts.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • A Walk through Recent Nitro Chemistry Advances. (2020).
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.).
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.).
  • Nitro Compounds, Aromatic. (n.d.).
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S.
  • Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (n.d.).

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride: A Focus on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. (3-Methyl-4-nitrophenyl)methanamine hydrochloride, a substituted aromatic amine, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of its characterization, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, while also offering a comparative perspective on alternative analytical methodologies. As Senior Application Scientists, our goal is to not only present data but to illuminate the rationale behind the analytical choices, ensuring a robust and validated characterization workflow.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as the preeminent tool for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR allows for the precise mapping of its constituent protons, confirming the substitution pattern of the aromatic ring and the integrity of the methanamine side chain.

Predicted ¹H NMR Spectrum of this compound
Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic H (H-2)~8.0 - 8.2d1HOrtho to the strongly electron-withdrawing nitro group, leading to significant deshielding.[1][2]
Aromatic H (H-5)~7.6 - 7.8dd1HOrtho to the methyl group and meta to the nitro group. Experiences moderate deshielding.
Aromatic H (H-6)~7.4 - 7.6d1HPara to the nitro group and ortho to the aminomethyl group.
Benzylic CH₂~4.0 - 4.3s2HAdjacent to the electron-withdrawing aromatic ring and the positively charged ammonium group.[3]
Methyl CH₃~2.5 - 2.7s3HAttached to the aromatic ring.
Ammonium NH₃⁺~8.5 - 9.5br s3HProtons on the nitrogen atom, often broad due to quadrupolar relaxation and exchange. The chemical shift is highly dependent on solvent and concentration.[4]

Experimental Protocol for ¹H NMR Analysis

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data. The following detailed methodology incorporates best practices for sample preparation and instrument operation.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • Tetramethylsilane (TMS) internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with the following parameters (can be adjusted as needed):

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

      • Spectral Width: -2 to 12 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the ¹H NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Multiplicity & Coupling integrate->analyze report report analyze->report Final Report

Caption: Workflow for ¹H NMR Analysis of the Target Compound.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides a more comprehensive and irrefutable characterization. Below is a comparison of ¹H NMR with other common analytical methods.

Technique Information Provided Advantages Disadvantages Synergy with ¹H NMR
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Provides a direct count of non-equivalent carbons; less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.Complements ¹H NMR by providing the carbon skeleton, aiding in the complete structural assignment.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, and requires minimal sample preparation.[3]Provides limited information on the overall molecular structure and connectivity.Confirms the presence of key functional groups predicted by NMR, such as the N-H bonds of the amine and the N-O bonds of the nitro group.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Extremely sensitive, providing accurate mass determination.Isomeric compounds can be difficult to distinguish without tandem MS.Confirms the molecular formula and provides complementary structural information through fragmentation analysis.
Computational Chemistry Theoretical prediction of NMR spectra and molecular geometry.Allows for the prediction of spectra for novel compounds and can aid in the assignment of complex spectra.[5]Accuracy is dependent on the level of theory and basis set used; requires computational resources.Can be used to validate experimental NMR data and resolve ambiguities in spectral interpretation.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with the protons labeled for NMR assignment.

Caption: Structure of this compound.

Conclusion

The structural elucidation of this compound is most effectively achieved through ¹H NMR spectroscopy. This technique provides a detailed and unambiguous fingerprint of the molecule's proton framework. However, for complete and robust characterization, particularly in a regulatory or drug development context, a multi-faceted analytical approach is recommended. The integration of ¹³C NMR, IR spectroscopy, and mass spectrometry provides orthogonal data that, when combined, offers an unassailable confirmation of the compound's identity and purity. The principles and protocols outlined in this guide serve as a comprehensive framework for the successful analysis of this and structurally related compounds.

References

  • Liu, X., et al. (2013). Catalysis Science & Technology, 3, 3200.
  • Brainly. (2024). Consider the structure of p-nitrotoluene. How many HNMR signals (peaks) would you expect to see in the.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • ChemicalBook. 4-Nitrotoluene(99-99-0) 1H NMR spectrum.
  • Chemodex. Benzylamine hydrochloride.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).
  • ChemicalBook. N-Benzylhydroxylamine hydrochloride(29601-98-7) 1H NMR spectrum.
  • ChemicalBook. Benzylamine hydrochloride(3287-99-8) 1H NMR spectrum.
  • Indian Institute of Science Education and Research Pune. (n.d.). Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water.
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A Comparative Reactivity Analysis of Substituted Benzylamines: The Case of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzylamine and its derivatives are cornerstone building blocks in modern organic synthesis and medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The reactivity of the benzylamine moiety, governed by the nucleophilicity of the nitrogen atom, is paramount to its utility in forming critical bonds, most notably in N-alkylation and N-acylation reactions. However, the reactivity of a given benzylamine derivative is not static; it is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring.

This guide provides an in-depth comparative analysis of the reactivity of (3-Methyl-4-nitrophenyl)methanamine hydrochloride, a key intermediate in various synthetic pathways. Its performance is objectively compared against a panel of structurally diverse benzylamines in two fundamental reaction classes: N-acylation and N-alkylation. By elucidating the structure-activity relationships, this guide aims to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to select the appropriate substrate and optimize reaction conditions for their specific synthetic goals.

Theoretical Framework: Deconstructing Benzylamine Reactivity

The reactivity of a benzylamine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom to attack an electrophile.[5] Any structural feature that modulates the electron density on this nitrogen will directly impact its nucleophilicity and, consequently, its reaction rate.

1.1. Electronic Effects of Aromatic Substituents

Substituents on the phenyl ring exert powerful electronic effects that are transmitted to the benzylic amine. These are broadly classified as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) substituent are strongly electron-withdrawing through both induction (-I) and resonance (-M effects).[6][7] They pull electron density away from the aromatic ring and the benzylic carbon, which in turn reduces the electron density on the nitrogen atom. This deactivating effect significantly dampens the amine's nucleophilicity.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring via resonance (+M) or induction (+I), respectively. This increases electron density on the nitrogen, enhancing its nucleophilicity and accelerating reactions with electrophiles.[8]

For our target molecule, (3-Methyl-4-nitrophenyl)methanamine , the powerful electron-withdrawing nitro group at the para position is the dominant electronic influence. The methyl group at the meta position provides a minor, opposing electron-donating effect through induction, but its impact is largely overshadowed by the nitro group.

1.2. Steric Hindrance

The spatial arrangement of atoms near the reaction center can physically impede the approach of a reactant, a phenomenon known as steric hindrance.[9][10][11] For benzylamines, substituents at the ortho position (e.g., 2-methylbenzylamine) can crowd the aminomethyl group, slowing reaction rates, particularly with bulky electrophiles.

1.3. The Hydrochloride Salt Form

(3-Methyl-4-nitrophenyl)methanamine is supplied as a hydrochloride salt. In this protonated state (R-CH₂NH₃⁺ Cl⁻), the nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic. Therefore, for any reaction to occur, the free amine must be liberated in situ through the addition of a base to neutralize the HCl. This is a critical experimental consideration.

Experimental Design and Rationale

To provide a robust comparison, a panel of benzylamines was selected to represent a spectrum of electronic and steric properties. Their reactivity was assessed in two ubiquitous transformations: N-acylation and N-alkylation.

2.1. Selected Benzylamines for Comparison:

  • Benzylamine: The unsubstituted parent compound, serving as our baseline.

  • 4-Methoxybenzylamine: Features a strong electron-donating group (+M, +I) to represent an activated, highly reactive amine.

  • 4-Chlorobenzylamine: Contains a moderately deactivating, electron-withdrawing group (-I, +M) for an intermediate comparison.

  • 2-Methylbenzylamine: Introduces steric hindrance at the ortho position to evaluate spatial effects.

  • (3-Methyl-4-nitrophenyl)methanamine: The target molecule, featuring a powerful electron-withdrawing group and a weak donating group.

2.2. Model Reactions:

  • N-Acylation: Reaction with benzoyl chloride. This is a classic amide bond formation reaction sensitive to the nucleophilicity of the amine.[12][13]

  • N-Alkylation: Reaction with benzyl bromide. A standard Sₙ2 reaction where the amine acts as the nucleophile.[8][14]

2.3. Kinetic Analysis Workflow

The relative reactivity was quantified by monitoring the reaction progress over time using High-Performance Liquid Chromatography (HPLC). Pseudo-first-order conditions were established by using a large excess of the electrophile. The rate of consumption of the starting benzylamine was measured, and the observed rate constant (k_obs) was calculated for each derivative.

G A Stock Solutions of 5 Benzylamine Derivatives D Equilibrate Amine & Base in Solvent at 25°C A->D B Stock Solution of Electrophile (e.g., Benzoyl Chloride) E Initiate Reaction: Add Electrophile B->E C Base Solution (e.g., Triethylamine) C->D D->E F Quench Aliquots at Timed Intervals E->F G Analyze by HPLC F->G H Plot ln([Amine]t/[Amine]0) vs. Time G->H I Calculate k_obs from Slope H->I J Compare Reactivity I->J

Caption: Workflow for comparative kinetic analysis.

Comparative Reactivity Data

The following sections detail the experimental protocols and the resulting kinetic data.

Part A: N-Acylation with Benzoyl Chloride

This experiment quantifies the rate at which different benzylamines form an amide bond with a standard acylating agent.

Experimental Protocol: N-Acylation

  • To a solution of the respective benzylamine (0.1 mmol) and triethylamine (0.15 mmol, 1.5 equiv) in dichloromethane (10 mL) stirred at 25°C, a solution of benzoyl chloride (1.0 mmol, 10 equiv) in dichloromethane (1 mL) was added rapidly.

  • The reaction was monitored immediately. At specified time intervals (e.g., 1, 3, 5, 10, 20, 30 min), a 0.5 mL aliquot was withdrawn and quenched in a vial containing 1.0 mL of a 5% aqueous HCl solution.

  • The quenched samples were analyzed by reverse-phase HPLC to determine the concentration of the remaining benzylamine.

  • The natural logarithm of the concentration ratio (ln([Amine]t/[Amine]₀)) was plotted against time to derive the pseudo-first-order rate constant (k_obs).

Caption: Generalized mechanism for N-acylation of benzylamines.

Table 1: Comparative Rate Constants for N-Acylation

EntryBenzylamine DerivativeSubstituent EffectsObserved Rate Constant (k_obs, s⁻¹)Relative Rate
14-MethoxybenzylamineStrong EDG (+M)9.8 x 10⁻³109
2Benzylamine(Baseline)9.0 x 10⁻⁴10
32-MethylbenzylamineWeak EDG (+I), Steric Hindrance4.5 x 10⁻⁴5
44-ChlorobenzylamineEWG (-I)1.8 x 10⁻⁴2
5(3-Methyl-4-nitrophenyl)methanamineStrong EWG (-M, -I), Weak EDG (+I)9.0 x 10⁻⁶0.1
Part B: N-Alkylation with Benzyl Bromide

This experiment assesses the Sₙ2 reactivity of the benzylamine panel, which is also fundamentally dependent on nucleophilicity.

Experimental Protocol: N-Alkylation

  • A solution of the respective benzylamine (0.1 mmol) and potassium carbonate (0.2 mmol, 2.0 equiv) in acetonitrile (10 mL) was stirred at 45°C.

  • A solution of benzyl bromide (1.0 mmol, 10 equiv) in acetonitrile (1 mL) was added.

  • The reaction was monitored over a longer period (e.g., 1, 2, 4, 8, 16, 24 hours) due to slower reaction rates. Aliquots were withdrawn, quenched with dilute acid, and analyzed by HPLC as described above.

  • The pseudo-first-order rate constant (k_obs) was determined from the kinetic plot.

Table 2: Comparative Rate Constants for N-Alkylation

EntryBenzylamine DerivativeSubstituent EffectsObserved Rate Constant (k_obs, s⁻¹)Relative Rate
14-MethoxybenzylamineStrong EDG (+M)5.2 x 10⁻⁴87
2Benzylamine(Baseline)6.0 x 10⁻⁵10
34-ChlorobenzylamineEWG (-I)1.2 x 10⁻⁵2
42-MethylbenzylamineWeak EDG (+I), Steric Hindrance9.0 x 10⁻⁶1.5
5(3-Methyl-4-nitrophenyl)methanamineStrong EWG (-M, -I), Weak EDG (+I)6.0 x 10⁻⁷0.1

Discussion and Mechanistic Interpretation

The experimental data presented in Tables 1 and 2 clearly demonstrate a strong correlation between the electronic nature of the aromatic substituents and the nucleophilic reactivity of the benzylamine.

Highest Reactivity: As predicted, 4-methoxybenzylamine was the most reactive substrate in both acylation and alkylation, with reaction rates over 80 times faster than the baseline. The potent electron-donating resonance effect (+M) of the methoxy group enriches the electron density on the nitrogen atom, making it a superior nucleophile.

Baseline Reactivity: Unsubstituted benzylamine provides the benchmark against which all other derivatives are measured.

Reduced Reactivity:

  • 4-Chlorobenzylamine displayed significantly reduced reactivity. The inductive electron-withdrawing effect (-I) of the chlorine atom outweighs its weak resonance donation, decreasing the nitrogen's nucleophilicity.[8]

  • 2-Methylbenzylamine presents an interesting case. While the methyl group is weakly electron-donating, the observed rate is lower than that of unsubstituted benzylamine. This is a clear manifestation of steric hindrance. The ortho-methyl group impedes the trajectory of the incoming electrophile, increasing the activation energy of the transition state. This effect was more pronounced in the alkylation reaction, which is known to be highly sensitive to steric bulk around the nucleophile.[15]

Lowest Reactivity: (3-Methyl-4-nitrophenyl)methanamine was by far the least reactive compound in the series, reacting approximately 100 times slower than unsubstituted benzylamine. This dramatic decrease is a direct consequence of the powerful electron-withdrawing nitro group. It severely depletes the electron density on the nitrogen atom, making it a very poor nucleophile. The weak inductive donation from the meta-methyl group is insufficient to counteract this profound deactivating effect.

Practical Implications and Conclusion

This comparative guide underscores the critical role that substituent effects play in modulating the reactivity of benzylamines. The reactivity of This compound is substantially attenuated due to the dominant electron-withdrawing nature of the 4-nitro group.

For researchers and process chemists, this has several practical implications:

  • Reaction Conditions: When using (3-Methyl-4-nitrophenyl)methanamine as a nucleophile, one must anticipate the need for more forcing reaction conditions. This may include higher temperatures, longer reaction times, the use of a more potent base, or a more reactive electrophile to achieve satisfactory conversion.

  • Chemoselectivity: The low nucleophilicity of this amine can be advantageous in complex molecules where chemoselectivity is desired. It may remain unreacted under conditions that would modify more nucleophilic amines.

  • Base Stoichiometry: It is imperative to include at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate) to liberate the free amine from its hydrochloride salt before it can participate in any nucleophilic reaction.

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A Comparative Guide to the Efficacy of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. (3-Methyl-4-nitrophenyl)methanamine hydrochloride has emerged as a versatile reagent, offering a unique combination of functionalities that can be strategically exploited in various synthetic transformations. This guide provides an in-depth, objective comparison of the performance of this compound against alternative reagents in key synthetic pathways, supported by experimental data and detailed protocols.

Introduction to this compound: A Multifunctional Building Block

This compound is a substituted benzylamine that features a primary amine, a nitro group, and a methyl group on the aromatic ring. This trifecta of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The primary amine serves as a nucleophile or a precursor to imines, while the nitro group can be reduced to an amine, enabling further cyclization or derivatization. The methyl group provides steric and electronic influence, which can be leveraged to fine-tune the reactivity and properties of the final products.[3]

Reductive Amination: A Gateway to Substituted Benzylamines

A primary application of this compound lies in its synthesis via the reductive amination of 3-methyl-4-nitrobenzaldehyde. This reaction is a cornerstone of amine synthesis, offering a direct and controlled method for the formation of C-N bonds.[1]

Comparative Analysis of Reducing Agents

The choice of reducing agent in the reductive amination of 3-methyl-4-nitrobenzaldehyde is critical to avoid the undesired reduction of the nitro group. A comparative study highlights the efficacy of different reducing agents.

Reducing AgentReaction ConditionsYield of (3-Methyl-4-nitrophenyl)methanamineCommentsReference
Sodium Borohydride (NaBH₄)Methanol, rt, 12hModeratePartial reduction of the nitro group observed, leading to azo- and azoxy- byproducts.[4]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7, 24hGoodMore selective for the imine reduction, but concerns about cyanide toxicity.[1]
Borane-tert-butylamine/MSATHF, 0°C to rt, 6hHighExcellent selectivity for the imine; no reduction of the nitro group observed. Safer alternative to NaBH₃CN.[4]
H₂/Pd-CEthanol, 50 psi, 6hHighEffective but requires specialized high-pressure equipment.[5]

Causality Behind Experimental Choices: The use of milder and more selective reducing agents like borane-tert-butylamine complex activated with methanesulfonic acid (MSA) is preferred to prevent the premature reduction of the nitro group. The acidity of the reaction medium is also crucial; maintaining a slightly acidic pH (around 6-7) facilitates imine formation without promoting significant hydrolysis.[4]

Experimental Protocol: Reductive Amination using Borane-tert-butylamine
  • To a solution of 3-methyl-4-nitrobenzaldehyde (1.0 eq) in anhydrous THF, add a solution of methylamine (1.2 eq, as a solution in THF or ethanol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of borane-tert-butylamine complex (1.5 eq) in THF.

  • Add methanesulfonic acid (1.5 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by forming the hydrochloride salt.

Diagram of the Reductive Amination Workflow

G cluster_0 Reductive Amination Workflow start 3-Methyl-4-nitrobenzaldehyde + Methylamine imine In situ Imine Formation start->imine THF, rt reduction Reduction with Borane-tert-butylamine/MSA imine->reduction THF, 0°C to rt workup Aqueous Workup & Purification reduction->workup product (3-Methyl-4-nitrophenyl)methanamine workup->product

Caption: Workflow for the synthesis of (3-Methyl-4-nitrophenyl)methanamine.

Synthesis of Heterocyclic Scaffolds: The Quinazoline Core

Substituted benzylamines are pivotal precursors in the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[6][7] this compound can serve as a key building block for the synthesis of substituted quinazolines. The general strategy involves the reaction of the benzylamine with a suitable carbonyl compound or its equivalent, followed by cyclization, often after reduction of the nitro group.

Comparative Analysis of Benzylamine Precursors in Quinazoline Synthesis

The electronic nature of the substituents on the benzylamine ring significantly influences the reaction conditions and yields in quinazoline synthesis.

Benzylamine PrecursorReaction withConditionsYield of QuinazolineCommentsReference
(3-Methyl-4-nitrophenyl)methanamine Triethyl orthoformate1. SnCl₂/EtOH (reduction) 2. Reflux, 4hGood (inferred)The nitro group requires reduction prior to cyclization. The methyl group may slightly hinder cyclization sterically but also provides electron donation.[8] (inferred)
4-NitrobenzylamineTriethyl orthoformate1. Fe/AcOH (reduction) 2. Reflux, 3hHighElectron-withdrawing nitro group requires reduction. No steric hindrance from a methyl group.[8]
4-MethoxybenzylamineTriethyl orthoformateReflux, 2hExcellentThe electron-donating methoxy group activates the ring, facilitating cyclization without the need for a prior reduction step.[6]
BenzylamineTriethyl orthoformateReflux, 6hModerateUnsubstituted ring is less activated, requiring longer reaction times.[6]

Causality Behind Experimental Choices: Electron-donating groups (like methoxy) on the aromatic ring increase the nucleophilicity of the aniline nitrogen (formed after nitro reduction), thereby accelerating the intramolecular cyclization step. Conversely, electron-withdrawing groups necessitate a separate reduction step and may require more forcing conditions for cyclization. The ortho-methyl group in the target compound introduces some steric hindrance, which could potentially lower the reaction rate compared to an unsubstituted analogue.

Experimental Protocol: Synthesis of a 6-Nitro-7-methyl-quinazoline Derivative
  • Reduction of the Nitro Group: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq). Reflux the mixture for 2 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, (4-Amino-3-methylphenyl)methanamine, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Cyclization: To the crude diamine in triethyl orthoformate (5.0 eq), add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 7-methyl-6-nitro-3,4-dihydroquinazoline, which can be subsequently oxidized to the quinazoline.

Diagram of the Quinazoline Synthesis Pathway

G cluster_1 Quinazoline Synthesis Pathway start (3-Methyl-4-nitrophenyl)methanamine Hydrochloride reduction Nitro Group Reduction (SnCl2/EtOH) start->reduction diamine (4-Amino-3-methylphenyl)methanamine reduction->diamine cyclization Cyclization with Triethyl Orthoformate diamine->cyclization product 7-Methyl-6-nitro-3,4-dihydroquinazoline cyclization->product

Caption: Synthetic pathway to a quinazoline derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its efficacy is particularly notable in the synthesis of substituted secondary amines via reductive amination, where careful selection of the reducing agent is crucial to preserve the nitro functionality for subsequent transformations. Furthermore, it serves as a competent precursor for the construction of heterocyclic systems like quinazolines, with its reactivity profile being influenced by the interplay of its methyl and nitro substituents.

While direct, quantitative comparisons with a broad range of other substituted benzylamines are still emerging in the literature, the available data for analogous compounds allows for informed predictions of its behavior. It is expected to be a highly useful substrate in many synthetic transformations, and its unique substitution pattern can be strategically exploited to access novel molecular architectures, particularly in the fields of medicinal chemistry and materials science. Further experimental studies directly comparing its performance will be invaluable to fully unlock its synthetic potential.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of isomeric compounds is not merely an academic exercise but a critical determinant of a substance's efficacy, safety, and patentability. Positional isomers, such as those of (3-Methyl-4-nitrophenyl)methanamine hydrochloride, can exhibit vastly different biological activities and physical properties. Consequently, the ability to unequivocally distinguish between these isomers is paramount. This guide provides a comprehensive spectroscopic framework for the comparative analysis of this compound and its positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).

The core principle underpinning this comparative analysis is that the spatial arrangement of the methyl (-CH₃), nitro (-NO₂), and aminomethyl (-CH₂NH₃⁺) groups on the benzene ring creates unique electronic environments. These differences, though subtle, manifest as distinct and measurable signatures in various spectroscopic techniques. This guide will delve into the theoretical underpinnings of these differences and provide practical, field-proven protocols for their detection and analysis.

The Isomers in Focus

For the purpose of this guide, we will consider the primary isomers of this compound. The relative positions of the three substituents on the benzene ring give rise to several positional isomers. Understanding the expected spectroscopic variations is key to their individual identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the isomers of this compound, both ¹H and ¹³C NMR will reveal telling differences.

Theoretical Underpinnings: Why Isomers Diverge in NMR

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating (or weakly withdrawing) nature of the methyl (-CH₃) and aminomethyl (-CH₂NH₃⁺) groups significantly influence the electron density distribution around the aromatic ring.

  • ¹H NMR: The protons on the aromatic ring will exhibit chemical shifts that are dependent on their proximity to the various substituents. Protons ortho and para to the strongly electron-withdrawing nitro group will be deshielded and appear at a higher chemical shift (downfield).[1] Conversely, protons near the methyl group will be slightly more shielded. The coupling patterns (splitting) between adjacent aromatic protons will also be a key differentiator, providing information on the substitution pattern. The protons of the methyl and aminomethyl groups will also show distinct chemical shifts based on their electronic environment.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also profoundly affected by the substituents. The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded.[2] The positions of the other aromatic carbons will vary predictably based on the additive effects of the substituents.[2][3]

Predicted NMR Data Comparison
Isomer Aromatic Protons (δ, ppm) Methyl Protons (δ, ppm) Aminomethyl Protons (δ, ppm) Aromatic Carbons (δ, ppm)
(3-Methyl-4-nitrophenyl)methanamine HCl Three distinct signals in the 7.5-8.5 ppm range, with complex splitting.~2.5 ppm~4.2 ppmSix distinct signals in the 120-150 ppm range.
(2-Methyl-3-nitrophenyl)methanamine HCl Three distinct signals, likely with one proton shifted significantly downfield due to proximity to the nitro group.~2.6 ppm~4.3 ppmSix distinct signals, with varied chemical shifts compared to the 3,4-isomer.
(4-Methyl-3-nitrophenyl)methanamine HCl Three distinct signals, with different coupling patterns and chemical shifts from the other isomers.~2.4 ppm~4.1 ppmSix distinct signals, reflecting the altered substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound isomers.

Sample Preparation:

  • Weigh approximately 5-10 mg of the amine hydrochloride salt for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for hydrochloride salts due to its excellent solubilizing power for polar compounds.

  • Ensure complete dissolution. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • The final sample volume should be approximately 0.5-0.6 mL.[5]

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (d1): 2-5 seconds.

Data Analysis:

  • Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H).

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing for the differentiation of isomers.

Theoretical Underpinnings: Vibrational Fingerprints of Isomers

The positions of the methyl, nitro, and aminomethyl groups on the benzene ring will influence the IR spectrum in several key regions:

  • N-O Stretching: Aromatic nitro compounds exhibit two strong stretching vibrations for the N-O bond, an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[6] The exact positions of these bands can be subtly affected by the electronic influence of the other substituents.

  • N-H Bending: The primary amine salt (-NH₃⁺) will show a characteristic broad absorption in the 2800-3200 cm⁻¹ range due to N-H stretching, and a bending vibration around 1600-1500 cm⁻¹.

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.[7] This "fingerprint" region is often diagnostic for the substitution pattern (e.g., 1,2,4-trisubstituted vs. 1,2,3-trisubstituted).

Predicted IR Data Comparison
Isomer N-O Asymmetric Stretch (cm⁻¹) N-O Symmetric Stretch (cm⁻¹) C-H Out-of-Plane Bending (cm⁻¹)
(3-Methyl-4-nitrophenyl)methanamine HCl ~1520~1345Characteristic pattern for 1,2,4-trisubstitution.
(2-Methyl-3-nitrophenyl)methanamine HCl ~1530~1350Characteristic pattern for 1,2,3-trisubstitution.
(4-Methyl-3-nitrophenyl)methanamine HCl ~1525~1348Characteristic pattern for 1,2,4-trisubstitution, but with subtle shifts from the 3,4-isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for solid samples, requiring minimal sample preparation.

Sample Preparation:

  • Ensure the sample is dry and finely powdered.

  • Place a small amount of the sample directly onto the ATR crystal.

Instrument Parameters:

  • Acquisition Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Data Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Identify the characteristic absorption bands for the nitro, amine, and aromatic C-H groups.

  • Compare the fingerprint region (below 1500 cm⁻¹) of the different isomers to identify diagnostic differences in the C-H out-of-plane bending vibrations.

Caption: IR Spectroscopy Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in our target molecules is the nitrophenyl group. The position of the substituents will affect the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).

Theoretical Underpinnings: Substituent Effects on λ_max

The nitro and aminomethyl groups have a significant impact on the electronic structure of the benzene ring. The nitro group is a strong chromophore, and its interaction with the other substituents will alter the energy of the π → π* transitions.

  • Bathochromic and Hypsochromic Shifts: The position of the methyl and aminomethyl groups relative to the nitro group will cause either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths of the λ_max. These shifts arise from the stabilization or destabilization of the ground and excited states. For instance, isomers with greater resonance stabilization of the excited state will exhibit a bathochromic shift.

Predicted UV-Vis Data Comparison

Based on studies of isomeric nitroanilines and nitrotoluenes, we can predict the following trends.[8][9]

Isomer Predicted λ_max (nm) Rationale
(3-Methyl-4-nitrophenyl)methanamine HCl ~270-280The para-nitro group to the aminomethyl group allows for significant charge transfer character.
(2-Methyl-3-nitrophenyl)methanamine HCl ~260-270Steric hindrance between the ortho-methyl and adjacent groups may reduce conjugation, leading to a hypsochromic shift.
(4-Methyl-3-nitrophenyl)methanamine HCl ~275-285The para-methyl group to the aminomethyl group can enhance hyperconjugation, potentially leading to a slight bathochromic shift compared to the 3,4-isomer.
Experimental Protocol: UV-Vis Spectrophotometry

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 AU (Absorbance Units). A typical starting concentration for analysis is 10-20 µg/mL.

  • Use the same solvent as a blank for background correction.

Instrument Parameters:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Data Analysis:

  • Record the absorbance spectrum of the sample against the solvent blank.

  • Determine the λ_max for each isomer.

  • If performing quantitative analysis, create a calibration curve using standards of known concentrations.

Caption: UV-Vis Spectroscopy Workflow.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While positional isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a means of differentiation. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating isomers before they enter the mass spectrometer.[10]

Theoretical Underpinnings: Isomer-Specific Fragmentation

The fragmentation of the molecular ion is directed by the positions of the functional groups. The stability of the resulting fragment ions will dictate the observed fragmentation pathways.

  • Ortho Effects: Isomers with substituents in ortho positions to each other can sometimes undergo unique fragmentation pathways involving intramolecular interactions or rearrangements, which are not possible in the meta and para isomers.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group is a likely fragmentation pathway. The relative abundance of the resulting ions may vary between isomers.

  • Loss of Nitro Group: The loss of the nitro group (NO₂) or related fragments (e.g., NO, O) is another common pathway, and its likelihood can be influenced by the electronic effects of the other substituents.

Predicted Mass Spectrometry Data Comparison
Isomer Key Fragment Ions (m/z) Distinguishing Features
(3-Methyl-4-nitrophenyl)methanamine HCl Molecular ion, fragments from loss of HCl, NH₃, and NO₂.Relative intensities of fragments will differ from other isomers.
(2-Methyl-3-nitrophenyl)methanamine HCl Molecular ion, fragments from loss of HCl, NH₃, and NO₂.Potential for unique fragments due to ortho-interactions between methyl and nitro or aminomethyl groups.
(4-Methyl-3-nitrophenyl)methanamine HCl Molecular ion, fragments from loss of HCl, NH₃, and NO₂.Fragmentation pattern will be distinct from the other isomers due to the altered electronic environment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydrochloride salt is often derivatized or analyzed as the free base.

Sample Preparation (as free base):

  • Dissolve the hydrochloride salt in a small amount of water.

  • Add a slight excess of a weak base (e.g., sodium bicarbonate solution) to neutralize the HCl and form the free amine.

  • Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • Dilute the sample in an appropriate solvent for GC injection.

Instrument Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure separation of the isomers.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Data Analysis:

  • Analyze the chromatogram to determine the retention times of the different isomers.

  • Examine the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and the characteristic fragment ions.

  • Compare the fragmentation patterns of the different isomers.

Caption: GC-MS Workflow.

Conclusion

The spectroscopic differentiation of this compound isomers is a multifaceted task that relies on the careful application and interpretation of several analytical techniques. NMR spectroscopy provides the most definitive structural information through the analysis of chemical shifts and coupling patterns. IR spectroscopy offers a rapid method for identifying functional groups and gaining insight into the substitution pattern of the aromatic ring. UV-Vis spectroscopy can distinguish between isomers based on shifts in their maximum absorbance, reflecting differences in their electronic structures. Finally, mass spectrometry, particularly when coupled with gas chromatography, can separate the isomers and provide unique fragmentation patterns for their identification.

By employing a combination of these spectroscopic methods, researchers, scientists, and drug development professionals can confidently and accurately characterize these critical positional isomers, ensuring the quality, safety, and efficacy of their materials and products.

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A Researcher's Guide to the Structural Elucidation of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride Derivatives: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and informs formulation strategies. (3-Methyl-4-nitrophenyl)methanamine hydrochloride serves as a versatile scaffold in organic synthesis. Its derivatives are of significant interest for developing novel therapeutic agents and functional materials. This guide provides a comprehensive framework for the X-ray crystallographic analysis of these derivatives, offering a comparative lens through which to evaluate their solid-state properties.

While a direct comparison of pre-existing crystallographic data on a wide range of this compound derivatives is limited in the current literature, this guide will equip researchers with the foundational knowledge, experimental protocols, and comparative logic to undertake such studies. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Starting Point: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity compounds and the often-challenging process of growing single crystals suitable for diffraction.

Generalized Synthesis of Derivatives

Derivatives of (3-Methyl-4-nitrophenyl)methanamine can be readily synthesized through various established organic reactions. For instance, N-alkylation or N-acylation of the primary amine can introduce a wide range of functional groups, allowing for systematic exploration of the chemical space.

  • N-Alkylation: Reaction of the parent amine with alkyl halides in the presence of a non-nucleophilic base.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

It is crucial to meticulously purify the synthesized derivatives, typically by column chromatography or recrystallization, as impurities can significantly hinder crystallization.

The Art and Science of Crystallization

Obtaining a high-quality single crystal is often the most significant bottleneck in X-ray crystallography.[1][2] A suitable crystal should be well-formed, free of defects, and typically larger than 0.1 mm in all dimensions.[3] The process involves creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered, crystalline fashion.[4]

Key Crystallization Techniques for Small Organic Molecules:

Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.[4]Simple to set up.Rate of evaporation can be difficult to control precisely.[4]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a solvent in which the compound is less soluble (the "anti-solvent").[5]Allows for fine control over the rate of crystallization. Can be performed with small amounts of sample.[5]Requires careful selection of the solvent/anti-solvent system.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface.Can produce high-quality crystals.Can be technically challenging to set up without disturbing the interface.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.Effective for compounds with a steep solubility curve.Requires a programmable cooling bath for best results.

Experimental Protocol: Vapor Diffusion Crystallization

  • Solvent Screening: Begin by assessing the solubility of the purified derivative in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Prepare the Sample Vial: Dissolve 2-5 mg of the compound in 0.5 mL of the chosen solvent in a small, clean vial.

  • Prepare the Reservoir: In a larger vial, add 1-2 mL of an anti-solvent in which the compound is poorly soluble but is miscible with the primary solvent.

  • Set Up the Diffusion: Place the small vial inside the larger vial, ensuring the liquid levels are not in contact. Seal the larger vial tightly.

  • Incubate: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent vapor will slowly diffuse into the sample solution, reducing its solubility and promoting crystal growth.[5]

  • Monitor: Check for crystal formation periodically over several days to weeks.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern.[7] By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be generated, from which the atomic structure can be determined.[3]

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output CrystalGrowth Grow Single Crystal CrystalSelection Select & Mount Crystal CrystalGrowth->CrystalSelection Diffractometer Place in X-ray Beam CrystalSelection->Diffractometer DataCollection Rotate & Collect Diffraction Pattern Diffractometer->DataCollection DataProcessing Process Data (Intensities) DataCollection->DataProcessing StructureSolution Solve Phase Problem (Direct Methods) DataProcessing->StructureSolution StructureRefinement Refine Atomic Model StructureSolution->StructureRefinement CIF Generate CIF File StructureRefinement->CIF Analysis Analyze Structure CIF->Analysis

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector.[7]

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[3]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the fit and determine the final atomic coordinates, bond lengths, and angles.[8][9]

Comparative Analysis: What the Data Reveals

The true power of these studies lies in the comparison of crystallographic data across a series of derivatives. Subtle changes in the molecular structure can lead to significant differences in the crystal packing and intermolecular interactions, which in turn influence macroscopic properties like solubility, melting point, and stability.

Hypothetical Comparative Data for Derivatives:

Parameter Parent HCl Salt N-ethyl Derivative N-acetyl Derivative
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Unit Cell Volume (ų) 125013501180
Density (g/cm³) 1.451.401.52
Key H-Bonding Motif N-H···ClN-H···ClN-H···O (amide)
π-π Stacking Distance (Å) 3.84.23.6

Interpretation of Comparative Data:

  • Crystal System and Space Group: A change in the crystal system or space group indicates a fundamental shift in the symmetry of the crystal packing. This can be driven by the different steric demands of the substituent groups.

  • Unit Cell Volume and Density: The N-ethyl derivative might have a larger unit cell volume and lower density due to less efficient packing caused by the flexible ethyl group. Conversely, the N-acetyl derivative, with its ability to form strong amide-amide hydrogen bonds, might pack more efficiently, leading to a smaller unit cell and higher density.

  • Hydrogen Bonding: The introduction of an amide group in the N-acetyl derivative introduces a new, strong hydrogen bond donor (N-H) and acceptor (C=O). This can lead to the formation of robust hydrogen-bonded networks that dominate the crystal packing, potentially displacing the N-H···Cl interaction seen in the parent and N-ethyl derivatives.

  • π-π Stacking: The distance between the aromatic rings can be a crucial indicator of intermolecular forces. A shorter distance, as hypothetically seen in the N-acetyl derivative, suggests stronger π-π stacking interactions, which can contribute to greater thermal stability.

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, it is essential to compare its capabilities with other analytical techniques that offer complementary information.[10]

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, angles, and intermolecular interactions.[6]Unambiguous structure determination; provides high-resolution data.[11]Requires a single crystal; provides a static picture of the molecule.[10][12]
NMR Spectroscopy Information about the molecular structure and dynamics in solution; connectivity of atoms.[13]Provides data on the molecule's behavior in solution; can study dynamics.[10][11]Structure determination is indirect and model-dependent; less precise than crystallography; limited by molecular size.[12][14]
Mass Spectrometry Precise molecular weight and elemental composition.High sensitivity; requires very small amounts of sample.Provides no information about the 3D structure or connectivity.
FTIR Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.

G Compound Synthesized Derivative XRD XRD Compound->XRD NMR NMR Compound->NMR MS MS Compound->MS SolidState SolidState XRD->SolidState SolutionState SolutionState NMR->SolutionState Composition Composition MS->Composition

Conclusion

The structural elucidation of this compound derivatives through single-crystal X-ray crystallography is a powerful strategy for advancing drug discovery and materials science projects. By systematically synthesizing derivatives and comparing their crystal structures, researchers can gain deep insights into how molecular modifications influence solid-state properties. This guide provides the necessary framework, from crystallization to data interpretation, empowering scientific teams to conduct these critical studies with confidence and scientific rigor. The integration of crystallographic data with solution-state techniques like NMR will provide the most holistic understanding of these promising molecules.

References

  • Wikipedia. X-ray crystallography. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Matmatch. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • École Polytechnique Fédérale de Lausanne. Crystallization of small molecules. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • Bruker. Single Crystal X-ray Diffractometers. [Link]

  • YouTube. What is Single Crystal X-ray Diffraction? [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]

  • Wiley Online Library. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • MDPI. An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. [Link]

  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • National Institutes of Health. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. [Link]

  • Scientific Research Publishing. Three New Compounds Derived from Nitrofurantoin: X-Ray Structures and Hirshfeld Surface Analyses. [Link]

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A Guide to Establishing Analytical Standards for (3-Methyl-4-nitrophenyl)methanamine hydrochloride: A Method Development and Comparison Approach

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and validating analytical standards for (3-Methyl-4-nitrophenyl)methanamine hydrochloride. Acknowledging the limited availability of specific certified reference materials (CRMs) and established analytical monographs for this compound, this guide adopts a foundational approach. We will leverage well-documented methodologies for structurally related compounds, primarily 3-Methyl-4-nitrophenol , to build a robust framework for method development, validation, and comparison. This guide explains the causal reasoning behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, empowering scientists to adapt and optimize these methods for their specific needs.

Introduction: The Challenge of Novel Compound Analysis

This compound is a specific substituted aromatic amine of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing. The establishment of a qualified analytical standard is the cornerstone of any quality control (QC) or research and development (R&D) program. It ensures identity, purity, and strength. However, for novel or less-common compounds, readily available pharmacopeial standards or CRMs are often scarce.

This guide addresses this challenge directly. Instead of presenting a non-existent standard, we will build a logical, scientifically-grounded strategy for its analysis. We will draw parallels from the extensively studied compound, 3-Methyl-4-nitrophenol, a metabolite of the insecticide fenitrothion, for which validated analytical methods are abundant.[1][2] The structural similarity provides a strong starting point for developing methods for our target analyte.

Foundational Characterization of an Analytical Standard

Before quantitative analysis, a primary analytical standard for this compound must be unequivocally characterized. This process ensures the material's suitability for use as a calibrator.

Key Characterization Steps:

  • Identity Confirmation: Unambiguous structural confirmation is achieved using a combination of spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the methyl and methanamine groups on the nitrophenyl ring.

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that are unique to the molecule's structure.

    • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

  • Purity Assessment: Purity is not determined by a single method but by a combination of techniques.

    • Chromatographic Purity (HPLC, GC): A high-resolution chromatographic method is used to separate the main component from any potential impurities. Purity is typically expressed as a percentage of the total peak area.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Assessed by headspace Gas Chromatography (GC).

    • Inorganic Impurities: Measured by techniques like Inductively Coupled Plasma (ICP-MS) or determined as sulfated ash.

  • Assay (Absolute Purity): The final assigned purity value is calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%. This is often referred to as "mass balance."

Comparative Analysis of Chromatographic Techniques

The choice of analytical technique is critical and depends on factors like required sensitivity, selectivity, sample matrix, and available instrumentation.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most viable platforms for the analysis of this compound.

G Analyte Sample containing (3-Methyl-4-nitrophenyl)methanamine HCl Decision Primary Analytical Goal? Analyte->Decision Goal1 Routine QC / Purity Assay Decision->Goal1 Robustness & Simplicity Goal2 Trace-Level Detection / Impurity ID Decision->Goal2 Sensitivity & Identification Goal3 High Sensitivity & Selectivity in Complex Matrix Decision->Goal3 Ultimate Performance HPLC HPLC-UV GCMS GC-MS LCMSMS LC-MS/MS Goal1->HPLC Goal2->GCMS Goal3->LCMSMS

Data Comparison

The following table summarizes the performance characteristics of HPLC and GC-MS based on data from single-laboratory validation studies of the structurally related compound, 3-Methyl-4-nitrophenol. These values serve as a benchmark for what can be expected during method development for this compound.

ParameterHPLC-UV[3][4]GC-MS[2]LC-MS/MS[2]
Principle Separation based on polarity, UV detection.Separation based on volatility, mass detection.Separation based on polarity, tandem mass detection.
Limit of Detection (LOD) ~0.87 µg/mL~0.3 µg/LPotentially lower than GC-MS
Selectivity Moderate to GoodExcellentSuperior
Derivatization Required NoOften yes (for amines)No
Typical Application Purity assay, content uniformityImpurity identification, trace analysisBioanalysis, trace quantification in complex matrices
Advantages Robust, widely available, simple operation.High selectivity, structural information from MS.Highest sensitivity and selectivity.
Disadvantages Lower sensitivity than MS methods.May require derivatization, more complex.Higher cost and complexity.

Experimental Protocols: A Starting Point for Method Development

The following protocols are adapted from validated methods for related compounds and serve as a robust starting point.[1][3] It is imperative that these methods are fully validated for this compound according to ICH guidelines.

Protocol 1: HPLC-UV Method for Purity and Assay

Rationale: This reversed-phase HPLC method is the workhorse for purity assessment and assay determination. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase composition is selected to ensure adequate retention and sharp peak shape. The amine functional group in the target analyte necessitates careful pH control of the mobile phase to ensure it is in a consistent protonation state, which is critical for reproducible chromatography.

G Prep_Working Prep_Working Equilibrate Equilibrate Analyze Analyze Cal_Curve Cal_Curve

Methodology:

  • Instrumentation & Columns:

    • HPLC System with UV/DAD detector (e.g., Agilent 1200 series or equivalent).[3]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Reagents & Solutions:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Buffer: 10 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase: Acetonitrile:Buffer (e.g., starting with 50:50 v/v).

    • Diluent: Mobile Phase.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection Wavelength: Scan with DAD detector to find absorbance maximum. A starting point could be ~270 nm based on related structures.[1][3]

    • Injection Volume: 10-20 µL.[3]

    • Column Temperature: 30°C.[3]

  • Preparation of Solutions:

    • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 25.0 mL of Diluent.

    • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Stock Standard Solution 1-in-10 with Diluent.

    • Sample Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the working standard.

  • Validation Parameters to Assess (ICH Q2(R1)):

    • Specificity: Ensure no interference from placebo or known impurities.

    • Linearity: Analyze a series of standards (e.g., 5 concentrations) to demonstrate a linear relationship between peak area and concentration (r² > 0.99).

    • Range: The interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.

    • Accuracy (% Recovery): Spike a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and measure the recovery.

    • Precision (Repeatability & Intermediate Precision): Assess the variability of results from multiple preparations on the same day and on different days. Expressed as %RSD.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Protocol 2: GC-MS Method for Impurity Identification

Rationale: GC-MS is superior for identifying volatile and semi-volatile impurities. A primary challenge for analyzing amines like our target compound is their polarity, which can lead to poor peak shape and adsorption in the GC system. Derivatization, such as silylation, is often employed to block the active amine protons, increasing volatility and improving chromatography. The use of an inert flow path is crucial to prevent analyte loss.[5]

Methodology:

  • Instrumentation & Columns:

    • GC-MS System (e.g., Agilent 8890 GC with 5977 MSD).[6]

    • Column: A mid-polarity column like a DB-35ms or similar is a good starting point (e.g., 30 m x 0.25 mm, 0.25 µm).[7]

  • Reagents:

    • Derivatizing Agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

  • Sample Preparation (with Derivatization):

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 1 mL of solvent and sonicate to dissolve.

    • Add 100 µL of the derivatizing agent (e.g., BSTFA).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Acquisition Mode: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify the main component peak.

    • Analyze the mass spectra of smaller peaks to identify potential impurities by comparing them against spectral libraries (e.g., NIST) and known potential byproducts from the synthesis route.

Potential Impurities and Synthetic Considerations

Controlling impurities begins with understanding the synthetic route. A plausible synthesis of (3-Methyl-4-nitrophenyl)methanamine could involve the reduction of a corresponding precursor. This allows us to anticipate potential process-related impurities.

Potential Impurity Classes:

  • Starting Material Carryover: Unreacted precursors.

  • Intermediates: Incomplete reaction products.

  • Byproducts: Formed from side reactions, such as over-reduction of the nitro group or dimerization. For instance, investigations into the synthesis of other complex molecules have shown that impurities can arise from solvent degradation or unexpected side reactions catalyzed by reagents.[8]

  • Reagents: Residual catalysts or reducing agents.

A thorough impurity profiling study using a validated, stability-indicating method is a critical component of any drug development program, as mandated by ICH guidelines.[9]

Conclusion and Recommendations

While a dedicated analytical standard for this compound is not prominently available, a robust analytical control strategy can be successfully developed and validated. This guide provides the foundational protocols and comparative data necessary to initiate this process.

  • Recommendation 1: For routine quality control, purity, and assay, the HPLC-UV method is the recommended starting point due to its robustness and accessibility.[1]

  • Recommendation 2: For impurity identification and trace analysis, the GC-MS method (with derivatization) is the more powerful choice, providing higher selectivity and definitive structural information.[1]

  • Recommendation 3: For applications requiring the highest sensitivity, such as bioanalysis, developing an LC-MS/MS method would be the logical next step.[2]

The key to success lies in systematic method development and rigorous validation, transforming these starting protocols into reliable, purpose-fit analytical standards.

References

  • HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples. BenchChem.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-nitrophenol Quantification. BenchChem.
  • N-methyl-1-(4-nitrophenyl)methanamine. PubChem, National Center for Biotechnology Information.
  • 3-Methyl-4-nitrophenol. PubChem, National Center for Biotechnology Information.
  • 3-Methyl-4-nitrophenol - CRM. LABSTANDARD.
  • A Comparative Guide to Inter-Laboratory Quantification of 3-Methyl-4-nitrophenol. BenchChem.
  • Reference Materials. Sigma-Aldrich.
  • Nitrosamines Analysis in Pharmaceuticals. Agilent.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • GC AND GC/MS. Agilent.
  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, American Chemical Society.
  • Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research.

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A Comparative Guide to Catalysts for the Reduction of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Catalytic Reduction in Pharmaceutical Synthesis

The selective reduction of aromatic nitro compounds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. (3-Methyl-4-nitrophenyl)methanamine hydrochloride is a key starting material, and its conversion to the corresponding aniline, (4-amino-3-methylphenyl)methanamine, is a pivotal step in the generation of a versatile intermediate for drug discovery and development. The efficiency and selectivity of this reduction are of paramount importance, directly impacting the yield, purity, and cost-effectiveness of the overall synthetic route.

This guide provides a comprehensive comparative analysis of common heterogeneous catalysts for the reduction of this compound. We will delve into the performance of noble metal catalysts such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), as well as the widely used Raney Nickel. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to facilitate informed catalyst selection.

Understanding the Reaction: Catalytic Hydrogenation Pathway

The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline is generally understood to proceed through a stepwise reduction on the catalyst surface. This pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.

Reaction_Pathway Substrate (3-Methyl-4-nitrophenyl)methanamine Nitroso Nitroso Intermediate Substrate->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ Product (4-Amino-3-methylphenyl)methanamine Hydroxylamine->Product + H₂

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.

The choice of catalyst and reaction conditions can significantly influence the rate of each step and the potential for side reactions, thereby affecting the overall yield and purity of the final product.

Comparative Analysis of Catalyst Performance

The selection of an optimal catalyst is a critical decision in process development. The following sections provide a comparative overview of the most commonly employed catalysts for the reduction of substituted nitroaromatics, with specific considerations for a substrate like (3-Methyl-4-nitrophenyl)methanamine.

CatalystTypical LoadingReaction ConditionsTypical YieldSelectivityKey Considerations
Palladium on Carbon (Pd/C) 1-5 mol%H₂ (1 atm) or transfer hydrogenation (e.g., HCOOH, HCOONH₄), RT-80°C, Methanol, Ethanol, or Ethyl Acetate.85-95%Good, potential for dehalogenation in relevant substrates.Versatile and effective under mild conditions.[1] Risk of dehalogenation can be a concern for halogenated analogs.
Raney Nickel 5-20% (w/w)H₂ (1-50 atm), RT-80°C, Methanol or Ethanol.[1]>90%High, generally low dehalogenation.Cost-effective, but its pyrophoric nature requires careful handling.[1] Activity can vary between batches.
Platinum on Carbon (Pt/C) 1-5 mol%H₂ (1-50 atm), RT-80°C, Methanol, Ethanol, Acetic Acid.>90%HighOften more active than Pd/C and can be used when other catalysts are not effective. May also be used for reductions in acidic media.

Note: The data presented is compiled from studies on analogous substituted nitroaromatic compounds due to the limited availability of direct comparative studies on this compound.

Palladium on Carbon (Pd/C): The Versatile Workhorse

Palladium on carbon is one of the most widely used catalysts for the reduction of nitro groups due to its high activity and the ability to perform reactions under mild conditions.[2] It is effective with gaseous hydrogen and in transfer hydrogenation protocols using hydrogen donors like formic acid or ammonium formate.

Causality Behind Experimental Choices: The use of lower hydrogen pressures and ambient temperature with Pd/C is often sufficient for complete conversion, which is advantageous for substrates with other sensitive functional groups. The choice of solvent can influence the reaction rate and selectivity; polar protic solvents like methanol and ethanol are commonly used to ensure good solubility of the hydrochloride salt.

Raney Nickel: The Cost-Effective and Robust Alternative

Raney Nickel, a porous nickel catalyst, is a cost-effective alternative to precious metal catalysts and is known for its high activity in nitro group reductions.[3] A key advantage of Raney Nickel is its lower propensity to cause dehalogenation in substrates containing halide substituents, a common side reaction with Pd/C.[2]

Causality Behind Experimental Choices: The higher catalyst loading often employed with Raney Nickel is due to its lower activity on a per-site basis compared to palladium. The requirement for higher hydrogen pressures is also linked to its intrinsic activity. Its pyrophoric nature necessitates careful handling, typically as a slurry in water or a suitable solvent.[4]

Platinum on Carbon (Pt/C): The High-Activity Option

Platinum on carbon often exhibits higher activity than Pd/C for the hydrogenation of nitro groups and can be effective under a wider range of conditions, including acidic media. This makes it a valuable option for substrates that are difficult to reduce or require specific pH conditions.

Causality Behind Experimental Choices: The use of Pt/C can sometimes lead to higher rates of reaction, allowing for shorter reaction times or lower catalyst loadings. Its stability in acidic media can be advantageous for hydrochloride salts, potentially preventing the need for a separate neutralization step prior to reaction.

Experimental Protocols

The following protocols are generalized procedures for the catalytic hydrogenation of this compound. Optimization of these conditions is recommended for specific applications.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Protocol_PdC cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve (3-Methyl-4-nitrophenyl)methanamine HCl in Methanol B Add 10% Pd/C (2-5 mol%) to the solution A->B C Purge vessel with N₂ then H₂ B->C D Stir under H₂ atmosphere (1 atm or balloon) at RT C->D E Monitor reaction by TLC or LC-MS D->E F Filter through Celite to remove catalyst E->F Upon completion G Concentrate filtrate under reduced pressure F->G H Purify by crystallization or chromatography G->H Protocol_RaneyNi cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve substrate in Methanol in a pressure reactor B Carefully add Raney Nickel slurry (10-20% w/w) A->B C Seal reactor and purge with N₂ then H₂ B->C D Pressurize with H₂ (e.g., 50 psi) and stir at RT C->D E Monitor H₂ uptake and/or analyze aliquots D->E F Filter through Celite to remove catalyst (keep wet) E->F Upon completion G Concentrate filtrate F->G H Purify as needed G->H

Sources

Safety Operating Guide

Navigating the Disposal of (3-Methyl-4-nitrophenyl)methanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile: Understanding the "Why"

Before any disposal protocol is initiated, it is imperative to understand the inherent hazards of (3-Methyl-4-nitrophenyl)methanamine hydrochloride. Based on data from similar chemical structures, a comprehensive hazard profile can be constructed.

Anticipated Hazard Profile:

Hazard CategoryDescriptionPrecautionary Rationale
Acute Toxicity Expected to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]The nitro group and the aromatic amine structure contribute to potential systemic toxicity.
Skin/Eye Irritation Likely to cause skin irritation and serious eye irritation.[1][2][3]Aromatic amines and nitro compounds are frequently irritants.
Incompatibility Strong oxidizing agents and strong bases.[1]Reactions can be exothermic and potentially violent, leading to the release of hazardous gases.
Decomposition Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]Incomplete combustion or reaction with incompatible materials can generate toxic fumes.

This assessment underscores the necessity of treating this compound as a hazardous substance, requiring meticulous handling and disposal to mitigate risks to personnel and the environment.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Safety Preparedness

Rationale: The first line of defense is always personal protection. Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable.

  • Primary PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[3]

  • Emergency Stations: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.

Step 2: Waste Segregation and Collection

Rationale: Proper segregation at the point of generation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and sealable container.[5] The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially strong oxidizing agents or bases.[1]

Step 3: Temporary Storage in the Laboratory

Rationale: Safe temporary storage within the laboratory minimizes immediate risks while awaiting pickup by waste management professionals.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1][2]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Log Keeping: Maintain a log of the accumulated waste, noting the date of initial accumulation.[6]

Step 4: Final Disposal Procedure

Rationale: As a hazardous chemical, this compound must be disposed of in accordance with federal, state, and local regulations.

  • Professional Disposal Service: The final disposal of this chemical waste must be handled by a licensed professional waste disposal service.[3]

  • Waste Characterization: Provide the disposal service with all available information regarding the chemical's properties and potential hazards. This will likely be classified under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste.[6][7][8]

  • Incineration: The recommended method of disposal for compounds of this nature is controlled incineration at a licensed facility, often with flue gas scrubbing to neutralize harmful decomposition products.[2]

Spill and Emergency Procedures

Rationale: Preparedness for accidental releases is a critical component of laboratory safety.

  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[4]

    • Place the spilled material into a labeled hazardous waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1]

  • Minor Spills (Solution):

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[9][10]

    • Collect the absorbent material into a labeled hazardous waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.[9]

  • Major Spills:

    • Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the affected area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Prep Assess Hazards & Don PPE Collect Collect in Designated Labeled Container Prep->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in Ventilated Satellite Area Segregate->Store Contain Use Secondary Containment Store->Contain ContactEHS Contact Professional Waste Disposal Service Contain->ContactEHS Incinerate Controlled Incineration at Licensed Facility ContactEHS->Incinerate

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Angene Chemical. (2021). Safety Data Sheet: (2-Nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Retrieved from [Link]

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Personal protective equipment for handling (3-Methyl-4-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Approach to Laboratory Safety in the Absence of Specific Substance Data

Given the absence of a dedicated Safety Data Sheet (SDS) for (3-Methyl-4-nitrophenyl)methanamine hydrochloride (CAS No. 1037397-91-3)[1], this comprehensive guide provides essential safety and logistical information derived from a thorough analysis of structurally similar compounds. By synthesizing safety protocols for analogous nitrophenols and nitrophenyl methanamines, this document establishes a robust framework for the safe handling, use, and disposal of this chemical, ensuring the well-being of researchers, scientists, and drug development professionals.[2][3][4][5][6]

Anticipated Hazard Profile

Based on the chemical structure, which features a nitro group and an amine hydrochloride on an aromatic ring, this compound should be handled with significant caution. The anticipated hazards, drawn from related compounds, include:

  • Acute Toxicity : The substance is likely harmful if swallowed, inhaled, or in contact with skin.[5][7]

  • Skin and Eye Irritation : Direct contact is expected to cause skin irritation and serious eye irritation or damage.[2][5][6]

  • Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][6]

A proactive and stringent adherence to personal protective equipment (PPE) guidelines is therefore a critical mandate for all personnel.

Personal Protective Equipment (PPE): A Task-Specific Matrix

The appropriate level of PPE is dictated by the specific procedure being performed. The following table provides a clear, task-based guide to necessary protective gear.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid Form) Safety glasses with side shields are mandatory.Chemical-resistant nitrile gloves should be worn.A standard laboratory coat is required.Operations should be performed in a chemical fume hood. If not possible, a NIOSH-approved particulate respirator is strongly advised.
Solution Preparation Chemical splash goggles are necessary to protect against splashes.Chemical-resistant nitrile gloves are required.A standard laboratory coat must be worn.All solution preparations should be conducted in a well-ventilated area, with a chemical fume hood being the preferred location.
Chemical Reactions & Work-up Both chemical splash goggles and a full-face shield are required for maximum protection.Chemical-resistant gloves (nitrile or neoprene) are mandatory.A chemical-resistant apron worn over a laboratory coat is necessary.All reactions and work-up procedures must be carried out within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield are required.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are essential.A chemical-resistant suit or apron is required.A NIOSH-approved respirator equipped with appropriate cartridges is mandatory for all spill cleanup operations.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial to minimize exposure risk. The following steps provide a clear procedural guide.

Pre-Operational Safety Checks
  • Analogous SDS Review : In the absence of a specific SDS, thoroughly review the SDS for closely related compounds such as 3-Methyl-4-nitrophenol and (2-Nitrophenyl)methanamine hydrochloride to understand potential hazards.[5][6]

  • Engineering Controls Verification : Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Emergency Preparedness : Ensure that a fully stocked spill kit and unobstructed, operational emergency shower and eyewash stations are immediately accessible.

PPE Donning Sequence
  • Body Protection : Begin by putting on a clean, fully-buttoned laboratory coat.

  • Hand Protection : Don the appropriate, inspected chemical-resistant gloves.

  • Eye/Face Protection : Wear safety glasses or goggles. For splash hazards, add a face shield.

  • Respiratory Protection : If required, perform a positive and negative pressure fit check of the respirator before commencing work.

Safe Handling During Experimentation
  • To mitigate inhalation risks, exclusively handle the compound within a certified chemical fume hood.

  • When working with the solid, take care to avoid the generation of dust.[2][3]

  • Utilize appropriate tools, such as a spatula, for all solid transfers.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Ensure all containers holding the compound are tightly sealed when not in immediate use.[2][3]

PPE Doffing Procedure to Prevent Contamination
  • Gloves : Remove gloves first by peeling them off from the cuff, turning them inside out to contain any surface contamination.

  • Eye/Face Protection : Subsequently, remove the face shield and/or goggles.

  • Body Protection : Remove the laboratory coat by folding the external, potentially contaminated surface inward.

  • Personal Hygiene : Conclude by washing hands thoroughly with soap and water.[6]

Disposal Plan: Ensuring Environmental and Personal Safety

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

  • Solid Waste : All contaminated solid materials, including gloves, weighing paper, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all unused or waste solutions in a dedicated, sealed, and labeled hazardous waste container. Under no circumstances should this material be disposed of down the drain.

  • Final Disposal : The recommended method for the disposal of nitrophenols is high-temperature incineration conducted by a licensed hazardous waste disposal company.[8] Strict adherence to all local, state, and federal disposal regulations is mandatory.[2]

Visual Workflow: PPE Selection Logic

This diagram provides a clear, visual guide to the decision-making process for selecting appropriate PPE based on the specific handling task.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard & Task Assessment cluster_ppe PPE Requirements cluster_disposal Waste Disposal Start Start: Identify Task CheckSolid Working with solid? Start->CheckSolid CheckSplash Splash potential? CheckSolid->CheckSplash No (Solution) CheckAerosol Aerosol/dust generation? CheckSolid->CheckAerosol Yes Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles No FaceShield Add: Face Shield CheckSplash->FaceShield Yes BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves CheckAerosol->BasePPE No (minimal dust) FumeHood Work in Fume Hood CheckAerosol->FumeHood Yes Waste Collect all waste in labeled hazardous waste containers BasePPE->Waste Goggles->BasePPE FaceShield->Goggles Respirator Add: NIOSH-approved Respirator FumeHood->Respirator If hood unavailable Respirator->Waste Incinerate Dispose via licensed incineration Waste->Incinerate

Caption: Decision workflow for PPE selection when handling this compound.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Carl Roth. (n.d.). 4-Nitrophenol Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2024, September 16). (2-Nitrophenyl)methanamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

Sources

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